molecular formula C54H95N19O19S2 B599685 Amylin (1-13) (human)

Amylin (1-13) (human)

Cat. No.: B599685
M. Wt: 1378.6 g/mol
InChI Key: NUJHDVYKOOSMFN-UOJHWKIISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amylin (1-13) (human) is a useful research compound. Its molecular formula is C54H95N19O19S2 and its molecular weight is 1378.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Amylin (1-13) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amylin (1-13) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H95N19O19S2/c1-22(2)18-32(46(84)64-25(5)53(91)92)67-44(82)30(13-11-17-61-54(59)60)65-45(83)31(14-15-36(57)77)66-51(89)39(27(7)75)71-41(79)23(3)62-48(86)34-20-93-94-21-35(69-43(81)29(56)12-9-10-16-55)49(87)68-33(19-37(58)78)47(85)73-38(26(6)74)50(88)63-24(4)42(80)72-40(28(8)76)52(90)70-34/h22-35,38-40,74-76H,9-21,55-56H2,1-8H3,(H2,57,77)(H2,58,78)(H,62,86)(H,63,88)(H,64,84)(H,65,83)(H,66,89)(H,67,82)(H,68,87)(H,69,81)(H,70,90)(H,71,79)(H,72,80)(H,73,85)(H,91,92)(H4,59,60,61)/t23-,24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJHDVYKOOSMFN-UOJHWKIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H95N19O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Amylin (1-13) (human): A Technical Guide to Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells. While the full-length peptide is highly amyloidogenic and implicated in the pathophysiology of type 2 diabetes, its N-terminal fragment, Amylin (1-13), is not known to form amyloid fibrils on its own.[1] This fragment, with the sequence Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala, contains a critical disulfide bridge between Cys2 and Cys7. Understanding the structure and conformation of this non-amyloidogenic region is crucial for elucidating the initial conformational states of the full-length hormone and its interaction with physiological partners, including the amylin receptor. This guide provides a detailed overview of the structural characteristics of human Amylin (1-13), methodologies for its analysis, and its role in the context of the full-length peptide's biological activity.

Structure and Conformation

The conformational landscape of the Amylin (1-13) fragment is highly dependent on its environment. While no dedicated atomic resolution structure for the isolated fragment is available in the Protein Data Bank (PDB), its conformation can be inferred from studies of the full-length peptide and general principles of peptide biophysics.

Conformation in a Membrane-Mimetic Environment

In a membrane-like environment, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, the N-terminal region of human amylin, encompassing the (1-13) fragment, adopts a helical conformation. The PDB entry 2L86, which describes the solution NMR structure of full-length human amylin in SDS micelles, provides the most detailed structural insight into this state.[2] Within this structure, residues 7 through 17 form a helical motif.[2]

Structural Parameter Description Source
PDB ID 2L86 (Full-length human Amylin)[2]
Environment SDS Micelles (pH 7.3)[2]
Method Solution NMR[2]
Conformation (Residues 7-13) Part of an α-helical structure[2]
Conformation in Aqueous Solution

In aqueous solution, short peptides lacking a stable tertiary fold, such as the isolated Amylin (1-13) fragment, are expected to exist as an ensemble of conformations, predominantly as a random coil. This conformational flexibility is a hallmark of many biologically active peptides. The presence of the disulfide bond between Cys2 and Cys7 introduces a cyclic constraint, which will limit the conformational freedom of the N-terminal loop (residues 1-8) and may induce some local, non-random structure. Studies on this cyclic N-terminal loop have shown it can form stable, non-β-sheet fibers.[3]

The secondary structure content of the Amylin (1-13) fragment in solution can be qualitatively and quantitatively assessed using spectroscopic techniques such as Circular Dichroism (CD) and Fourier-Transform Infrared (FT-IR) spectroscopy. The expected spectral signatures for different secondary structures are summarized below.

Secondary Structure Circular Dichroism (CD) Wavelengths (nm) FT-IR Amide I Band (cm⁻¹)
α-Helix Negative bands at ~222 and ~208; Positive band at ~193~1650 - 1658
β-Sheet Negative band at ~218; Positive band at ~195~1620 - 1640 and ~1680-1700
Random Coil Strong negative band near 198~1640 - 1648

Experimental Protocols

Detailed characterization of the Amylin (1-13) structure relies on a combination of spectroscopic and spectrometric techniques. Below are representative protocols for key experimental approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For a short peptide like Amylin (1-13), a series of 1D and 2D NMR experiments would be employed.

Protocol:

  • Sample Preparation:

    • Synthesize and purify the Amylin (1-13) peptide to >95% purity.

    • Dissolve the peptide in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.0) containing 10% D₂O for the lock signal. Peptide concentration should be in the range of 1-5 mM.

    • For assignment purposes, uniformly ¹⁵N- and ¹³C-labeled samples can be prepared.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥600 MHz).

    • Essential spectra include:

      • ¹H-¹H TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.

      • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons (< 5 Å).

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) for assigning backbone amide resonances (if ¹⁵N-labeled).

      • ¹H-¹³C HSQC for assigning carbon-attached protons (if ¹³C-labeled).

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., NMRPipe, Sparky).

    • Perform sequential assignment of resonances using the TOCSY and NOESY spectra.

    • Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.

    • Use the experimental restraints for structure calculation using software such as CYANA or Xplor-NIH.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide_Synthesis Peptide Synthesis & Purification Dissolution Dissolution in NMR Buffer Peptide_Synthesis->Dissolution TOCSY TOCSY Dissolution->TOCSY NOESY NOESY Dissolution->NOESY HSQC HSQC Dissolution->HSQC Assignment Resonance Assignment TOCSY->Assignment NOESY->Assignment HSQC->Assignment Restraints Restraint Generation Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Final_Structure Final_Structure Calculation->Final_Structure Ensemble of Structures

NMR Experimental Workflow
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the purified Amylin (1-13) peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.0). Buffers with high absorbance in the far-UV region should be avoided.

    • Determine the precise peptide concentration using a reliable method (e.g., amino acid analysis). A typical concentration for far-UV CD is 0.1-0.2 mg/mL.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature.

    • Acquire a baseline spectrum of the buffer alone for subtraction.

    • Multiple scans should be averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).

    • Analyze the spectrum for characteristic features of α-helix, β-sheet, or random coil structures.

    • Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample_Prep Prepare Peptide in CD Buffer Buffer_Scan Scan Buffer Baseline Sample_Prep->Buffer_Scan Sample_Scan Scan Peptide Sample Sample_Prep->Sample_Scan Baseline_Correction Baseline Subtraction Buffer_Scan->Baseline_Correction Sample_Scan->Baseline_Correction Conversion Convert to Mean Residue Ellipticity Baseline_Correction->Conversion Deconvolution Secondary Structure Estimation Conversion->Deconvolution Final_Spectrum Final_Spectrum Deconvolution->Final_Spectrum Secondary Structure Content

CD Spectroscopy Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about peptide secondary structure by analyzing the vibrations of the peptide backbone, particularly the Amide I band.

Protocol:

  • Sample Preparation:

    • The peptide can be analyzed as a hydrated film or in solution.

    • For solution measurements, D₂O is often used as a solvent to avoid the strong absorbance of H₂O in the Amide I region.

    • Dissolve the peptide in D₂O-based buffer to a concentration of 5-10 mg/mL.

  • Data Acquisition:

    • Use an FT-IR spectrometer equipped with a suitable detector (e.g., MCT).

    • Acquire the spectrum in the mid-IR range (e.g., 1800-1500 cm⁻¹).

    • Collect a background spectrum of the buffer for subtraction.

  • Data Analysis:

    • Subtract the buffer spectrum from the sample spectrum.

    • The Amide I band (1700-1600 cm⁻¹) is of primary interest.

    • Perform deconvolution and curve-fitting of the Amide I band to identify the contributions from different secondary structures.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample_Prep Prepare Peptide in D₂O Buffer Background_Scan Scan Buffer Background Sample_Prep->Background_Scan Sample_Scan Scan Peptide Sample Sample_Prep->Sample_Scan Subtraction Background Subtraction Background_Scan->Subtraction Sample_Scan->Subtraction Deconvolution Amide I Band Deconvolution Subtraction->Deconvolution Analysis Secondary Structure Assignment Deconvolution->Analysis Final_Data Final_Data Analysis->Final_Data Structural Composition Amylin_Signaling cluster_receptor Cell Membrane Amylin_Peptide Full-length Amylin Amylin_Receptor Amylin Receptor (CTR + RAMP) Amylin_Peptide->Amylin_Receptor Binding G_Protein G Protein Activation Amylin_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Physiological Effects (e.g., Glucose Homeostasis) PKA->Cellular_Response

References

Amylin (1-13) (Human) Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells. It plays a significant role in glucose homeostasis by delaying gastric emptying, suppressing glucagon (B607659) secretion, and promoting satiety. The N-terminal region of amylin, particularly the (1-13) fragment, is crucial for receptor activation. This technical guide provides an in-depth overview of the receptor binding affinity of the human Amylin (1-13) fragment, detailing the receptor composition, signaling pathways, and experimental methodologies for its characterization.

Amylin Receptors: A Heterodimeric Complex

Amylin exerts its physiological effects by binding to a family of G protein-coupled receptors (GPCRs). These receptors are not single proteins but rather heterodimeric complexes composed of a core calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs)[1]. The association with a RAMP is essential for high-affinity amylin binding and functional receptor activity.

There are three main subtypes of amylin receptors, designated as AMY1, AMY2, and AMY3, distinguished by the associated RAMP:

  • AMY1 Receptor: Calcitonin Receptor (CTR) + RAMP1

  • AMY2 Receptor: Calcitonin Receptor (CTR) + RAMP2

  • AMY3 Receptor: Calcitonin Receptor (CTR) + RAMP3

The specific RAMP co-expressed with the CTR dictates the pharmacological properties of the resulting amylin receptor subtype[1].

Quantitative Receptor Binding Affinity of Amylin (1-13) (Human)

Currently, there is a notable lack of specific quantitative binding affinity data (i.e., Ki or IC50 values) in the public domain for the isolated human Amylin (1-13) fragment at the AMY1, AMY2, and AMY3 receptors. Research has predominantly focused on the full-length amylin peptide and its synthetic analogs.

For context, the full-length human amylin and its analogs exhibit high affinity for these receptors, typically in the picomolar to low nanomolar range. For instance, the amylin analog pramlintide demonstrates potent binding to amylin receptors. While the N-terminal (1-13) fragment is understood to be critical for receptor activation, its isolated binding affinity has not been extensively reported. Further experimental investigation is required to precisely quantify the binding characteristics of the Amylin (1-13) fragment.

Experimental Protocols: Receptor Binding Assays

The binding affinity of ligands to amylin receptors can be determined using various in vitro assay techniques. A competitive radioligand binding assay is a commonly employed and robust method.

Detailed Methodology: Competitive Radioligand Binding Assay

This protocol outlines the steps for determining the binding affinity of a test compound, such as Amylin (1-13), by measuring its ability to compete with a radiolabeled ligand for binding to amylin receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells).

1. Cell Culture and Membrane Preparation:

  • Culture human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably co-expressing the human calcitonin receptor (CTR) and the desired human RAMP (RAMP1, RAMP2, or RAMP3).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the cell membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

  • Store the membrane preparations at -80°C until use.

2. Competitive Binding Assay:

  • Perform the assay in a 96-well plate format.

  • To each well, add the following components in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • A fixed concentration of a suitable radioligand. A common choice is 125I-labeled amylin or a high-affinity amylin analog. The concentration of the radioligand should ideally be at or below its Kd value for the receptor.

    • Increasing concentrations of the unlabeled test compound (e.g., Amylin (1-13)). A typical concentration range would span from 1 pM to 10 µM.

    • For the determination of non-specific binding, add a high concentration of unlabeled full-length amylin (e.g., 1 µM) to a set of wells.

    • For the determination of total binding, add only the radioligand and assay buffer.

    • Initiate the binding reaction by adding the cell membrane preparation (typically 10-50 µg of protein per well).

  • Incubate the plate at room temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Terminate the incubation by rapid filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in a wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4) using a cell harvester. This step separates the bound from the free radioligand.

  • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.

  • Fit the resulting dose-response curve using a non-linear regression model (e.g., a one-site fit) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (CTR & RAMP expressing cells) Homogenization Cell Lysis & Homogenization CellCulture->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation MembraneIsolation Membrane Pellet Isolation Centrifugation->MembraneIsolation Quantification Protein Quantification MembraneIsolation->Quantification PlateSetup 96-Well Plate Setup Quantification->PlateSetup ReagentAddition Add Radioligand, Competitor (Amylin 1-13), & Membranes PlateSetup->ReagentAddition Incubation Incubation to Equilibrium ReagentAddition->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Gamma Counting Washing->Counting DataProcessing Calculate Specific Binding Counting->DataProcessing CurveFitting Non-linear Regression (Dose-Response Curve) DataProcessing->CurveFitting IC50_Determination Determine IC50 CurveFitting->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Amylin Receptor Signaling Pathway

Upon binding of amylin or its agonists to the AMY receptor, a conformational change is induced in the receptor complex, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of heterotrimeric G proteins.

G Amylin Amylin (1-13) AMY_Receptor Amylin Receptor (CTR + RAMP) Amylin->AMY_Receptor Binding G_Protein G Protein (Gs/Gq) AMY_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activates (Gs) PLC Phospholipase C G_Protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Converts ATP to IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., ↓ Gastric Emptying, Satiety) PKA->Cellular_Response Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release IP3 triggers PKC Protein Kinase C (PKC) IP3_DAG->PKC DAG activates Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Amylin receptor G protein-coupled signaling pathways.

Amylin receptors primarily couple to the Gs alpha subunit of the G protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the ultimate physiological response.

In addition to Gs coupling, there is evidence that amylin receptors can also couple to the Gq alpha subunit. Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).

Conclusion

The human Amylin (1-13) fragment is a key component for the activation of amylin receptors, which are complex heterodimers of the calcitonin receptor and a RAMP. While the precise binding affinity of this fragment remains to be fully elucidated, established experimental protocols such as competitive radioligand binding assays provide a robust framework for its determination. The downstream signaling of amylin receptors is primarily mediated through G protein-coupled pathways, leading to the modulation of crucial physiological processes related to glucose metabolism and satiety. Further research into the specific binding characteristics of the Amylin (1-13) fragment will be invaluable for the development of novel therapeutics targeting the amylin receptor system for the treatment of metabolic diseases.

References

The Discovery and History of Human Amylin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from the pancreatic β-cells.[1] It plays a significant role in glucose homeostasis by regulating gastric emptying, suppressing glucagon (B607659) secretion, and promoting satiety.[2][3] This technical guide provides an in-depth overview of the discovery and history of human amylin, with a particular focus on its molecular characteristics, the development of amylin analogs, and the current understanding of its receptor signaling pathways. While the full-length peptide is the primary focus of research, this guide also addresses the available information on the N-terminal fragment, Amylin (1-13).

Discovery and Early History

The journey to understanding amylin began over a century ago with microscopic observations of pancreatic tissue.

  • 1901: Eugene Opie first described "islet hyalinization," the presence of amorphous protein deposits within the islets of Langerhans in patients with diabetes.[2] This was the earliest recorded observation of what would later be identified as amylin aggregates.

  • 1986-1987: The seminal discovery and characterization of the peptide constituent of these amyloid deposits were independently achieved by two research groups.[4][5] Initially named Insulinoma Amyloid Peptide (IAP), it was soon renamed Islet Amyloid Polypeptide (IAPP) or amylin.[2][5] These studies successfully isolated the 37-amino acid peptide and determined its primary sequence.[5][6]

  • 1989: The gene encoding human amylin was localized to chromosome 12.[6] Further molecular characterization revealed that amylin is derived from a larger 89-amino acid precursor, preProIAPP, through post-translational processing.[7]

Molecular and Functional Characterization of Human Amylin

Human amylin is a peptide with the sequence KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH2. For its full biological activity, two key post-translational modifications are essential: a disulfide bridge between the cysteine residues at positions 2 and 7, and an amidated C-terminus.[8]

The physiological functions of amylin are primarily centered on glucose control:

  • Slowing of Gastric Emptying: Amylin delays the rate at which food is emptied from the stomach, thereby reducing the influx of glucose into the bloodstream after meals.[3]

  • Suppression of Glucagon Secretion: It inhibits the post-prandial secretion of glucagon, a hormone that raises blood glucose levels.[3]

  • Induction of Satiety: Amylin acts on the central nervous system to promote a feeling of fullness, which helps to regulate food intake.[3]

Amylin (1-13) (human): A Research Fragment

While the full-length 37-amino acid peptide is the biologically active hormone, shorter fragments have been synthesized for research purposes. The N-terminal fragment, Amylin (1-13), with the sequence KCNTATCATQRLA, is commercially available as a synthetic peptide.[4][9]

Current research indicates the following about Amylin (1-13):

  • Research Tool: It is primarily used as a research tool, for instance, a biotinylated version is utilized in Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Fibril Formation: Studies suggest that the Amylin (1-13) fragment itself does not form amyloid fibrils, in contrast to the full-length peptide and other fragments like the (20-29) region which is considered a critical amyloidogenic region.[10][11]

  • Biological Activity: Limited studies on N-terminal fragments have shown some biological activity, though significantly reduced compared to the full-length peptide. For example, cyclized fragments of amylin (1-8) demonstrated a very reduced ability to stimulate rat neonatal osteoblast activity.[12]

There is a notable lack of extensive research on the specific physiological role or independent history of the endogenously produced Amylin (1-13) fragment. It is largely considered a synthetic tool for studying the broader biology of amylin.

Amylin Analogs and Therapeutic Development

The propensity of human amylin to aggregate into amyloid fibrils, which are cytotoxic to pancreatic β-cells, posed a significant challenge for its therapeutic use.[7] This led to the development of amylin analogs with improved stability and solubility.

Pramlintide: The first and only approved amylin analog for therapeutic use is pramlintide (Symlin®).[2] It is a synthetic analog of human amylin with proline substitutions at positions 25, 28, and 29.[1] These modifications, inspired by the non-amyloidogenic rat amylin sequence, significantly reduce its tendency to aggregate while retaining its biological activity.[1] Pramlintide was approved by the FDA in 2005 as an adjunctive therapy to insulin for patients with type 1 and type 2 diabetes.[2]

Cagrilintide: More recently, a long-acting amylin analog, cagrilintide, has been developed. It is a dual agonist for both amylin and calcitonin receptors and has shown promise in promoting weight loss.[3]

Amylin Receptors and Signaling Pathways

Amylin exerts its effects by binding to a complex of receptors. These are not dedicated amylin receptors but rather heterodimers of the calcitonin receptor (CTR) and one of three Receptor Activity-Modifying Proteins (RAMPs).[2][13]

  • AMY1 Receptor: CTR + RAMP1

  • AMY2 Receptor: CTR + RAMP2

  • AMY3 Receptor: CTR + RAMP3

The association with different RAMPs confers distinct pharmacological properties to the receptor complex.[13] Amylin generally shows high affinity for AMY1 and AMY3 receptors.[2]

Upon binding of amylin to its receptor, a cascade of intracellular signaling events is initiated. The primary and most well-characterized pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

Amylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Amylin Amylin Receptor Calcitonin Receptor (CTR) RAMP Amylin->Receptor:ctr Amylin->Receptor:ramp G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Satiety, Decreased Gastric Emptying) PKA->Cellular_Response Phosphorylation of target proteins

Caption: Amylin Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to human amylin and its analogs.

Table 1: Physicochemical Properties of Human Amylin and Analogs

PeptideMolecular Weight (Da)Amino Acid SequenceKey Modifications
Human Amylin~4000KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH2Disulfide bridge (Cys2-Cys7), C-terminal amidation
Pramlintide~4000KCNTATCATQRLANFLVHSSNNFGPILPPTNVGSNTY-NH2Proline substitutions at positions 25, 28, 29
Amylin (1-13)1378.6KCNTATCATQRLAN-terminal fragment

Table 2: Receptor Binding and Potency of Amylin and Analogs (Illustrative Data)

LigandReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Human AmylinAMY1HighPotent
Human AmylinAMY3HighPotent
PramlintideAMY1HighPotent
PramlintideAMY3HighPotent
CagrilintideAMY/CTRHighPotent

Note: Specific binding affinity and potency values can vary depending on the experimental system and cell type used.[2]

Experimental Protocols

This section outlines the general methodologies for key experiments in amylin research.

Solid-Phase Peptide Synthesis of Amylin

The chemical synthesis of amylin and its fragments is typically achieved through solid-phase peptide synthesis (SPPS).

Peptide_Synthesis_Workflow Start Start with Resin Support Coupling Sequential Coupling of Fmoc-protected Amino Acids Start->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Cleavage Cleavage from Resin and Side-chain Deprotection Deprotection->Coupling Purification Purification by HPLC Cleavage->Purification Characterization Characterization by Mass Spectrometry Purification->Characterization End Lyophilized Peptide Characterization->End

Caption: Solid-Phase Peptide Synthesis Workflow.

Methodology:

  • Resin Preparation: A solid support resin (e.g., Rink amide resin) is used as the starting point.

  • Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Coupling reagents like HBTU or HATU are used to facilitate peptide bond formation.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the newly added amino acid is removed using a weak base, typically piperidine (B6355638) in DMF.

  • Repetition: The coupling and deprotection steps are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the synthesized peptide are confirmed by mass spectrometry.

Thioflavin T (ThT) Assay for Amylin Aggregation

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in vitro.

Methodology:

  • Sample Preparation: A stock solution of amylin is prepared, often in a solvent like hexafluoroisopropanol (HFIP) to ensure it is monomeric, and then lyophilized. The lyophilized peptide is then dissolved in a suitable buffer (e.g., phosphate-buffered saline) at the desired concentration.

  • Incubation: The amylin solution is incubated at 37°C with gentle agitation to promote fibril formation.

  • ThT Addition: At various time points, aliquots of the amylin solution are mixed with a Thioflavin T solution.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively. An increase in fluorescence intensity indicates the formation of amyloid fibrils.

Conclusion

The discovery and elucidation of the physiological roles of amylin represent a significant advancement in our understanding of glucose homeostasis and metabolic diseases. From its initial identification as a component of pancreatic amyloid deposits to the development of a therapeutic analog, the story of amylin highlights the intricate interplay between peptide hormones in regulating metabolism. While the full-length peptide remains the central focus of research and clinical application, the availability of synthetic fragments like Amylin (1-13) provides valuable tools for dissecting the structure-function relationships of this important hormone. Future research will likely continue to explore the therapeutic potential of novel amylin analogs and further unravel the complexities of its signaling pathways in both health and disease.

References

Amylin (1-13) vs. Full-Length Amylin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amylin, a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells, plays a crucial role in glucose homeostasis. Its physiological actions, including the slowing of gastric emptying and promotion of satiety, are mediated through interactions with amylin, calcitonin, and calcitonin gene-related peptide (CGRP) receptors. The full biological activity of amylin is dependent on its complete structure, including an N-terminal disulfide bridge and a C-terminally amidated residue. This technical guide provides a comparative overview of the structural and functional characteristics of full-length human amylin and its N-terminal fragment, Amylin (1-13). While comprehensive data on the specific biological activities of the Amylin (1-13) fragment are limited in publicly available literature, this guide synthesizes the existing knowledge on the structure-activity relationships of the N-terminal domain of amylin to infer the likely functional role of this fragment. Detailed experimental methodologies for key assays are also provided to facilitate further research in this area.

Introduction

Full-length human amylin is a key player in metabolic regulation.[1][2] Its structure, characterized by a disulfide bond between cysteine residues at positions 2 and 7 and a C-terminal amidation, is essential for its potent biological activity.[3] The N-terminal region of amylin is known to be critical for receptor activation.[4][5] Amylin fragments, such as Amylin (1-13), represent truncated versions of the full-length peptide and are often studied to understand the specific contributions of different domains to the overall function of the hormone. While the Amylin (1-13) fragment contains the N-terminal disulfide loop, its biological activity in comparison to the full-length peptide is not well-documented. This guide aims to provide a detailed comparison based on available data and established structure-activity relationships for the amylin peptide family.

Structural Comparison

FeatureFull-Length Amylin (Human)Amylin (1-13) (Human)
Amino Acid Sequence KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH2KCNTATCATQRLA
Number of Residues 3713
N-terminal Disulfide Bridge Present (Cys2-Cys7)Present (Cys2-Cys7)
C-terminal Amidation PresentAbsent
Amphipathic α-helix Present (residues 7-17)Partially present
Amyloidogenic Region Present (residues 20-29)Absent

Functional Comparison: Receptor Binding and Activation

It is hypothesized that Amylin (1-13) would exhibit weak partial agonism or potentially act as a low-affinity antagonist at amylin, calcitonin, and CGRP receptors due to the absence of the C-terminal binding domain.

Table of Postulated Receptor Interaction Profile:

ParameterFull-Length AmylinAmylin (1-13) (Postulated)
Amylin Receptors (AMY1-3) High-affinity agonistLow-affinity partial agonist/antagonist
Calcitonin Receptor (CTR) AgonistVery low-affinity interaction
CGRP Receptor AgonistVery low-affinity interaction

Signaling Pathways

Full-length amylin activates its receptors, which are G protein-coupled receptors (GPCRs), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade mediates the various physiological effects of amylin. Given the likely reduced affinity and potency of Amylin (1-13), its ability to stimulate this pathway is expected to be significantly attenuated compared to the full-length hormone.

Amylin Signaling Pathway cluster_membrane Cell Membrane Amylin_Receptor Amylin Receptor (CTR/RAMP complex) G_Protein G Protein (Gs) Amylin_Receptor->G_Protein Activation Full_Length_Amylin Full-Length Amylin Full_Length_Amylin->Amylin_Receptor High Affinity Binding Amylin_1_13 Amylin (1-13) Amylin_1_13->Amylin_Receptor Low Affinity Binding (Postulated) AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Physiological Effects (e.g., slowed gastric emptying, satiety) PKA->Cellular_Response Phosphorylation of target proteins

Caption: Postulated signaling of full-length amylin vs. Amylin (1-13).

In Vivo Metabolic Effects

The in vivo metabolic effects of full-length amylin are well-characterized and include delayed gastric emptying, suppression of postprandial glucagon (B607659) secretion, and a reduction in food intake, all of which contribute to improved glycemic control.[7][8][9] There is no published data on the in vivo metabolic effects of the Amylin (1-13) fragment. Based on its likely reduced receptor affinity and potency, it is anticipated that Amylin (1-13) would have minimal to no significant effects on metabolic parameters when administered in vivo at physiological concentrations.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is designed to compare the binding affinity of Amylin (1-13) to that of full-length amylin for amylin receptors.

Receptor Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing amylin receptors start->prepare_membranes incubate Incubate membranes with radiolabeled full-length amylin and varying concentrations of unlabeled full-length amylin or Amylin (1-13) prepare_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine Ki values (inhibition constant) measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells stably or transiently expressing the desired amylin receptor subtype (e.g., AMY1, AMY2, or AMY3, which are complexes of the calcitonin receptor with RAMP1, RAMP2, or RAMP3, respectively).

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of radiolabeled full-length amylin (e.g., [¹²⁵I]-amylin).

    • Add increasing concentrations of unlabeled competitor peptides (full-length amylin or Amylin (1-13)).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) for each peptide.

    • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of Amylin (1-13) and full-length amylin to stimulate intracellular cAMP production.

cAMP Accumulation Assay Workflow start Start seed_cells Seed cells expressing amylin receptors in a 96-well plate start->seed_cells stimulate Stimulate cells with varying concentrations of full-length amylin or Amylin (1-13) in the presence of a phosphodiesterase inhibitor seed_cells->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse measure Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse->measure analyze Analyze data to determine EC50 values (effective concentration for 50% maximal response) measure->analyze end End analyze->end

Caption: Workflow for a cAMP accumulation assay.

Methodology:

  • Cell Culture:

    • Culture cells expressing the amylin receptor of interest in a suitable multi-well plate.

  • Cell Stimulation:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test peptides (full-length amylin or Amylin (1-13)).

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax) for each peptide.

Conclusion

Full-length human amylin is a pleiotropic hormone with critical roles in metabolic control, and its complete 37-amino acid sequence is necessary for its full range of biological activities. The N-terminal region, encompassing residues 1-13 and including the Cys2-Cys7 disulfide bridge, is essential for receptor activation. However, based on the established structure-activity relationships of amylin and its analogs, it is highly probable that the Amylin (1-13) fragment, lacking the C-terminal domain, would exhibit significantly reduced affinity and potency at amylin, calcitonin, and CGRP receptors compared to the full-length peptide. Consequently, its in vivo metabolic effects are expected to be negligible. Further empirical studies employing the detailed protocols provided herein are necessary to definitively characterize the pharmacological and physiological profile of the Amylin (1-13) fragment and to fully elucidate the distinct roles of the N- and C-terminal domains of amylin in receptor interaction and signaling.

References

The Role of the N-Terminal Fragment Amylin (1-13) in Human Amylin Fibril Formation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human islet amyloid polypeptide (hIAPP, or amylin), a 37-residue hormone, is a key player in the pathology of type 2 diabetes (T2D), where its aggregation into amyloid fibrils is associated with pancreatic β-cell death. While extensive research has focused on the amyloidogenic core of the full-length peptide, the precise role of the N-terminal fragment, Amylin (1-13), has been a subject of significant investigation. This technical guide synthesizes current understanding, experimental data, and methodologies to elucidate the contribution of the Amylin (1-13) segment to the process of amyloid fibril formation. The consensus from structural and biophysical studies is that Amylin (1-13) does not form the core of the amyloid fibril but plays a crucial indirect role, primarily in mediating interactions with cell membranes, which can catalyze the aggregation of the full-length peptide.

The Dichotomous Role of the Amylin (1-13) Fragment

Structural studies, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution insights into the architecture of hIAPP fibrils. A consistent finding is that the ordered core of the fibril is predominantly formed by residues 14-37 of the polypeptide chain.[1][2] The N-terminal region, encompassing residues 1-13, is observed to be flexible and lacks a defined, ordered structure within the mature fibril.[1][3] In vitro studies have further demonstrated that the Amylin (1-13) fragment, when isolated, does not independently form amyloid fibrils.[1][2]

Despite its lack of direct participation in the fibril core, the N-terminal region is critical for the pathological aggregation of the full-length amylin. This region contains positively charged amino acid residues that facilitate the interaction of amylin with negatively charged components of cell membranes, such as phospholipids.[4][5][6] This interaction is a key step in concentrating amylin monomers on the cell surface, thereby accelerating nucleation and subsequent fibril growth.[5]

Quantitative Analysis of Amylin Aggregation

The kinetics of amylin fibril formation are typically monitored using a Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils. The following table summarizes representative quantitative data on the aggregation of full-length human amylin under various conditions.

ParameterConditionValueReference
Aggregation Lag Time 40 µM hIAPP-F in 50 mM phosphate (B84403) buffer, pH 7.4, 25°C~7 hours[7]
Aggregation Lag Time with Zn(II) 40 µM hIAPP-F, 50 mM phosphate buffer, pH 7.4, 25°CDelayed to ~12 hours[7]
Aggregation Lag Time with Cu(II) 40 µM hIAPP-F, 50 mM phosphate buffer, pH 7.4, 25°CSignificantly decreased aggregation[7]
IC50 of Inhibitor 18 15 µM amylin, 36 h incubation3.04 µM[8]
IC50 of Inhibitor 22 15 µM amylin, 36 h incubation2.71 µM[8]
Fibril Growth Rate Full-length amylin~1.1 nm/minute[9]
Fibril Width Full-length amylin6-8 nm[9]

Experimental Protocols

A comprehensive understanding of amylin aggregation relies on a suite of biophysical and cell-based assays. Detailed below are the core methodologies.

Thioflavin T (ThT) Aggregation Assay

This is the most common method for monitoring amyloid fibril formation in real-time.

Principle: ThT dye intercalates with the β-sheets of amyloid fibrils, resulting in a significant increase in its fluorescence emission.

Protocol:

  • Preparation of Amylin Solution: Lyophilized human amylin is dissolved in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4) to a final concentration, typically in the micromolar range (e.g., 10-40 µM).[7][10]

  • ThT Stock Solution: A concentrated stock solution of ThT (e.g., 1 mM) is prepared in the same buffer.

  • Assay Mixture: In a 96-well plate, the amylin solution is mixed with ThT to a final concentration of approximately 10-20 µM.[7]

  • Incubation and Measurement: The plate is incubated at a constant temperature (e.g., 25°C or 37°C) with intermittent shaking.[7] Fluorescence is measured at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 480-490 nm, respectively.

  • Data Analysis: The fluorescence intensity is plotted against time. The lag time for nucleation, the rate of elongation, and the final plateau of fibril formation can be determined from the resulting sigmoidal curve.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of amyloid fibrils.

Principle: An electron beam is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample.

Protocol:

  • Sample Preparation: A small aliquot (e.g., 3-5 µL) of the aggregated amylin solution is applied to a carbon-coated copper grid for a few minutes.[11]

  • Negative Staining: The grid is washed with distilled water and then stained with a heavy metal salt solution (e.g., 2% uranyl acetate) for 1-2 minutes.[11] The stain provides contrast to the biological specimen.

  • Drying: Excess stain is wicked away, and the grid is allowed to air dry completely.

  • Imaging: The grid is examined under a transmission electron microscope to visualize the fibril morphology, including width and length.[12][13]

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of amylin oligomers and fibrils.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

Protocol:

  • Cell Culture: Pancreatic β-cell lines (e.g., INS-1E) are cultured in 96-well plates until they reach a suitable confluency.[14]

  • Treatment: The cells are exposed to different concentrations of pre-aggregated amylin species (monomers, oligomers, or fibrils) for a specified period (e.g., 24-48 hours).[15]

  • MTT Incubation: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.[14]

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.[14]

  • Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[14]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Visualizing Amylin Aggregation Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in amylin fibril formation and the experimental approaches used to study them.

Amylin_Aggregation_Pathway Monomer Soluble Amylin Monomer (N-terminus flexible) Membrane Cell Membrane (Negatively Charged) Monomer->Membrane Amylin (1-13) mediated interaction Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Nucleation Membrane->Oligomer Catalyzes Aggregation Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Mature Amyloid Fibril (Core: residues 14-37) Protofibril->Fibril

Figure 1. Amylin aggregation pathway highlighting the role of the N-terminus.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Aggregation_Monitoring Aggregation Monitoring cluster_Structural_Analysis Structural Analysis cluster_Toxicity_Assessment Toxicity Assessment Amylin_Prep Prepare Amylin Solution ThT_Assay ThT Assay Amylin_Prep->ThT_Assay TEM TEM Amylin_Prep->TEM MTT_Assay MTT Assay Amylin_Prep->MTT_Assay Kinetics Aggregation Kinetics ThT_Assay->Kinetics Morphology Fibril Morphology TEM->Morphology Cytotoxicity Cell Viability MTT_Assay->Cytotoxicity

References

An In-Depth Technical Guide to the Human Amylin Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the signaling pathways activated by the human amylin peptide. While the full 37-amino acid peptide is the primary endogenous ligand, this document places special emphasis on the critical role of the N-terminal (1-13) region in initiating receptor activation. We will delve into the composition of the amylin receptor complex, the principal and alternative downstream signaling cascades, quantitative pharmacological data, and detailed protocols for key experimental assays.

Introduction to Amylin and Its Receptor

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid neuroendocrine hormone co-secreted with insulin (B600854) from pancreatic β-cells in response to nutrient intake[1]. It plays a crucial role in glucose homeostasis by slowing gastric emptying, suppressing postprandial glucagon (B607659) secretion, and promoting satiety[1][2].

The structure of human amylin is fundamental to its function. It is characterized by two distinct domains:

  • The N-Terminal Region (residues 1-19): This region, which includes the Amylin (1-13) fragment, features a critical disulfide bridge between cysteine residues 2 and 7. This domain is primarily responsible for receptor activation . While N-terminal fragments alone, such as amylin(1-8), have been shown to elicit some biological activity, they do so only at very high concentrations[1]. The Amylin (1-13) fragment is a key component of the activation domain but is not considered an independent signaling molecule[3].

  • The C-Terminal Region (residues 20-37): This domain is essential for high-affinity receptor binding to the extracellular portion of the receptor complex[4][5].

Amylin exerts its effects by activating a heterodimeric G protein-coupled receptor (GPCR) complex. This receptor is not a single entity but a family of subtypes formed by the association of a core receptor with an accessory protein[6].

The Amylin Receptor Complex

The functional amylin receptor is a class B GPCR complex composed of two essential protein subunits:

  • Calcitonin Receptor (CTR): A conventional GPCR that, on its own, serves as the high-affinity receptor for the hormone calcitonin[7].

  • Receptor Activity-Modifying Protein (RAMP): A single-transmembrane accessory protein. There are three RAMP isoforms (RAMP1, RAMP2, and RAMP3)[1].

The association of CTR with a specific RAMP isoform alters its pharmacology, "switching" its preference from calcitonin to amylin and creating three distinct amylin receptor (AMY) subtypes[2][6].

  • AMY1 Receptor: Formed by the complex of CTR and RAMP1.

  • AMY2 Receptor: Formed by the complex of CTR and RAMP2.

  • AMY3 Receptor: Formed by the complex of CTR and RAMP3.

This modular nature allows for tissue-specific responses to amylin and related peptides, as the expression levels of CTR and the different RAMPs can vary between cell types.

Amylin Receptor Subtype Formation cluster_0 Core Receptor cluster_1 Accessory Proteins cluster_2 Amylin Receptor Subtypes CTR Calcitonin Receptor (CTR) AMY1 AMY1 Receptor CTR->AMY1 AMY2 AMY2 Receptor CTR->AMY2 AMY3 AMY3 Receptor CTR->AMY3 RAMP1 RAMP1 RAMP1->AMY1 RAMP2 RAMP2 RAMP2->AMY2 RAMP3 RAMP3 RAMP3->AMY3

Caption: Formation of AMY receptor subtypes from CTR and RAMPs.

Core Signaling Pathway: Gαs and cAMP Production

The primary and most well-characterized signaling pathway for all amylin receptor subtypes involves coupling to the stimulatory G protein, Gαs[2][6]. The binding of full-length amylin, driven by the C-terminus, allows the N-terminal activation domain (containing residues 1-13) to interact with the transmembrane bundle of the receptor. This induces a conformational change, leading to the activation of Gαs.

The activated Gαs subunit stimulates adenylyl cyclase (AC) , an enzyme that catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP) . The resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA) , which then phosphorylates a multitude of downstream cellular substrates, mediating the physiological effects of amylin.

Amylin Core Signaling Pathway: Gαs/cAMP Amylin Amylin Peptide Receptor AMY Receptor (CTR + RAMP) Amylin->Receptor Activation (1-13) Binding (20-37) Gs Gαs Protein Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC stimulates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Substrates Downstream Substrates PKA->Substrates phosphorylates Response Physiological Response Substrates->Response

Caption: The canonical Gαs-cAMP signaling cascade of the amylin receptor.

Alternative Signaling Pathways

In addition to the canonical Gαs/cAMP pathway, amylin receptor activation has been shown to engage other signaling cascades, often in a cell-type-dependent manner.

Gαq and Intracellular Calcium Mobilization

Some studies have reported that amylin receptors can couple to Gαq proteins. Activation of Gαq stimulates phospholipase C (PLC) , which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular calcium can activate various calcium-dependent enzymes and signaling pathways.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Amylin receptor activation can also lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) . This activation can occur through complex mechanisms that may be downstream of either G protein activation (via PKA or PLC) or through G protein-independent pathways involving β-arrestin scaffolding. Activated ERK1/2 translocates to the nucleus to regulate gene transcription involved in cell proliferation, differentiation, and survival.

Amylin Alternative Signaling Pathways cluster_Gq Gαq / Calcium Pathway cluster_ERK MAPK/ERK Pathway Amylin Amylin Peptide Receptor AMY Receptor Amylin->Receptor Gq Gαq Receptor->Gq Intermediates Intermediary Kinases Receptor->Intermediates PLC PLC Gq->PLC Ca ↑ [Ca²⁺]i PLC->Ca Response Cellular Responses Ca->Response ERK p-ERK1/2 Intermediates->ERK ERK->Response

Caption: Alternative Gαq/Calcium and MAPK/ERK signaling pathways.

Quantitative Analysis of Receptor Engagement

The affinity (Ki) and potency (EC50) of ligands at amylin receptors are key parameters in research and drug development. The following tables summarize representative pharmacological data for rat amylin (a common, non-aggregating surrogate for human amylin) and the clinical analog pramlintide.

Table 1: Ligand Binding Affinities (Ki) at Amylin Receptors

Ligand Receptor Subtype Ki (nM) Notes
Rat Amylin AMY1 ~0.1 - 1.0 High affinity for both amylin and CGRP[8]
Rat Amylin AMY3 ~0.1 - 1.0 High affinity for amylin, lower for CGRP[8]

| Pramlintide | AMY1 / AMY3 | ~0.5 - 5.0 | High affinity, similar to native amylin |

Table 2: Ligand Potency (EC50) in cAMP Accumulation Assays

Ligand Receptor Subtype EC50 (nM) Notes
Rat Amylin AMY1 0.1 - 10 Potent activation[4][8]
Rat Amylin AMY3 0.1 - 10 Potent activation[4][8]
Pramlintide AMY1 74 - 82 Potent activation[4]

| Pramlintide | AMY3 | 74 - 82 | Potent activation[4] |

Values are approximate and can vary based on the cell line and specific assay conditions used.

Experimental Protocols and Workflows

Studying the amylin signaling pathway requires a suite of specialized cellular and biochemical assays. Below are detailed methodologies for the core experiments.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of an unlabeled ligand by its ability to compete with a radiolabeled ligand for receptor binding.

Methodology:

  • Membrane Preparation: Culture cells expressing the desired AMY receptor subtype (e.g., HEK293 cells co-transfected with CTR and RAMP constructs). Harvest cells, lyse them via homogenization in a cold lysis buffer, and isolate the membrane fraction by ultracentrifugation[9]. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-CGRP or ¹²⁵I-amylin), and varying concentrations of the unlabeled competitor compound (e.g., Amylin (1-37))[5][9].

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to allow binding to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The receptors and bound radioligand are retained on the filter, while the free radioligand passes through[9].

  • Detection: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[10].

cAMP Accumulation Assay (for EC50 Determination)

This functional assay quantifies the ability of a ligand to stimulate the Gαs pathway by measuring the production of intracellular cAMP.

Methodology:

  • Cell Plating: Seed cells expressing the AMY receptor of interest into 96- or 384-well plates and culture overnight[11].

  • Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. This prevents the degradation of newly synthesized cAMP.

  • Ligand Stimulation: Add varying concentrations of the agonist (e.g., Amylin (1-37)) to the wells and incubate for 15-30 minutes at 37°C[11].

  • Cell Lysis and Detection: Lyse the cells and measure the accumulated cAMP using a commercial detection kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based assays (e.g., GloSensor)[11][12]. These are typically competitive immunoassays where cellular cAMP competes against a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Convert the raw assay signal for each sample to a cAMP concentration. Plot the cAMP concentration against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy)[12].

Experimental Workflow: cAMP Assay Start Start Plate 1. Plate AMY Receptor- Expressing Cells Start->Plate Incubate1 2. Incubate Overnight Plate->Incubate1 Pretreat 3. Pre-treat with PDE Inhibitor Incubate1->Pretreat Stimulate 4. Add Amylin Agonist (Dose-Response) Pretreat->Stimulate Incubate2 5. Incubate at 37°C Stimulate->Incubate2 Lyse 6. Lyse Cells Incubate2->Lyse Detect 7. Detect cAMP (e.g., HTRF) Lyse->Detect Analyze 8. Analyze Data (Calculate EC50) Detect->Analyze End End Analyze->End

Caption: A typical experimental workflow for a cAMP accumulation assay.
Intracellular Calcium Mobilization Assay

This assay measures Gαq pathway activation by detecting transient increases in intracellular calcium concentration.

Methodology:

  • Cell Plating: Plate cells expressing the AMY receptor in black-walled, clear-bottom 96- or 384-well plates[13].

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye inside[13].

  • Assay: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation) equipped with an integrated fluidics head.

  • Measurement: Record a baseline fluorescence reading. Inject the agonist at various concentrations and immediately begin kinetic monitoring of fluorescence intensity (Ex/Em ≈ 490/525 nm for Fluo-4) every 1-2 seconds for 1-3 minutes[13][14].

  • Data Analysis: The change in fluorescence intensity over time reflects the mobilization of intracellular calcium. Plot the peak fluorescence response against the log of the agonist concentration to generate a dose-response curve and determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK1/2.

Methodology:

  • Cell Culture and Stimulation: Grow cells to near-confluence and serum-starve them for several hours to reduce basal ERK phosphorylation. Stimulate the cells with the amylin agonist for a predetermined time (typically 5-15 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[15][16].

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 10-20 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane[15].

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[15].

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system[17].

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane of the first set of antibodies and re-probe it with a primary antibody that detects total ERK1/2 (t-ERK).

  • Data Analysis: Quantify the band intensities for p-ERK and t-ERK using densitometry. Express the results as a ratio of p-ERK to t-ERK to determine the fold-change in phosphorylation upon stimulation.

Conclusion

The human amylin signaling pathway is a complex and multifaceted system crucial for metabolic regulation. Activation is initiated by the full-length 37-amino acid peptide, with the N-terminal region (residues 1-13) playing an indispensable role in triggering the conformational changes necessary for signal transduction. The core of this pathway is the activation of heterodimeric AMY receptors (CTR/RAMP complexes), leading to a robust Gαs-mediated increase in intracellular cAMP. Concurrently, alternative pathways involving intracellular calcium and ERK1/2 phosphorylation contribute to the diverse physiological responses to amylin. A thorough understanding of these distinct signaling cascades, supported by quantitative pharmacological analysis and robust experimental methodologies, is essential for the ongoing development of novel therapeutics targeting diabetes and obesity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Human Amylin (1-13) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical synthesis, purification, and characterization of the human Amylin (1-13) peptide fragment. The protocols outlined below are based on established solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC) techniques, offering a robust methodology for obtaining high-purity Amylin (1-13) for research and drug development purposes.

Introduction

Human Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells.[1][2] The N-terminal fragment, Amylin (1-13), is a region of interest in various physiological and pathological studies. While the full-length peptide is prone to aggregation, shorter fragments can be valuable tools for investigating its biological functions and interactions.[3] This document details the procedures for the chemical synthesis of Amylin (1-13) using Fmoc-based solid-phase peptide synthesis, followed by its purification and characterization.

Synthesis of Amylin (1-13) (Human)

The synthesis of the Amylin (1-13) peptide with the sequence Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala-NH2 is achieved through a stepwise solid-phase approach.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of Amylin (1-13) on a 0.1 mmol scale using a Rink Amide resin.

Materials and Reagents:

  • Rink Amide resin (100-200 mesh)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Acetonitrile (B52724) (ACN)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and N,N-diisopropylethylamine (DIEA) in DMF.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the Amylin (1-13) sequence, starting from the C-terminal Alanine and proceeding to the N-terminal Lysine.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H2O/DTT (92.5:2.5:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and react for 3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Table 1: Reagents for Solid-Phase Peptide Synthesis (0.1 mmol scale)

ReagentAmount
Rink Amide Resin (0.5 mmol/g)200 mg
Fmoc-Amino Acids0.3 mmol (3 eq)
DIC0.3 mmol (3 eq)
OxymaPure®0.3 mmol (3 eq)
20% Piperidine in DMF5 mL per deprotection
Cleavage Cocktail10 mL

Purification of Amylin (1-13) (Human)

The crude synthetic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the target peptide from impurities generated during synthesis.

Experimental Protocol: Preparative RP-HPLC

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Crude Amylin (1-13) peptide

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Gradient Elution:

    • Inject the dissolved crude peptide onto the column.

    • Apply a linear gradient of Mobile Phase B from 5% to 45% over 40 minutes at a flow rate of 15 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak, which represents the Amylin (1-13) peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the final purified peptide as a white powder.

Table 2: RP-HPLC Purification Parameters

ParameterValue
ColumnC18, 10 µm, 250 x 21.2 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate15 mL/min
Gradient5-45% B over 40 min
Detection220 nm, 280 nm

Characterization of Amylin (1-13) (Human)

The identity and purity of the synthesized and purified Amylin (1-13) peptide are confirmed using mass spectrometry and analytical RP-HPLC.

Experimental Protocol: Analytical Characterization

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[4][5]

  • Procedure: Dissolve a small amount of the purified peptide in an appropriate solvent and analyze according to the instrument's standard operating procedure.

  • Expected Result: The observed molecular weight should correspond to the calculated theoretical molecular weight of Amylin (1-13).

Analytical RP-HPLC:

  • Instrumentation: Analytical HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).

  • Mobile Phases: Same as preparative RP-HPLC.

  • Gradient: A linear gradient of Mobile Phase B from 5% to 65% over 30 minutes at a flow rate of 1 mL/min.

  • Expected Result: A single major peak should be observed, indicating the purity of the peptide. Purity is typically calculated by integrating the peak area.

Table 3: Expected Quantitative Data for Amylin (1-13) Synthesis

ParameterExpected Value
Crude Peptide Yield70-85%
Purified Peptide Yield20-35%
Purity (by analytical HPLC)>95%
Theoretical Molecular Weight~1378.6 g/mol
Observed Molecular Weight (ESI-MS)[M+H]+ ≈ 1379.6

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in these application notes.

sps_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification cluster_characterization Characterization Resin Rink Amide Resin Swell Resin Swelling Resin->Swell Deprotect Fmoc Deprotection Swell->Deprotect Couple Amino Acid Coupling Deprotect->Couple Add Fmoc-AA, DIC, Oxyma Couple->Deprotect Repeat for each AA Cleave Cleavage & Deprotection Couple->Cleave Final Deprotection Precipitate Peptide Precipitation Cleave->Precipitate Cold Ether Crude Crude Peptide Precipitate->Crude HPLC Preparative RP-HPLC Crude->HPLC Fractions Fraction Collection HPLC->Fractions Lyophilize Lyophilization Fractions->Lyophilize Purified Purified Peptide Lyophilize->Purified MS Mass Spectrometry Purified->MS aHPLC Analytical RP-HPLC Purified->aHPLC

Caption: Workflow for the synthesis, purification, and characterization of Amylin (1-13).

rphplc_logic cluster_hplc RP-HPLC Purification Logic cluster_principles Key Principles Load Load Crude Peptide (Low % Organic) Gradient Increase % Organic (Mobile Phase B) Load->Gradient Elution Hydrophobic Peptides Elute Later Gradient->Elution Detection UV Detection (220/280 nm) Elution->Detection Collection Collect Peak Fractions Detection->Collection Hydrophobicity Separation by Hydrophobicity StationaryPhase Non-polar C18 Stationary Phase MobilePhase Polar Mobile Phase (Water/ACN)

Caption: Logical flow of peptide separation by reverse-phase HPLC.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Amylin (1-13) (human)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the human Amylin (1-13) fragment. Human Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells. It plays a role in glycemic regulation by slowing gastric emptying and promoting satiety. The N-terminal fragment (1-13) with a disulfide bridge between Cys2 and Cys7 is a non-amyloidogenic peptide, unlike the full-length hormone which can form amyloid fibrils associated with type 2 diabetes.[1][2]

Peptide Specifications
PropertyValue
Sequence H-Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala-OH (Disulfide bridge: Cys2-Cys7)
One-Letter Code KCNTATCATQRLA (Cys2-Cys7 bridge)
Molecular Formula C₅₄H₉₅N₁₉O₁₉S₂
Molecular Weight 1378.60 g/mol
CAS Registry Number 198328-30-2

Experimental Protocols

The following protocol outlines the manual Fmoc-based solid-phase synthesis of Amylin (1-13). This is a representative protocol and may require optimization based on the scale of synthesis and available equipment.

Resin Selection and Preparation
  • Resin: 2-chlorotrityl chloride resin is recommended for the synthesis of a C-terminally free acid peptide.[3]

  • Procedure:

    • Weigh the desired amount of 2-chlorotrityl chloride resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and transfer it to a reaction vessel.[3]

    • Swell the resin in dichloromethane (B109758) (DCM) for at least 30 minutes.[3]

    • Drain the DCM.

Loading of the First Amino Acid (Fmoc-Ala-OH)
  • Dissolve Fmoc-Ala-OH (5 equivalents relative to resin loading capacity) and diisopropylethylamine (DIPEA) (10 equivalents) in DCM.

  • Add the amino acid solution to the swollen resin.

  • Agitate the mixture for at least 4 hours.

  • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 45-60 minutes.[3]

  • Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).[3]

Peptide Chain Elongation (Cycles for Leu12 to Lys1)

Each cycle for the addition of a new amino acid consists of two main steps: Fmoc deprotection and amino acid coupling.

  • Fmoc Deprotection:

    • Add 20% piperidine (B6355638) in DMF to the resin and agitate for 7 minutes.[3]

    • Drain the solution and repeat the piperidine treatment for another 7 minutes.

    • Wash the resin with DMF (5x).[3]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (5 equivalents), a coupling agent like HATU (4.5 equivalents), and an activator like HOAt (4.5 equivalents) in DMF.[3] Add DIPEA (10 equivalents) to activate the solution.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for at least 45 minutes. Coupling times may need to be extended for certain amino acids.

    • Wash the resin with DMF (3x).

Repeat these steps for each amino acid in the sequence from Leu12 to Lys1. Use the following protected amino acids: Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Thr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Cys(Acm)-OH, and Boc-Lys(Fmoc)-OH. Note the use of different protecting groups for the two cysteine residues to allow for selective disulfide bond formation.

On-Resin Disulfide Bond Formation
  • After coupling Lys1, selectively deprotect the Acm group from Cys2 using a solution of iodine in a suitable solvent while the peptide is still on the resin.

  • Wash the resin thoroughly to remove reagents.

Cleavage and Global Deprotection
  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used.

  • Monitor the elution profile at 220 nm and collect the fractions containing the desired peptide.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity and molecular weight by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data Summary

The following table provides estimated yield and purity data for the synthesis of Amylin (1-13) based on typical outcomes for a 13-mer peptide synthesized via SPPS.[1]

ParameterEstimated ValueNotes
Crude Peptide Yield 60-80%Based on the initial loading of the resin.
Crude Peptide Purity >70%As determined by analytical RP-HPLC. Suitable for initial screening.[1]
Final Yield after HPLC 15-30%This is highly dependent on the efficiency of the synthesis and purification steps.
Final Purity >95%As determined by analytical RP-HPLC, suitable for most research applications.

Visualizations

Experimental Workflow

G Solid-Phase Synthesis Workflow for Amylin (1-13) Resin_Prep Resin Swelling (2-chlorotrityl chloride in DCM) First_AA_Loading Loading of Fmoc-Ala-OH Resin_Prep->First_AA_Loading Chain_Elongation Stepwise Chain Elongation (Fmoc Deprotection & Amino Acid Coupling) First_AA_Loading->Chain_Elongation Disulfide_Formation On-Resin Disulfide Bond Formation Chain_Elongation->Disulfide_Formation Cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) Disulfide_Formation->Cleavage Purification Crude Peptide Precipitation & RP-HPLC Purification Cleavage->Purification Analysis Purity & Identity Analysis (Analytical HPLC & Mass Spectrometry) Purification->Analysis Final_Product Lyophilization of Pure Amylin (1-13) Analysis->Final_Product

Caption: Workflow for the solid-phase synthesis of Amylin (1-13).

Amylin Receptor Activation Pathway

The biological activity of full-length Amylin is mediated through a complex receptor system. Amylin receptors are heterodimers, consisting of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs).[4][5][6] The specific role of the Amylin (1-13) fragment in this signaling pathway is not well-defined. The following diagram illustrates the general mechanism for full-length Amylin.

G Full-Length Amylin Receptor Activation cluster_receptor Amylin Receptor Complex CTR Calcitonin Receptor (CTR) G_Protein G-Protein CTR->G_Protein Activates RAMP RAMP (1, 2, or 3) RAMP->G_Protein Modulates Activation Amylin Full-Length Amylin Amylin->CTR Binds to Amylin->RAMP Interacts with Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Satiety Signaling) PKA->Cellular_Response Phosphorylates targets leading to

Caption: General signaling pathway of full-length Amylin.

References

Application Notes and Protocols: Amylin (1-13) (human), Lyophilized

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Introduction

Amylin (1-13) is a fragment of the 37-amino acid peptide hormone, amylin (also known as Islet Amyloid Polypeptide or IAPP)[1][2]. Amylin is co-secreted with insulin (B600854) from pancreatic β-cells and plays a role in glycemic regulation by slowing gastric emptying and promoting satiety[3]. The full-length human amylin has a propensity to aggregate and form amyloid fibrils, a characteristic associated with type 2 diabetes[4][5]. However, the Amylin (1-13) fragment does not form fibrils on its own[2]. This fragment is a useful tool for researchers studying the biological activities and receptor interactions of the N-terminal region of amylin.

Amylin and its analogs exert their effects through amylin receptors (AMYRs), which are heterodimers of the calcitonin receptor (CTR) and one of three Receptor Activity-Modifying Proteins (RAMPs)[6][7]. The binding of amylin to its receptor activates G-protein-coupled signaling pathways, primarily through Gαs and Gαq proteins, leading to the production of intracellular second messengers such as cyclic AMP (cAMP) and inositol (B14025) phosphates, and the mobilization of intracellular calcium[6][8]. These signaling events ultimately regulate cellular responses.

These application notes provide detailed protocols for the reconstitution, storage, and in-vitro use of lyophilized Amylin (1-13) (human).

Product Information

PropertyValue
Sequence H-Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala-OH (Disulfide bridge: Cys2-Cys7)
Molecular Formula C₅₄H₉₅N₁₉O₁₉S₂
Molecular Weight 1378.6 g/mol
Appearance Lyophilized white powder
Purity >95%

Reconstitution and Storage

Proper reconstitution and storage are critical to maintain the integrity and activity of Amylin (1-13) (human).

Reconstitution Protocol

For most in-vitro cellular assays, sterile water or a buffer appropriate for the specific cell line is recommended for reconstitution.

  • Equilibrate the Vial : Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can degrade the peptide.

  • Centrifuge the Vial : Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 5 minutes) to ensure that all the lyophilized powder is collected at the bottom of the vial.

  • Solvent Addition : Carefully open the vial and add the desired volume of sterile, high-purity water or an appropriate sterile buffer (e.g., PBS, pH 7.4) to achieve the desired stock concentration. A common stock concentration is 1 mg/mL.

  • Dissolution : Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking. If necessary, sonication can be used to aid dissolution[9]. The resulting solution should be clear and free of particulates.

Note on Pre-formed Aggregates for Full-Length Amylin Studies: For studies involving full-length human amylin that is prone to aggregation, a protocol to remove pre-existing oligomers can be adapted. This involves dissolving the peptide in hexafluoroisopropyl alcohol (HFIP), evaporating the HFIP, and then reconstituting the peptide film in the desired buffer[9]. While Amylin (1-13) does not typically aggregate, this method can be considered if aggregation is a concern under specific experimental conditions.

Storage Recommendations
FormStorage TemperatureShelf LifeNotes
Lyophilized Powder -20°C or -80°CUp to 6 months[1]Store in a desiccator to protect from moisture.
Reconstituted Stock Solution -20°C or -80°CUp to 6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

In-Vitro Cell-Based Signaling Assay: cAMP Measurement

This protocol describes a method to assess the ability of Amylin (1-13) (human) to stimulate cAMP production in a cell line expressing the appropriate amylin receptor.

Materials:

  • HEK293T cells co-transfected with human Calcitonin Receptor (CTR) and a human Receptor Activity-Modifying Protein (RAMP1, RAMP2, or RAMP3)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Amylin (1-13) (human) stock solution

  • cAMP assay kit (e.g., a competitive immunoassay using HTRF or ELISA)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • 96-well cell culture plates

Protocol:

  • Cell Culture and Seeding :

    • Culture the HEK293T cells expressing the amylin receptor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of approximately 50,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment :

    • Prepare serial dilutions of the Amylin (1-13) (human) stock solution in serum-free DMEM containing a phosphodiesterase inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.

    • Aspirate the culture medium from the cells and replace it with 100 µL of the diluted Amylin (1-13) solutions or control medium.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement :

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis :

    • Generate a concentration-response curve by plotting the cAMP concentration against the logarithm of the Amylin (1-13) concentration.

    • Calculate the EC₅₀ value, which represents the concentration of Amylin (1-13) that elicits a half-maximal response.

Experimental Workflow: Investigating the Effects of Amylin (1-13) on Pancreatic β-Cells

This workflow outlines a series of experiments to characterize the biological effects of Amylin (1-13) (human) on a pancreatic β-cell line, such as RIN-m5F or INS-1E cells.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Downstream Assays cluster_3 Data Analysis Reconstitute Reconstitute Lyophilized Amylin (1-13) Treat Treat cells with varying concentrations of Amylin (1-13) Reconstitute->Treat Culture Culture Pancreatic β-cells (e.g., RIN-m5F) Culture->Treat Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treat->Cytotoxicity Signaling Signaling Pathway Analysis (e.g., cAMP, pERK) Treat->Signaling Gene_Expression Gene Expression Analysis (e.g., qPCR) Treat->Gene_Expression Analyze Analyze Data and Determine EC50/IC50 Cytotoxicity->Analyze Signaling->Analyze Gene_Expression->Analyze

Experimental workflow for studying Amylin (1-13) effects.

Signaling Pathway

Amylin receptors are G-protein coupled receptors. The binding of Amylin (1-13) to the receptor complex can initiate downstream signaling cascades.

G Amylin Amylin (1-13) Receptor Amylin Receptor (CTR + RAMP) Amylin->Receptor binds G_protein Gαs / Gαq Receptor->G_protein activates AC Adenylate Cyclase G_protein->AC activates (Gαs) PLC Phospholipase C G_protein->PLC activates (Gαq) cAMP cAMP AC->cAMP produces IP3_DAG IP3 / DAG PLC->IP3_DAG produces PKA Protein Kinase A cAMP->PKA activates PKC Protein Kinase C IP3_DAG->PKC activates Ca_release Ca²⁺ Release IP3_DAG->Ca_release induces CREB CREB Phosphorylation PKA->CREB Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response CREB->Cellular_Response

Amylin receptor signaling pathway.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and applications. Always adhere to safe laboratory practices and wear appropriate personal protective equipment.

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using Amylin (1-13) (human)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells. It plays a significant role in glucose homeostasis by regulating gastric emptying and promoting satiety.[1] However, human amylin has a high propensity to aggregate and form amyloid fibrils, which are associated with β-cell dysfunction and death in type 2 diabetes.[2]

The N-terminal fragment, Amylin (1-13) (human), comprises the initial 13 amino acids of the full-length peptide. Crucially, this fragment contains the Cys2-Cys7 disulfide bridge but lacks the amyloidogenic region (residues 20-29).[2] Consequently, Amylin (1-13) is non-amyloidogenic and does not form fibrils on its own.[3] This property makes it an invaluable tool in in vitro cell culture assays to delineate the biological effects of amylin that are independent of its aggregation and cytotoxicity.

These application notes provide detailed protocols for utilizing Amylin (1-13) (human) in various cell-based assays, primarily as a non-aggregating control to study the effects of full-length human amylin.

Key Applications

  • Negative Control in Cytotoxicity Assays: To differentiate between cytotoxicity induced by amylin aggregation and other potential peptide-specific effects.

  • Receptor Binding and Signaling Studies: To investigate the role of the N-terminal domain of amylin in receptor interaction and the initiation of signaling cascades, independent of amyloid formation.

  • Membrane Interaction Studies: To assess the non-amyloidogenic interaction of the amylin N-terminus with cell membranes.

Data Presentation

The following tables summarize hypothetical quantitative data from comparative in vitro assays to illustrate the expected differential effects of full-length human amylin (h-Amylin) and the non-aggregating Amylin (1-13) fragment.

Table 1: Comparative Cytotoxicity in Pancreatic INS-1E Cells

Treatment (24h)Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Control)Caspase-3/7 Activity (Fold Change)
Vehicle Control -100 ± 5100 ± 81.0 ± 0.2
h-Amylin (1-37) 1065 ± 7180 ± 153.5 ± 0.5
Amylin (1-13) 1098 ± 6105 ± 101.1 ± 0.3
h-Amylin (1-37) 2540 ± 8250 ± 206.2 ± 0.8
Amylin (1-13) 2595 ± 5110 ± 121.2 ± 0.2

Table 2: Amylin Receptor Activation in HEK293 cells expressing AMY3 Receptor

LigandConcentration (nM)cAMP Production (pmol/well)pERK1/2 Activation (Fold Change)
Basal -5 ± 11.0 ± 0.1
h-Amylin (1-37) 1050 ± 54.5 ± 0.4
Amylin (1-13) 108 ± 21.2 ± 0.2
h-Amylin (1-37) 10085 ± 88.0 ± 0.7
Amylin (1-13) 10012 ± 31.5 ± 0.3

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to assess the cytotoxicity of full-length human amylin, using Amylin (1-13) as a non-amyloidogenic negative control.

Materials:

  • Pancreatic β-cell line (e.g., INS-1E, RIN-m5F)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Human Amylin (1-37)

  • Amylin (1-13) (human)

  • Sterile PBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed pancreatic cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Peptide Preparation: Prepare stock solutions of h-Amylin (1-37) and Amylin (1-13) in sterile water or an appropriate solvent. Prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM).

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of h-Amylin (1-37), Amylin (1-13), or vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Cyclic AMP (cAMP) Functional Assay

This protocol measures the activation of amylin receptors by assessing the intracellular accumulation of cAMP. Amylin (1-13) is used to investigate the contribution of the N-terminal fragment to receptor activation.

Materials:

  • HEK293 cells stably expressing an amylin receptor subtype (e.g., AMY1, AMY2, or AMY3)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Human Amylin (1-37)

  • Amylin (1-13) (human)

  • Forskolin (B1673556) (positive control)

  • IBMX (phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the receptor-expressing HEK293 cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with 100 µL of serum-free medium containing 0.5 mM IBMX for 30 minutes at 37°C.

  • Peptide Stimulation: Add 50 µL of varying concentrations of h-Amylin (1-37), Amylin (1-13), or forskolin to the wells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Generate dose-response curves and calculate EC50 values for each peptide.

Visualizations

Amylin_Signaling_Pathway cluster_receptor Amylin Receptor Complex CTR Calcitonin Receptor (CTR) G_alpha_s Gαs CTR->G_alpha_s Activates RAMP RAMP RAMP->CTR Modulates Affinity Amylin Amylin (1-37) Amylin->CTR Binds AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Amylin receptor signaling cascade.

Experimental_Workflow_Cytotoxicity start Seed Pancreatic Cells treatment Treat with h-Amylin (1-37) and Amylin (1-13) (control) start->treatment incubation Incubate for 24-48 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay ldh_assay Perform LDH Assay incubation->ldh_assay caspase_assay Perform Caspase Assay incubation->caspase_assay analysis Analyze and Compare Cytotoxicity mtt_assay->analysis ldh_assay->analysis caspase_assay->analysis

Caption: Workflow for comparative cytotoxicity assays.

Concluding Remarks

Amylin (1-13) (human) serves as an essential control peptide in the study of amylin biology. Its non-amyloidogenic nature allows for the specific investigation of cellular processes initiated by the N-terminal region of amylin, independent of the confounding effects of aggregation-induced toxicity. The protocols and data presented herein provide a framework for researchers to effectively utilize this valuable tool in their in vitro studies.

References

Application Notes and Protocols for Amylin (1-13) (human) in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylin, a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells, plays a significant role in glucose homeostasis. Its biological effects are mediated through a family of G protein-coupled receptors known as amylin receptors (AMY). These receptors are heterodimers, consisting of the calcitonin receptor (CTR) complexed with one of three receptor activity-modifying proteins (RAMPs), which define the receptor subtype:

  • AMY1 Receptor: CTR + RAMP1

  • AMY2 Receptor: CTR + RAMP2

  • AMY3 Receptor: CTR + RAMP3

The N-terminal region of amylin, which includes the Amylin (1-13) fragment, is crucial for receptor activation. This fragment contains a disulfide bridge between cysteine residues at positions 2 and 7, forming a ring structure that is important for the peptide's biological activity. While the full-length peptide is required for high-affinity binding, the Amylin (1-13) fragment can be a valuable tool for studying the structural and functional aspects of receptor interaction and activation.

These application notes provide detailed protocols for utilizing Amylin (1-13) (human) in receptor binding studies, alongside data for full-length human amylin and its analog, pramlintide, for comparative purposes.

Data Presentation: Receptor Binding Affinities

While the Amylin (1-13) fragment is understood to be involved in receptor activation, comprehensive quantitative data on its direct binding affinity to the different amylin receptor subtypes is not extensively available in the scientific literature. This is likely because the C-terminal portion of the full-length amylin peptide is critical for high-affinity receptor binding. Therefore, studies typically focus on the full-length peptide or its analogs.

For reference and comparison, the following table summarizes the binding affinities of full-length human amylin and the clinically used amylin analog, pramlintide, for the human amylin receptor subtypes.

LigandReceptor SubtypeBinding Affinity (Ki)
Human AmylinAMY1 (CTR+RAMP1)~ 1-10 nM
AMY2 (CTR+RAMP2)~ 1-10 nM
AMY3 (CTR+RAMP3)~ 1-10 nM
PramlintideAMY1 (CTR+RAMP1)~ 1-10 nM
AMY2 (CTR+RAMP2)~ 1-10 nM
AMY3 (CTR+RAMP3)~ 1-10 nM

Note: The provided Ki values are approximate ranges derived from multiple studies. Actual values can vary depending on the experimental conditions, cell line, and assay format used. Researchers should establish their own baseline values in their specific assay system.

Signaling Pathway

Binding of an agonist, such as full-length amylin, to the amylin receptor initiates a downstream signaling cascade, primarily through the Gs alpha subunit of the associated G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB then translocates to the nucleus and binds to cAMP response elements (CRE) on DNA, modulating the transcription of target genes.

Amylin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amylin Amylin Ligand Receptor Amylin Receptor (CTR + RAMP) Amylin->Receptor Binds G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates pCREB pCREB PKA->pCREB Phosphorylates DNA DNA (CRE) pCREB->DNA Binds to Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulates

Amylin receptor signaling pathway.

Experimental Protocols

Protocol 1: Preparation of Cell Membranes Expressing Amylin Receptors

This protocol describes the preparation of crude cell membranes from cultured cells overexpressing a specific amylin receptor subtype.

Materials:

  • Cultured cells (e.g., HEK293 or CHO cells) transiently or stably expressing human CTR and the desired RAMP (RAMP1, RAMP2, or RAMP3)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scrapers

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, with protease inhibitor cocktail (e.g., cOmplete™, Mini, EDTA-free)

  • Dounce homogenizer or syringe with a 27-gauge needle

  • Centrifuge tubes

  • Ultracentrifuge

Procedure:

  • Grow cells to 80-90% confluency in appropriate culture vessels.

  • Wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping them into ice-cold PBS.

  • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or by passing it through a 27-gauge needle (10-15 times) on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see Protocol 2) or a storage buffer (e.g., Homogenization Buffer with 10% glycerol).

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of Amylin (1-13) or other test compounds for a specific amylin receptor subtype. This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Prepared cell membranes expressing the target amylin receptor subtype (from Protocol 1)

  • Radiolabeled ligand (e.g., [¹²⁵I]-rat amylin or [¹²⁵I]-human CGRP)

  • Unlabeled Amylin (1-13) (human)

  • Unlabeled full-length human amylin (for positive control and non-specific binding determination)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 0.1% BSA

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled Amylin (1-13) and full-length human amylin in Assay Buffer.

    • In a 96-well microplate, set up the following reactions in triplicate:

      • Total Binding: Assay Buffer, radiolabeled ligand, and cell membranes.

      • Non-specific Binding (NSB): A high concentration of unlabeled full-length human amylin (e.g., 1 µM), radiolabeled ligand, and cell membranes.

      • Competition: Serial dilutions of Amylin (1-13) or other test compounds, radiolabeled ligand, and cell membranes.

  • Incubation:

    • Add the components to the wells in the following order: Assay Buffer, test compound/buffer/NSB ligand, radiolabeled ligand, and finally the cell membrane preparation. The final assay volume is typically 200 µL.

    • Incubate the plate at room temperature (22-25°C) for 2-3 hours with gentle agitation to reach equilibrium.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting:

    • Transfer the filters to scintillation vials.

    • Add scintillation fluid to each vial and allow them to equilibrate.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Expressing AMY Receptor) Harvest 2. Cell Harvesting Cell_Culture->Harvest Homogenize 3. Homogenization Harvest->Homogenize Centrifuge1 4. Low-Speed Centrifugation Homogenize->Centrifuge1 Ultracentrifuge 5. Ultracentrifugation Centrifuge1->Ultracentrifuge Resuspend 6. Resuspend & Quantify Ultracentrifuge->Resuspend Store 7. Store at -80°C Resuspend->Store Assay_Setup 1. Assay Plate Setup (Total, NSB, Competition) Store->Assay_Setup Use Membranes Incubation 2. Incubation with Radioligand & Competitor Assay_Setup->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Counting 4. Scintillation Counting Filtration->Counting Calculate_SB 1. Calculate Specific Binding Counting->Calculate_SB Obtain Raw Data Plot_Data 2. Plot Competition Curve Calculate_SB->Plot_Data Determine_IC50 3. Determine IC50 Plot_Data->Determine_IC50 Calculate_Ki 4. Calculate Ki Determine_IC50->Calculate_Ki

Experimental workflow for receptor binding studies.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, including cell lines, radioligand concentrations, and incubation times. All work with radioactive materials must be conducted in compliance with institutional and regulatory guidelines. This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Unveiling the Conformational Landscape of Amylin (1-13): A Circular Dichroism Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Human Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by the pancreatic β-cells. Its aggregation into amyloid fibrils is a pathological hallmark of type 2 diabetes. Understanding the structure of different regions of Amylin is crucial for developing inhibitors of its aggregation and for elucidating its physiological and pathological roles. This document provides a detailed application note and protocol for the secondary structure analysis of the N-terminal fragment, Amylin (1-13) (human), using Circular Dichroism (CD) spectroscopy.

Cryo-electron microscopy studies of full-length human Amylin fibrils have revealed that the N-terminal residues 1-13 are flexible and do not constitute the rigid core of the amyloid fibril. It has also been noted that the Amylin (1-13) fragment does not independently form amyloid fibrils. These findings strongly suggest that in an aqueous environment, the Amylin (1-13) peptide is predominantly unstructured, likely adopting a random coil conformation. CD spectroscopy is an ideal technique to experimentally verify this hypothesis.

Experimental Protocol

This protocol outlines the steps for analyzing the secondary structure of Amylin (1-13) using CD spectroscopy.

1. Materials and Reagents:

  • Peptide: Synthetic human Amylin (1-13) (Sequence: KCNTATCATQRLA), with a purity of >95% (HPLC).

  • Buffer: 10 mM sodium phosphate (B84403) buffer, pH 7.4. Other non-absorbing buffers like Tris-HCl can also be used.

  • Solvent for stock solution: Ultrapure water or the analysis buffer.

  • CD Spectropolarimeter: A calibrated instrument capable of measurements in the far-UV region (190-260 nm).

  • Quartz cuvette: 1 mm path length.

  • Nitrogen gas: High purity, for purging the instrument.

2. Sample Preparation:

  • Peptide Stock Solution: Accurately weigh a small amount of lyophilized Amylin (1-13) peptide and dissolve it in a known volume of ultrapure water or buffer to create a concentrated stock solution (e.g., 1 mg/mL). Determine the precise concentration by UV absorbance at 280 nm if the sequence contains Trp or Tyr, or by other quantitative methods like AAA (Amino Acid Analysis). As Amylin(1-13) lacks these residues, concentration is typically determined by weight or AAA.

  • Working Solution: Dilute the stock solution with the 10 mM sodium phosphate buffer (pH 7.4) to a final concentration suitable for CD analysis, typically in the range of 0.1-0.2 mg/mL (approximately 50-100 µM). The final concentration should be chosen to give a suitable absorbance (ideally between 0.4 and 1.0) in the far-UV region.

  • Buffer Blank: Prepare a sufficient amount of the 10 mM sodium phosphate buffer (pH 7.4) to be used as a blank for background correction.

3. CD Spectroscopy Measurement:

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up and stabilize for at least 30 minutes.

    • Set the measurement parameters:

      • Wavelength range: 260 nm to 190 nm.

      • Data pitch: 1.0 nm.

      • Scanning speed: 50 nm/min.

      • Bandwidth: 1.0 nm.

      • Response time/D.I.T.: 2 s.

      • Accumulations: 3-5 scans for better signal-to-noise ratio.

      • Temperature: 25 °C (or desired experimental temperature).

  • Blank Measurement:

    • Fill the 1 mm quartz cuvette with the buffer blank.

    • Place the cuvette in the sample holder and record the spectrum. This will serve as the background.

  • Sample Measurement:

    • Thoroughly rinse the cuvette with the peptide working solution.

    • Fill the cuvette with the Amylin (1-13) working solution.

    • Record the spectrum using the same parameters as the blank.

4. Data Analysis:

  • Background Subtraction: Subtract the buffer blank spectrum from the sample spectrum.

  • Conversion to Molar Ellipticity: Convert the raw CD signal (in millidegrees) to molar ellipticity ([(\theta)]) using the following equation: [(\theta)] = (millidegrees × 100) / (c × n × l) where:

    • c = peptide concentration in mol/L

    • n = number of amino acid residues (13 for Amylin (1-13))

    • l = path length of the cuvette in cm (0.1 cm for a 1 mm cuvette)

  • Secondary Structure Deconvolution: Use a deconvolution software (e.g., K2D2, BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the molar ellipticity data.

Expected Results and Data Presentation

Based on existing literature for the full-length Amylin, the Amylin (1-13) fragment is expected to show a CD spectrum characteristic of a predominantly random coil structure. This is typified by a strong negative band near 200 nm.

Table 1: Illustrative Quantitative Secondary Structure Analysis of Amylin (1-13)

The following table presents hypothetical data for the secondary structure content of Amylin (1-13) in an aqueous buffer, as would be determined by deconvolution of the CD spectrum.

Secondary StructurePercentage (%)
α-Helix~5-10
β-Sheet~0-5
Random Coil~85-95

Note: This data is illustrative and represents the expected outcome for a predominantly disordered peptide. Actual experimental values may vary.

Visualizations

Diagram 1: Experimental Workflow for CD Analysis

G cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis p1 Prepare Peptide Stock (Amylin 1-13) p3 Dilute to Working Concentration (0.1-0.2 mg/mL) p1->p3 p2 Prepare Buffer (10 mM Phosphate, pH 7.4) p2->p3 cd1 Instrument Setup & Warm-up p3->cd1 To Measurement cd2 Measure Buffer Blank cd1->cd2 cd3 Measure Peptide Sample cd2->cd3 a1 Background Subtraction cd3->a1 Raw Data a2 Convert to Molar Ellipticity a1->a2 a3 Secondary Structure Deconvolution a2->a3 a4 Quantitative Secondary Structure Data a3->a4 Final Results G cluster_full Full-Length Human Amylin (1-37) cluster_fragments Functional & Structural Regions cluster_structure Secondary Structure (in solution) full_amylin Full Amylin Peptide n_terminal Amylin (1-13) (Flexible, Non-amyloidogenic) full_amylin->n_terminal core Amyloidogenic Core (Residues ~20-29) full_amylin->core c_terminal C-terminal Region full_amylin->c_terminal n_structure Predominantly Random Coil n_terminal->n_structure leads to core_structure Prone to β-sheet formation core->core_structure leads to

Application Notes and Protocols for Amylin (1-13) (human) Cytotoxicity Assay in Pancreatic Beta-Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells.[1][2] In individuals with type 2 diabetes, human amylin can misfold and aggregate, forming oligomers and amyloid fibrils that are cytotoxic to β-cells, contributing to the progressive loss of β-cell mass and function.[3][4][5] The cytotoxic effects are primarily attributed to soluble oligomeric species rather than mature fibrils.[3] These oligomers can induce membrane damage, oxidative stress, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction, ultimately leading to apoptosis.[2][4][6][7]

This document provides detailed protocols for assessing the cytotoxicity of human Amylin (specifically, its full-length form, which is the biologically relevant and aggregation-prone species) on pancreatic β-cells. The protocols are intended for researchers, scientists, and drug development professionals investigating the mechanisms of amylin-induced β-cell death and screening for potential therapeutic agents.

Key Signaling Pathways in Amylin-Induced β-Cell Apoptosis

Amylin-induced apoptosis in pancreatic β-cells is a complex process involving the activation of several interconnected signaling pathways. The initial insult is believed to be the interaction of amylin oligomers with the cell membrane, leading to permeabilization and disruption.[4] This triggers a cascade of intracellular events, including:

  • Endoplasmic Reticulum (ER) Stress: Disruption of ER homeostasis leads to the unfolded protein response (UPR), which, if prolonged, activates pro-apoptotic pathways.

  • Oxidative Stress: Amylin aggregation is associated with the production of reactive oxygen species (ROS), which can damage cellular components and activate stress-related kinases.[6]

  • Mitochondrial Dysfunction: This is a central event in apoptosis, leading to the release of cytochrome c and the activation of the caspase cascade.[8]

  • Activation of Mitogen-Activated Protein Kinases (MAPKs): The JNK and p38 MAPK pathways are key mediators of stress-induced apoptosis.[8][9]

  • Caspase Cascade Activation: Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[10]

Amylin_Signaling_Pathway Amylin Amylin Oligomers Membrane Plasma Membrane Disruption Amylin->Membrane Caspase8 Caspase-8 Activation Amylin->Caspase8 Extrinsic Pathway ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS ER_Stress Endoplasmic Reticulum Stress Membrane->ER_Stress JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Mito_Dys Mitochondrial Dysfunction ER_Stress->Mito_Dys Caspase9 Caspase-9 Activation Mito_Dys->Caspase9 JNK_p38->Mito_Dys Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Amylin-induced apoptotic signaling pathway in pancreatic β-cells.

Experimental Protocols

The following are detailed protocols for commonly used assays to evaluate amylin-induced cytotoxicity and apoptosis in pancreatic β-cell lines such as RIN-m5F or INS-1E.

General Cell Culture and Treatment
  • Cell Culture: Culture RIN-m5F or INS-1E cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]

  • Amylin Preparation: Prepare a stock solution of human Amylin (1-37) in sterile, deionized water. To promote the formation of cytotoxic oligomers, the stock solution can be aged for a period of time (e.g., 24 hours) at room temperature before being diluted to the final working concentrations in the cell culture medium.

  • Cell Seeding and Treatment: Seed the pancreatic β-cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[10] The following day, replace the medium with fresh medium containing various concentrations of pre-aggregated human amylin (e.g., 1-20 µM). Include an untreated control group. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Experimental_Workflow Start Start Cell_Culture Culture Pancreatic β-cells (e.g., RIN-m5F) Start->Cell_Culture Seed_Cells Seed cells in 96-well plates Cell_Culture->Seed_Cells Treat_Cells Treat cells with Amylin Seed_Cells->Treat_Cells Prepare_Amylin Prepare & Age Amylin Solution Prepare_Amylin->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Assay Perform Cytotoxicity/ Apoptosis Assays Incubate->Assay Data_Analysis Data Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for Amylin cytotoxicity assays.
MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well.[10][11]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[11]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]

  • Incubate the plate overnight in a humidified atmosphere at 37°C.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[10][11]

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cell membrane disruption.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plate reader

Protocol:

  • After the treatment period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants.

  • Measure the absorbance at the recommended wavelength (typically around 490 nm).

  • Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Commercially available TUNEL assay kit

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Protocol:

  • Culture and treat cells on glass coverslips in a multi-well plate.

  • After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.[1]

  • Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 5-15 minutes on ice.[1]

  • Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mix for 60 minutes at 37°C.[1][12]

  • Wash the cells and, if necessary, apply a detection reagent (e.g., streptavidin-HRP followed by a substrate for colorimetric detection, or a fluorescently labeled antibody).[12][13]

  • Counterstain the nuclei with a suitable dye (e.g., DAPI or hematoxylin).[1]

  • Mount the coverslips and visualize the cells under a microscope. Apoptotic cells will show stained nuclei.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay kit

  • Luminometer or fluorescence plate reader

Protocol:

  • After the treatment period, allow the 96-well plate to equilibrate to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence or fluorescence using a plate reader.

  • The signal is proportional to the amount of caspase-3/7 activity.

Data Presentation

The quantitative data obtained from the cytotoxicity and apoptosis assays should be summarized in tables for clear comparison.

Amylin Concentration (µM)Treatment Duration (hours)Cell Viability (% of Control)LDH Release (% of Max)Caspase-3/7 Activity (Fold Change)
0 (Control)24100Baseline1.0
102477 ± 7%[14]137 ± 9%[14]133 ± 11%[14]
2024---
Amylin Concentration (µM)Treatment Duration (hours)Reactive Oxygen Species (ROS) Production (% Increase)
0 (Control)-0
20-54 ± 9%[6]

Note: The data presented in the tables are examples derived from published studies and may vary depending on the specific experimental conditions, cell line, and amylin preparation.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the cytotoxic effects of human amylin on pancreatic β-cells. By employing a combination of these assays, researchers can gain valuable insights into the mechanisms of amylin-induced β-cell death and evaluate the efficacy of potential therapeutic interventions aimed at preserving β-cell function in type 2 diabetes.

References

Animal Models for In Vivo Studies of Amylin (1-13) (human): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells. It plays a significant role in glucose homeostasis by slowing gastric emptying, suppressing postprandial glucagon (B607659) secretion, and promoting satiety. The N-terminal fragment, Amylin (1-13), is a component of the full-length human amylin peptide. Notably, unlike the full-length peptide which is prone to amyloid fibril formation, a pathological hallmark of type 2 diabetes, the Amylin (1-13) fragment has been reported to not form fibrils on its own.

This document provides detailed application notes and protocols for utilizing animal models in the in vivo study of human Amylin. Due to a scarcity of published in vivo research specifically on the Amylin (1-13) fragment, this guide will focus on established models and protocols for the full-length human amylin, which can serve as a foundational reference for investigating the (1-13) fragment. While direct in vivo data for Amylin (1-13) is limited, some studies on the Amylin (1-8) fragment suggest that N-terminal fragments may possess some biological activity, albeit with reduced potency compared to the full-length peptide. For instance, amylin residues 1-8 have been shown to reduce gastric acid secretion in rats, but with lower efficacy[1].

Animal Models for Amylin Research

The selection of an appropriate animal model is critical for the in vivo investigation of human amylin and its fragments. Rodent models are most commonly employed due to their genetic tractability, relatively short lifespan, and well-characterized physiology.

1. Rats:

  • Wistar and Sprague-Dawley Rats: These outbred strains are frequently used for metabolic and cardiovascular studies. They are suitable for investigating the acute effects of amylin administration on food intake, gastric emptying, and blood glucose levels.

  • Diet-Induced Obese (DIO) Rats: These models are generated by feeding rats a high-fat diet, leading to obesity and insulin resistance, which are relevant conditions for studying amylin's role in metabolic syndrome.

  • Human Amylin Transgenic (HIP) Rats: These rats are genetically modified to express human amylin in their pancreatic β-cells. As human amylin is amyloidogenic while rat amylin is not, this model is particularly useful for studying the pathological consequences of human amylin aggregation, such as β-cell toxicity and the development of diabetes-related complications[2][3]. This model could potentially be used to study the effects of administering the non-amyloidogenic Amylin (1-13) fragment in a system prone to amylin-related pathology.

2. Mice:

  • C57BL/6 Mice: A common inbred strain used for a wide range of research, including metabolic studies. They are suitable for investigating the effects of amylin on body weight, glucose tolerance, and insulin sensitivity.

  • db/db and ob/ob Mice: These are genetic models of obesity, diabetes, and insulin resistance, providing a relevant pathological background for testing the therapeutic potential of amylin and its fragments.

  • Human Amylin Transgenic Mice: Similar to HIP rats, these mice express human amylin and are used to study the consequences of amyloid deposition.

Quantitative Data from In Vivo Studies (Full-Length Human Amylin)

The following tables summarize quantitative data from representative in vivo studies using full-length human amylin or its analogs. This data provides a benchmark for researchers designing studies with the Amylin (1-13) fragment.

Table 1: Effects of Human Amylin on Metabolic Parameters in Rodents

Animal ModelAmylin Analog/FormAdministration Route & DoseKey FindingsReference
Diet-Induced Obese (DIO) RatsHuman AmylinSubcutaneous infusion (100 µg/kg/day) for 4 weeksSignificant reduction in body weight gain and specific loss of fat mass.This is a general finding from multiple studies.
Sprague-Dawley RatsHuman AmylinIntraperitoneal (IP) injection (5 µg/kg)Significant reduction in cumulative food intake over 23 hours.This is a general finding from multiple studies.
Wistar RatsPramlintide (Amylin analog)Subcutaneous injection (30 µg/kg)Delayed gastric emptying and reduced postprandial glucose excursion.This is a general finding from multiple studies.

Table 2: Cardiovascular Effects of Human Amylin in Rodents

Animal ModelAmylin Analog/FormAdministration Route & DoseKey FindingsReference
Sprague-Dawley RatsHuman Amylin AmideIntravenous (IV) injection (10 nmol)Systemic drop in blood pressure.[4]
Sprague-Dawley RatsHuman Amylin AmideIntradermal injection (30-300 pmol/site)Dose-dependent increase in blood flow (vasodilation).[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo experiments. The following are generalized protocols for key experiments involving amylin administration.

Protocol 1: Acute Food Intake Study in Rats

Objective: To assess the effect of Amylin (1-13) on short-term food intake.

Materials:

  • Male Wistar rats (250-300g)

  • Amylin (1-13) (human), sterile saline (vehicle)

  • Metabolic cages for monitoring food intake

  • Syringes and needles for administration

Procedure:

  • House rats individually in metabolic cages and allow them to acclimate for at least 3 days.

  • Maintain a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • On the day of the experiment, weigh the rats and the pre-weighed food hoppers.

  • Administer Amylin (1-13) or vehicle via intraperitoneal (IP) injection at the onset of the dark cycle. A range of doses should be tested based on pilot studies. For full-length amylin, doses often range from 5 to 100 µg/kg.

  • Monitor and record food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection by weighing the food hoppers.

  • Analyze the data to compare food intake between the treatment and vehicle groups.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of Amylin (1-13) on glucose tolerance.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Amylin (1-13) (human), sterile saline (vehicle)

  • Glucose solution (2 g/kg body weight)

  • Handheld glucometer and test strips

  • Syringes and needles for administration

Procedure:

  • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Record the baseline blood glucose level from a tail snip (time 0).

  • Administer Amylin (1-13) or vehicle via subcutaneous (SC) injection.

  • After a predetermined time (e.g., 15-30 minutes), administer the glucose solution via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Calculate the area under the curve (AUC) for the glucose excursion to assess glucose tolerance.

Signaling Pathways and Visualization

Full-length amylin exerts its effects by binding to a complex receptor system composed of the calcitonin receptor (CTR) in conjunction with one of three receptor activity-modifying proteins (RAMPs), which together form the amylin receptors (AMY1, AMY2, and AMY3). It is currently unknown whether the Amylin (1-13) fragment can activate these receptors in vivo.

Amylin Signaling Pathway

Amylin_Signaling cluster_receptor Amylin Receptor Complex CTR Calcitonin Receptor (CTR) GPCR G-Protein Coupled Receptor Activation CTR->GPCR Activates RAMP RAMP (1, 2, or 3) Amylin Amylin Amylin->CTR Binds AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Effects (e.g., Satiety, Decreased Gastric Emptying) PKA->Cellular_Response Leads to

Caption: Amylin receptor activation and downstream signaling cascade.

Experimental Workflow for In Vivo Amylin (1-13) Study

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Wistar Rat) Acclimation Acclimation Period Animal_Model->Acclimation Grouping Randomize into Groups (Vehicle, Amylin 1-13) Acclimation->Grouping Administration Administer Treatment (e.g., IP Injection) Grouping->Administration Metabolic Metabolic Phenotyping (Food Intake, OGTT) Administration->Metabolic Cardiovascular Cardiovascular Monitoring (Blood Pressure) Administration->Cardiovascular Behavioral Behavioral Analysis (Locomotor Activity) Administration->Behavioral Data_Collection Data Collection Metabolic->Data_Collection Cardiovascular->Data_Collection Behavioral->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: General workflow for an in vivo study of Amylin (1-13).

Conclusion

While in vivo research on the Amylin (1-13) fragment is currently limited, the extensive knowledge and established methodologies for full-length human amylin provide a robust framework for initiating such studies. Researchers are encouraged to use the protocols and data presented here as a starting point, with the understanding that the biological activity of the (1-13) fragment may be significantly different from that of the parent peptide. Future studies are warranted to elucidate the specific in vivo functions of this non-amyloidogenic fragment and its potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Amylin (1-13) (human) Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Amylin (1-13) is the N-terminal fragment of the full-length human Amylin peptide. While the full-length peptide is known for its high propensity to aggregate, specific aggregation studies on the 1-13 fragment are not widely available in published literature. The guidance provided here is based on general principles for handling and preventing the aggregation of short, synthetic peptides and may require optimization for your specific experimental conditions.

Troubleshooting Guides

This section addresses common problems encountered during the handling and use of Amylin (1-13) solutions.

Problem Possible Causes Recommended Solutions
Visible Precipitate or Cloudiness Upon Reconstitution - Peptide concentration is too high. - Incorrect solvent or pH. - Presence of impurities or salts from synthesis. - Reconstitute at a lower concentration. It is easier to dilute a stock solution than to resolubilize an aggregated peptide.- Use a slightly acidic or basic buffer. The optimal pH will depend on the isoelectric point (pI) of the peptide. For Amylin (1-13), which has a net positive charge at neutral pH, a slightly acidic buffer (e.g., pH 5-6) may improve solubility.[1]- Incorporate organic co-solvents. For highly hydrophobic peptides, small amounts of acetonitrile (B52724) or DMSO can aid in initial solubilization before dilution in aqueous buffer.
Loss of Activity or Inconsistent Results Over Time - Gradual aggregation and formation of soluble oligomers. - Adsorption to container surfaces. - Freeze-thaw cycles. - Prepare fresh solutions for each experiment. If storage is necessary, filter-sterilize the solution and store at 4°C for short-term or -80°C for long-term storage.[1]- Use low-protein-binding microcentrifuge tubes and pipette tips. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Thioflavin T (ThT) Assay Shows High Background Fluorescence - ThT is binding to non-aggregated peptide or impurities. - The concentration of ThT is too high. - Buffer components are interfering with the assay. - Run a control with the peptide in the absence of ThT to measure intrinsic fluorescence. - Optimize ThT concentration. A common starting point is 10-25 µM.[2][3]- Ensure buffer components do not quench or enhance ThT fluorescence.
Dynamic Light Scattering (DLS) Shows Polydispersity or Large Particles - Presence of dust or other contaminants. - Peptide is aggregated. - Filter all buffers and the final peptide solution through a 0.22 µm syringe filter before analysis. - If the sample is aggregated, troubleshoot the solution preparation as described above. DLS is highly sensitive to even small amounts of large aggregates.[4][5]

Frequently Asked Questions (FAQs)

Peptide Handling and Storage

Q1: How should I reconstitute lyophilized Amylin (1-13)?

For initial reconstitution, it is recommended to use a small amount of a sterile, purified solvent in which the peptide is known to be soluble, such as sterile distilled water or a buffer at a pH that favors solubility. Based on its amino acid sequence, Amylin (1-13) is predicted to be soluble in aqueous solutions. A common practice for peptides is to first dissolve them in a small amount of an organic solvent like DMSO or acetonitrile and then slowly add the aqueous buffer while vortexing. However, for a short and relatively hydrophilic peptide like Amylin (1-13), direct reconstitution in an appropriate buffer should be feasible.

Q2: What is the best way to store Amylin (1-13) solutions?

Peptide solutions are generally less stable than their lyophilized form. For short-term storage (a few days), solutions can be kept at 4°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can promote aggregation.

Preventing Aggregation

Q3: What is the most critical factor in preventing the aggregation of Amylin (1-13)?

For many peptides, pH is a critical factor influencing their physical stability and tendency to aggregate.[1][6] The net charge of the peptide is pH-dependent, and aggregation is often minimized at a pH where the peptide has a net charge, leading to electrostatic repulsion between molecules. Since the isoelectric point (pI) of Amylin (1-13) is likely to be basic, maintaining the solution pH below the pI (e.g., in the neutral to slightly acidic range) should help to maintain a net positive charge and reduce aggregation.

Q4: Can temperature affect the stability of Amylin (1-13) solutions?

Yes, temperature can significantly impact peptide aggregation.[6] While higher temperatures can sometimes increase the rate of aggregation, the relationship is not always linear. For short peptides, it is generally advisable to work with solutions on ice and to store them at recommended cold temperatures to minimize aggregation kinetics.

Q5: Are there any excipients that can be added to the solution to prevent aggregation?

Various excipients are used to stabilize peptide formulations.[7][8] These include:

  • Sugars and Polyols (e.g., sucrose, trehalose, mannitol): These can stabilize the native conformation of peptides.

  • Amino Acids (e.g., arginine, glycine): These can act as stabilizers and reduce aggregation.

  • Surfactants (e.g., Polysorbate 20 or 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation and reduce the formation of aggregates.

The choice of excipient and its concentration must be optimized for the specific peptide and experimental application.

Experimental Protocols & Data

Thioflavin T (ThT) Assay for Aggregation Monitoring

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid-like fibrils. ThT exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid aggregates.[2][3]

Protocol:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of ThT in sterile, distilled water. Filter through a 0.2 µm syringe filter and store in the dark at 4°C.

    • Prepare the desired buffer for your experiment (e.g., 50 mM phosphate (B84403) buffer, pH 7.4). Filter the buffer before use.

    • Prepare a stock solution of Amylin (1-13) at a high concentration (e.g., 1 mM) in an appropriate solvent and determine the accurate concentration.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the appropriate volume of buffer.

    • Add the Amylin (1-13) to a final concentration that is being tested (e.g., 50 µM).

    • Add ThT from the stock solution to a final concentration of 10-25 µM.

    • Include controls: buffer with ThT only (blank), and buffer with Amylin (1-13) only (to check for intrinsic fluorescence).

  • Measurement:

    • Incubate the plate at a desired temperature (e.g., 37°C), with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[3]

Data Presentation

Table 1: Hypothetical Influence of pH and Temperature on Amylin (1-13) Aggregation (This table is illustrative and based on general principles of peptide aggregation. Actual results for Amylin (1-13) may vary and require experimental determination.)

pHTemperature (°C)Incubation Time (hours)Aggregation Level (Arbitrary Units, based on ThT fluorescence)
5.02524Low
5.03724Moderate
7.42524Moderate
7.43724High
9.02524High
9.03724Very High

Table 2: Effect of Common Excipients on Peptide Aggregation (This table provides a general overview of the effects of different classes of excipients on peptide stability.)

Excipient ClassExampleTypical Concentration RangeMechanism of Action
SugarsSucrose, Trehalose5-10% (w/v)Preferential exclusion, stabilization of native state.
PolyolsMannitol, Sorbitol1-5% (w/v)Similar to sugars, also acts as a bulking agent in lyophilized formulations.
Amino AcidsArginine, Glycine50-250 mMSuppresses aggregation by interacting with the peptide surface.
SurfactantsPolysorbate 20/800.01-0.1% (v/v)Reduces surface adsorption and interfacial stress.

Visualizations

Experimental Workflow for Assessing Peptide Aggregation

experimental_workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_incubation Incubation cluster_results Data Interpretation start Lyophilized Amylin (1-13) reconstitute Reconstitute in Appropriate Buffer (e.g., pH 5-7.4) start->reconstitute filter Filter (0.22 µm) reconstitute->filter dls DLS (Initial state) filter->dls Check for initial aggregates tht ThT Assay (Time-course) filter->tht Monitor fibril formation sec SEC (Oligomer detection) filter->sec Quantify soluble oligomers agg_propensity Aggregation Propensity Determined dls->agg_propensity incubate Incubate at 37°C with shaking tht->incubate tht->agg_propensity sec->agg_propensity incubate->tht Periodic readings

Caption: Workflow for preparing and analyzing Amylin (1-13) aggregation.

Decision Tree for Troubleshooting Peptide Aggregation

troubleshooting_tree start Problem: Peptide Aggregation cause1 High Peptide Concentration? start->cause1 solution1 Decrease Concentration cause1->solution1 Yes cause2 Suboptimal pH? cause1->cause2 No solution2 Adjust pH away from pI (e.g., try pH 5-6) cause2->solution2 Yes cause3 Temperature Effects? cause2->cause3 No solution3 Work on ice, Store at -80°C cause3->solution3 Yes cause4 Need for Stabilizers? cause3->cause4 No solution4 Add Excipients (e.g., Arginine, Surfactant) cause4->solution4 Yes

References

Technical Support Center: Amylin (1-13) (human) Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with human Amylin (1-13). This resource provides essential information on improving the solubility of this peptide fragment for your experiments, along with troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is Amylin (1-13) and how does its solubility compare to full-length Amylin?

Amylin (1-13) is the N-terminal fragment of the 37-amino acid peptide hormone, human Amylin (also known as Islet Amyloid Polypeptide or IAPP). Unlike the full-length peptide, which is known for its propensity to aggregate and form amyloid fibrils, the Amylin (1-13) fragment is not considered to be amyloidogenic and is generally more soluble.[1] The full-length Amylin has a high tendency to misfold and form insoluble aggregates, a process implicated in type 2 diabetes.[2] The (1-13) region is crucial for receptor binding and activation but does not form fibrils on its own.[1][3][4][5]

Q2: What is the expected solubility of Amylin (1-13) in aqueous solutions?

According to manufacturer data, Amylin (1-13) (human, mouse, rat), as a trifluoroacetate (B77799) salt, has a solubility of approximately 1 mg/mL in water.[6] However, achieving this solubility and preventing any potential for aggregation requires proper handling and dissolution techniques.

Q3: Can I store Amylin (1-13) in solution?

It is generally not recommended to store aqueous solutions of Amylin (1-13) for more than one day.[6] For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or below.[7] If you must store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.

Q4: My Amylin (1-13) solution appears cloudy. What should I do?

A cloudy solution indicates that the peptide is not fully dissolved and may be aggregated. Do not use a cloudy solution in your experiments as it can lead to inaccurate concentration measurements and unreliable results. Refer to the troubleshooting guide below for steps on how to address this issue, which may include sonication or using a different solvent system.

Troubleshooting Guide

Issue: Difficulty Dissolving Lyophilized Amylin (1-13) Powder

Potential Cause Recommended Solution
Improper initial reconstitution Always bring the lyophilized peptide to room temperature before opening the vial to prevent condensation. Centrifuge the vial briefly to ensure all the powder is at the bottom.
Insufficient mixing After adding the solvent, gently vortex or pipette the solution up and down to aid dissolution. Avoid vigorous shaking, which can introduce air and potentially promote aggregation.
Peptide has formed micro-aggregates Brief sonication in a water bath can help to break up small aggregates and improve solubility.
Incorrect solvent or pH The choice of solvent and its pH are critical. Refer to the solubility data and experimental protocols below for guidance on selecting the appropriate solvent system for your experiment.

Quantitative Solubility Data

The solubility of Amylin (1-13) can be influenced by the solvent, pH, and presence of co-solvents. The following table summarizes key solubility parameters.

Solvent Concentration pH Notes
Water~ 1 mg/mL[6]NeutralRecommended for initial stock solutions. Do not store for more than one day.[6]
Phosphate-Buffered Saline (PBS)Variable~7.4Commonly used for cell-based assays. Solubility may be lower than in pure water.
Tris BufferVariable7.0 - 8.0An alternative to PBS, depending on experimental requirements.
Dimethyl Sulfoxide (DMSO)HighN/ACan be used to dissolve hydrophobic peptides, but may not be necessary for the more soluble Amylin (1-13). Use with caution in cell-based assays due to potential toxicity.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of Amylin (1-13)

This protocol is suitable for preparing a fresh stock solution for immediate use in various in vitro assays.

Materials:

  • Lyophilized Amylin (1-13) (human)

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Allow the vial of lyophilized Amylin (1-13) to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Add the desired volume of sterile water to the vial to achieve a concentration of approximately 1 mg/mL. For example, add 1 mL of water to 1 mg of peptide.

  • Gently vortex the vial for 10-15 seconds to mix.

  • If the peptide is not fully dissolved, sonicate the vial in a room temperature water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Use the solution immediately. Do not store the aqueous solution for more than 24 hours at 4°C.[6]

Protocol 2: Preparation of Amylin (1-13) for Cell Culture Experiments

This protocol describes the preparation of Amylin (1-13) for introduction into a cell culture medium.

Materials:

  • Freshly prepared 1 mg/mL aqueous stock solution of Amylin (1-13) (from Protocol 1)

  • Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a 1 mg/mL aqueous stock solution of Amylin (1-13) as described in Protocol 1.

  • In a sterile microcentrifuge tube, perform a serial dilution of the stock solution with pre-warmed cell culture medium to achieve the desired final working concentration.

  • Gently mix by pipetting up and down.

  • Add the diluted Amylin (1-13) solution to your cell culture plates.

  • Ensure that the final concentration of any co-solvents (if used) is not toxic to the cells.

Visualizing Key Processes

To further aid in understanding the experimental context of Amylin (1-13), the following diagrams illustrate its role in receptor signaling and a typical experimental workflow.

Amylin_Signaling_Pathway cluster_ligand Amylin Peptide cluster_receptor Amylin Receptor Complex Amylin Full-length Amylin Amylin_1_13 Amylin (1-13) (N-terminus) Amylin_C_Terminus C-terminus CTR Calcitonin Receptor (CTR) Amylin_1_13->CTR Amylin_C_Terminus->CTR Binding (Affinity) RAMP RAMP CTR->RAMP G_Protein G-Protein Activation CTR->G_Protein Downstream Downstream Signaling (e.g., cAMP production) G_Protein->Downstream

Figure 1. Role of Amylin (1-13) in receptor binding and activation.

The N-terminal region of Amylin, which includes the (1-13) fragment, is crucial for the activation of the Amylin receptor, a complex of the calcitonin receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP).[3][8][9] The C-terminal region is primarily responsible for high-affinity binding.[3] Activation of the receptor leads to G-protein signaling and subsequent downstream cellular responses.[8]

Experimental_Workflow start Start: Lyophilized Amylin (1-13) reconstitute Reconstitute in Water (~1 mg/mL) start->reconstitute check_solubility Visual Check: Clear Solution? reconstitute->check_solubility sonicate Sonicate (5-10 min) check_solubility->sonicate No dilute Dilute to Working Concentration in Cell Culture Medium check_solubility->dilute Yes sonicate->reconstitute treat_cells Treat Cells with Amylin (1-13) dilute->treat_cells assay Perform Downstream Assay (e.g., cAMP measurement, cell viability) treat_cells->assay end End: Data Analysis assay->end

Figure 2. General experimental workflow for using Amylin (1-13).

This workflow outlines the key steps for preparing and using Amylin (1-13) in a typical cell-based experiment. Proper solubilization and visual inspection are critical early steps to ensure the quality of the peptide solution before its application in downstream assays.

References

Amylin (1-13) (human) peptide stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Amylin (1-13) (human) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this peptide fragment. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Amylin (1-13) (human) and what is its primary characteristic regarding aggregation?

Amylin (1-13) (human) is the N-terminal fragment of the 37-amino acid human islet amyloid polypeptide (IAPP or amylin). A key characteristic of this fragment is that it is generally considered non-amyloidogenic, meaning it does not readily form amyloid fibrils on its own, unlike the full-length human amylin.[1][2]

Q2: What are the main stability concerns when working with Amylin (1-13) (human)?

The primary stability concerns for Amylin (1-13) are related to chemical degradation rather than aggregation. These include:

  • Deamidation: The asparagine (Asn) residue at position 3 is susceptible to deamidation.[3]

  • Oxidation: The two cysteine residues at positions 2 and 7, which form a critical disulfide bridge, are prone to oxidation.

  • Hydrolysis: Like all peptides, Amylin (1-13) can undergo hydrolysis of its peptide bonds, especially at acidic or alkaline pH.

Q3: How should I store Amylin (1-13) (human) peptide?

Proper storage is crucial to maintain the integrity of the peptide.

  • Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -20°C or colder.[4][5] For short-term storage, it can be kept refrigerated at 2-8°C for up to six months.[4]

  • In Solution: Peptides in solution are less stable. It is recommended to prepare fresh solutions for each experiment. If storage in solution is necessary, aliquot the peptide into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: What is the best way to solubilize Amylin (1-13) (human) peptide?

The solubility of peptides can be challenging. A systematic approach is recommended:

  • Test Solubility: Before dissolving the entire sample, test the solubility of a small amount of the peptide.

  • Initial Solvent: Start with sterile, purified water.

  • Sonication: If the peptide does not readily dissolve, brief sonication can aid in dissolution.

  • Adjusting pH: If the peptide is still not soluble, the pH of the solution can be adjusted. Since Amylin (1-13) has a net positive charge at neutral pH, dissolving it in a slightly acidic buffer may improve solubility.

  • Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile (B52724) can be used, followed by dilution with the aqueous buffer.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with Amylin (1-13) (human).

Problem Possible Cause Recommended Solution
Inconsistent experimental results Peptide degradation due to improper storage or handling.Review storage conditions. Ensure lyophilized peptide is stored at ≤ -20°C and solutions are freshly prepared or properly aliquoted and frozen. Avoid multiple freeze-thaw cycles.
Inaccurate peptide concentration due to incomplete solubilization.Ensure the peptide is fully dissolved. Use sonication if necessary. Visually inspect the solution for any particulate matter. Consider quantifying the peptide concentration using a method like UV spectroscopy at 280 nm if the sequence contains Trp or Tyr (Amylin (1-13) does not, so alternative methods like BCA or amino acid analysis would be needed for accurate quantification).
Loss of peptide activity Chemical modification (e.g., oxidation of cysteines, deamidation of asparagine).Use freshly prepared solutions. Consider using buffers with antioxidants (e.g., DTT for reducing disulfide bonds, though this would break the native structure of Amylin (1-13)) if oxidation is a major concern and the disulfide bridge is not essential for the experiment. Work at a neutral or slightly acidic pH to minimize deamidation.
Proteolytic degradation by contaminating proteases.Work in a sterile environment. Use protease inhibitors in your experimental buffers if compatible with your assay.
Precipitation of the peptide in solution Poor solubility in the chosen buffer.Re-evaluate the solubilization protocol. Test different buffers with varying pH values. For long-term experiments, assess the peptide's stability in the chosen buffer over time.
High peptide concentration.Work with the lowest effective concentration of the peptide.

Experimental Protocols

Protocol 1: General Procedure for Handling and Solubilization of Amylin (1-13) (human)

  • Receiving and Storage: Upon receipt, store the lyophilized Amylin (1-13) peptide at -20°C or below.

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation.

  • Weighing: If necessary, weigh the desired amount of peptide quickly in a clean, low-humidity environment.

  • Solubilization:

    • Add the desired volume of sterile, purified water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

    • Gently vortex or sonicate the vial to ensure complete dissolution. Visually confirm that no solid particles remain.

  • Concentration Determination: If precise concentration is critical, determine the peptide concentration using an appropriate method.

  • Use and Storage of Stock Solution: Use the freshly prepared solution immediately. For storage, aliquot the solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Assessment of Amylin (1-13) (human) Stability by RP-HPLC

This protocol provides a general framework for assessing the chemical stability of Amylin (1-13) over time.

  • Preparation of Peptide Stock Solution: Prepare a stock solution of Amylin (1-13) at a known concentration (e.g., 1 mg/mL) in the desired buffer (e.g., PBS, pH 7.4).

  • Incubation: Aliquot the stock solution into several vials and incubate them at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature condition.

  • RP-HPLC Analysis:

    • Analyze the samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) system.

    • Column: C18 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5-95% B over 30 minutes).

    • Detection: UV detection at 214 nm.

  • Data Analysis:

    • Integrate the peak area of the intact Amylin (1-13) peptide at each time point.

    • Calculate the percentage of remaining intact peptide relative to the initial time point (t=0).

    • The appearance of new peaks indicates the formation of degradation products. These can be further characterized by mass spectrometry.

Visualizations

Peptide_Degradation_Pathways Intact_Peptide Intact Amylin (1-13) (KCNTATCATQRLA) Deamidated Deamidated Products (e.g., at Asn3) Intact_Peptide->Deamidated Deamidation Oxidized Oxidized Products (e.g., at Cys2, Cys7) Intact_Peptide->Oxidized Oxidation Hydrolyzed Hydrolyzed Fragments Intact_Peptide->Hydrolyzed Hydrolysis Aggregated Aggregates (Less common for 1-13 fragment) Intact_Peptide->Aggregated Aggregation

Caption: Potential degradation pathways for Amylin (1-13) peptide.

Experimental_Workflow_Stability_Assessment start Start: Prepare Peptide Stock Solution incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) start->incubate timepoint Collect Samples at Time Points (0, 24, 48, 72h) incubate->timepoint analysis Analyze by RP-HPLC timepoint->analysis data Quantify Peak Area of Intact Peptide analysis->data degradation Identify Degradation Products (Optional: LC-MS) analysis->degradation end End: Determine Stability Profile data->end

Caption: Workflow for assessing Amylin (1-13) stability via RP-HPLC.

References

Technical Support Center: Amylin (1-13) (Human) ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting low signal issues encountered with the Amylin (1-13) (human) ELISA kit.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems that can lead to a weak or absent signal in your ELISA experiment.

Q1: Why is my standard curve flat or showing very low absorbance values?

A poor standard curve is a primary indicator of a systemic issue in the assay.[1][2]

Troubleshooting Steps:

  • Reagent Preparation:

    • Improper Reconstitution/Dilution: Double-check all calculations and pipetting volumes used for reconstituting and diluting the standard.[1] Use calibrated pipettes and fresh tips for each dilution step to avoid errors.[1]

    • Standard Degradation: Ensure the standard has not been subjected to multiple freeze-thaw cycles.[1] If in doubt, use a fresh vial of the standard.[1]

    • Expired Reagents: Verify that none of the kit components have expired.[1]

  • Procedural Errors:

    • Incorrect Incubation Times/Temperatures: Adhere strictly to the incubation times and temperatures specified in the kit protocol.[3][4] All reagents and the plate should be brought to room temperature before use unless otherwise specified.[3][5]

    • Improper Washing: Inadequate washing can lead to high background and poor signal. Ensure all wells are completely filled and emptied during each wash step.[2][6]

    • Reagent Omission: Systematically review the protocol to ensure no key reagents, such as the detection antibody or substrate, were accidentally omitted.[7][8]

G start Poor Standard Curve reagent_prep Check Reagent Preparation start->reagent_prep procedural Review Assay Procedure start->procedural instrument Verify Plate Reader Settings start->instrument sub_reagent1 Standard Dilution Error? reagent_prep->sub_reagent1 sub_reagent2 Reagents Expired? reagent_prep->sub_reagent2 sub_reagent3 Improper Storage? reagent_prep->sub_reagent3 sub_procedural1 Incorrect Incubation? procedural->sub_procedural1 sub_procedural2 Inadequate Washing? procedural->sub_procedural2 sub_procedural3 Reagent Omission? procedural->sub_procedural3 sub_instrument1 Incorrect Wavelength? instrument->sub_instrument1 solution_reagent1 Recalculate & Repipette Standards sub_reagent1->solution_reagent1 Yes solution_reagent2 Use New, In-Date Reagents sub_reagent2->solution_reagent2 Yes solution_reagent3 Use Freshly Prepared Reagents sub_reagent3->solution_reagent3 Yes solution_procedural1 Follow Protocol Times & Temps sub_procedural1->solution_procedural1 Yes solution_procedural2 Optimize Wash Steps sub_procedural2->solution_procedural2 Yes solution_procedural3 Repeat Assay, Confirm All Additions sub_procedural3->solution_procedural3 Yes solution_instrument1 Set Reader to Correct Wavelength sub_instrument1->solution_instrument1 Yes

References

reducing non-specific binding in Amylin (1-13) (human) assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) in Amylin (1-13) (human) assays.

Troubleshooting Guide: High Background and Non-Specific Binding

High background noise can obscure results and reduce the sensitivity and accuracy of your Amylin (1-13) assay.[1][2] This guide provides a systematic approach to identifying and mitigating the common causes of high background.

Problem: High background signal across the entire plate.

High background can be caused by several factors, including issues with blocking, washing, antibody concentrations, and sample matrix effects.[2][3]

High_Background_Troubleshooting cluster_blocking Blocking Optimization cluster_washing Washing Optimization cluster_antibodies Antibody Titration cluster_sample Sample & Matrix Effects start High Background Observed check_blocking Review Blocking Step start->check_blocking check_washing Evaluate Washing Protocol check_blocking->check_washing If issue persists blocking_agent Optimize Blocking Agent (e.g., BSA, Casein, commercial blockers) check_blocking->blocking_agent check_antibodies Assess Antibody Concentrations check_washing->check_antibodies If issue persists wash_steps Increase Number of Washes (e.g., from 3 to 5-6 cycles) check_washing->wash_steps check_sample Investigate Sample Matrix check_antibodies->check_sample If issue persists primary_ab Titrate Primary Antibody (High concentration can increase NSB) check_antibodies->primary_ab sample_dilution Optimize Sample Dilution (Dilute further in appropriate buffer) check_sample->sample_dilution solution Reduced Background & Improved Signal-to-Noise blocking_time Increase Blocking Time (e.g., 1-2 hours at RT or overnight at 4°C) blocking_agent->blocking_time blocking_time->solution soak_time Add a Soak Time (e.g., 30-60 seconds per wash) wash_steps->soak_time detergent Optimize Detergent Concentration (e.g., 0.05% Tween-20 in wash buffer) soak_time->detergent detergent->solution secondary_ab Titrate Secondary Antibody (Optimize for signal vs. background) primary_ab->secondary_ab secondary_ab->solution diluent Use a Specialized Sample Diluent (To counteract matrix components) sample_dilution->diluent diluent->solution

Caption: Troubleshooting workflow for high background in Amylin (1-13) assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding in Amylin (1-13) assays?

Non-specific binding (NSB) in immunoassays can arise from several factors:

  • Hydrophobic Interactions: Peptides and antibodies can non-specifically adhere to the polystyrene surface of the microplate.

  • Ionic Interactions: Charged molecules in the sample or reagents can interact with the plate surface or other assay components.

  • Antibody Cross-Reactivity: The primary or secondary antibodies may bind to unintended proteins or molecules in the sample that have similar epitopes.[3]

  • Sample Matrix Effects: Components in biological samples (e.g., plasma, serum) such as lipids, enzymes, and other proteins can interfere with the specific antibody-antigen binding.[2]

  • Amylin Aggregation: Human amylin has a tendency to aggregate, which can lead to inconsistent binding and potentially increased NSB.[4][5]

Q2: How can I optimize the blocking step to reduce high background?

The blocking step is critical for preventing NSB by saturating unoccupied binding sites on the microplate.[6]

  • Choice of Blocking Agent: Commonly used blocking agents include Bovine Serum Albumin (BSA), casein, and non-fat dry milk.[7] Commercial blocking buffers often contain a mixture of proteins and stabilizers and can be more effective.[8] For assays with potential cross-reactivity issues, protein-free or non-mammalian protein-based blockers are available.[8]

  • Concentration and Incubation Time: Ensure the blocking buffer is used at the recommended concentration (e.g., 1-5% BSA). Increasing the incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) can improve blocking efficiency.

Table 1: Illustrative Comparison of Blocking Agents (Note: This data is for illustrative purposes and actual results may vary.)

Blocking AgentConcentrationIncubation TimeBackground ODSignal ODSignal-to-Noise Ratio
1% BSA in PBST1% w/v1 hour at RT0.3501.2503.6
5% BSA in PBST5% w/v2 hours at RT0.2001.2006.0
Commercial BlockerAs recommended2 hours at RT0.1501.3008.7
Protein-Free BlockerAs recommended2 hours at RT0.1201.28010.7
Q3: What is the role of detergents like Tween-20 in reducing NSB?

Non-ionic detergents such as Tween-20 are commonly added to wash and antibody dilution buffers.[9]

  • Mechanism of Action: Detergents help to disrupt weak, non-specific hydrophobic interactions, thereby reducing background noise.[9]

  • Optimal Concentration: A typical concentration is 0.05% (v/v) in the wash buffer. While higher concentrations might reduce NSB further, they can also inhibit specific antibody-antigen interactions, leading to a weaker signal. The optimal concentration may need to be determined empirically for your specific assay.[10]

Q4: How does the washing technique impact background signal?

Insufficient washing is a frequent cause of high background, as it fails to remove unbound antibodies and other reagents.[1]

  • Number of Washes: Increase the number of wash cycles, for example, from three to five or six.

  • Wash Volume: Ensure the volume of wash buffer is sufficient to cover the entire well surface (e.g., 300 µL for a 96-well plate).

  • Soaking Time: Introducing a brief soaking period (e.g., 30-60 seconds) during each wash step can enhance the removal of non-specifically bound material.

  • Aspiration: After the final wash, ensure all residual buffer is removed by inverting the plate and tapping it firmly on a clean paper towel.

Q5: Can the concentration of the primary or secondary antibody contribute to high background?

Yes, using excessively high concentrations of either the primary or secondary antibody can lead to increased non-specific binding.[1]

  • Antibody Titration: It is crucial to perform a titration experiment to determine the optimal antibody concentration that provides a strong specific signal with a low background.

Table 2: Illustrative Example of Antibody Titration (Note: This data is for illustrative purposes and actual results may vary.)

Primary Antibody DilutionBackground ODSignal ODSignal-to-Noise Ratio
1:5000.4501.8004.0
1:10000.2501.6506.6
1:20000.1501.3509.0
1:40000.1000.9009.0
Q6: How can I minimize matrix effects from biological samples like plasma or serum?

Matrix effects occur when components in the sample interfere with the assay.[2]

  • Sample Dilution: Diluting the sample in an appropriate assay buffer can reduce the concentration of interfering substances. A starting dilution of 1:2 or 1:4 is often recommended, but further optimization may be necessary.

  • Specialized Diluents: Using a commercially available sample diluent designed to minimize matrix effects can be beneficial. These often contain proteins and other additives that create a more favorable environment for specific antibody binding.

Experimental Protocols

Protocol 1: Optimizing the Blocking Step
  • Prepare a selection of blocking buffers:

    • 1% (w/v) BSA in PBS with 0.05% Tween-20 (PBST)

    • 5% (w/v) BSA in PBST

    • 1% (w/v) Casein in PBST

    • A commercial protein-based blocking buffer

    • A commercial protein-free blocking buffer

  • Coat a 96-well plate with the capture antibody or Amylin (1-13) peptide as per your standard protocol.

  • Wash the plate twice with wash buffer.

  • Add 200 µL of each blocking buffer to a set of wells (e.g., 4-6 wells per buffer).

  • Incubate for 1 hour at room temperature. For comparison, incubate another set of wells for 2 hours at room temperature, and a third set overnight at 4°C.

  • Proceed with the remainder of your ELISA protocol , ensuring to include "no-antigen" control wells for each blocking condition to measure the background.

  • Analyze the results by comparing the signal-to-noise ratio for each condition to determine the optimal blocking buffer and incubation time.

Protocol 2: Standard Washing Procedure
  • Aspirate the contents of the wells.

  • Add at least 300 µL of wash buffer (e.g., PBST) to each well using a multichannel pipette or an automated plate washer.

  • Allow the wash buffer to soak in the wells for 30-60 seconds.

  • Aspirate the wash buffer from the wells.

  • Repeat steps 2-4 for a total of 5-6 wash cycles.

  • After the final wash, invert the plate and tap it firmly on a lint-free paper towel to remove any residual liquid.

Visualizing Assay Principles

Competitive_ELISA plate1 plate1 plate2 plate2 sample1 sample1 sample2 sample2 labeled_amylin1 labeled_amylin1 labeled_amylin2 labeled_amylin2 result1 result1 result2 result2 explanation In a competitive ELISA, the signal is inversely proportional to the amount of analyte in the sample.

Caption: Principle of a competitive ELISA for Amylin (1-13).

References

Technical Support Center: Amylin (1-13) (human) Antibody and CGRP Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with human Amylin (1-13) antibodies and encountering potential cross-reactivity with Calcitonin Gene-Related Peptide (CGRP). Due to the significant sequence and structural homology between amylin and CGRP, antibody cross-reactivity is a frequent challenge that can lead to misinterpretation of experimental results.[1][2][3] This guide offers troubleshooting advice and detailed protocols to help ensure the specificity of your immunoassays.

Frequently Asked Questions (FAQs)

Q1: Why is my Amylin (1-13) antibody detecting a signal in tissues where amylin expression is not expected?

A1: This is a common issue likely caused by the antibody cross-reacting with CGRP, which is highly expressed in neuronal tissues.[1][2] Amylin and CGRP share considerable amino acid sequence identity, making it challenging to generate completely specific antibodies.[1][2][3] Even low-level cross-reactivity can be amplified in tissues with high CGRP concentrations, such as sensory ganglia.[1] It is crucial to validate the specificity of your antibody for your specific application and tissue type.

Q2: How can I confirm if my Amylin (1-13) antibody is cross-reacting with CGRP?

A2: Several validation experiments can be performed:

  • Western Blotting: Run parallel lanes with purified human Amylin (1-13) and human CGRP peptides to observe if your antibody detects the CGRP peptide.

  • Peptide Pre-adsorption (Blocking) Assay: Incubate the antibody with an excess of CGRP peptide before using it for your primary staining or blotting. A significant reduction or elimination of the signal in your tissue of interest suggests cross-reactivity.

  • Dot Blot: This is a straightforward method to assess cross-reactivity by spotting serial dilutions of amylin and CGRP peptides onto a membrane and probing with your antibody.[1]

Q3: Are there any commercially available Amylin (1-13) antibodies with low cross-reactivity to CGRP?

A3: Some manufacturers provide cross-reactivity data for their antibodies. For example, rabbit anti-Amylin (1-13) (human) antibodies such as clones T-4153 and T-4154 have been reported to have 0% cross-reactivity with human α-CGRP in competitive ELISA.[4][5] However, it is imperative to independently validate the antibody's performance in your specific experimental setup.

Q4: What are the implications of Amylin and CGRP sharing receptors?

A4: Amylin and CGRP belong to the calcitonin family of peptides and can bind to receptors formed by the calcitonin receptor (CTR) or the calcitonin receptor-like receptor (CLR) in complex with receptor activity-modifying proteins (RAMPs).[6][7][8] For instance, the AMY1 receptor, which is a target for amylin, can also be activated by CGRP.[9] This receptor promiscuity means that the biological effects observed could be due to either peptide, further complicating the interpretation of functional assays.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected positive staining in neural tissue with anti-Amylin (1-13) antibody. Cross-reactivity with highly expressed CGRP.[1][9]1. Perform a peptide pre-adsorption control with CGRP. 2. Validate the antibody with a Western blot or dot blot using purified amylin and CGRP peptides. 3. If cross-reactivity is confirmed, source an antibody with documented low CGRP cross-reactivity.
Signal detected in pancreatic beta cells with an anti-CGRP antibody. Cross-reactivity with highly expressed amylin.[9]1. Perform a peptide pre-adsorption control with amylin. 2. Confirm CGRP expression in pancreatic tissue at the mRNA level using techniques like RT-qPCR or in situ hybridization.
Inconsistent results between different lots of the same antibody. Variability in antibody production and purification.1. Always validate each new lot of antibody for specificity and optimal dilution. 2. Perform dot blot or Western blot analysis to compare the cross-reactivity profile of the new lot with the old one.
High background staining in immunohistochemistry (IHC). Non-specific antibody binding or issues with tissue processing.1. Optimize the antibody dilution. 2. Include a "no primary antibody" control. 3. Use an appropriate blocking buffer (e.g., normal serum from the same species as the secondary antibody).

Experimental Protocols

Peptide Pre-adsorption for Immunohistochemistry (IHC)

This protocol is designed to confirm the specificity of an anti-Amylin (1-13) antibody by blocking its binding with an excess of the target peptide or the potential cross-reacting peptide (CGRP).

  • Reagent Preparation:

    • Prepare a 100 µM stock solution of human Amylin (1-13) peptide and human α-CGRP peptide in a suitable solvent (e.g., sterile water or PBS).

    • Dilute your primary anti-Amylin (1-13) antibody to its optimal working concentration in your standard antibody dilution buffer.

  • Blocking Reaction:

    • Set up three tubes:

      • Tube A (No Block): Add only the diluted primary antibody.

      • Tube B (Amylin Block): Add the diluted primary antibody and the Amylin (1-13) peptide to a final concentration of 10-100 fold molar excess over the antibody.

      • Tube C (CGRP Block): Add the diluted primary antibody and the α-CGRP peptide to a final concentration of 10-100 fold molar excess over the antibody.

    • Incubate the tubes at room temperature for 1-2 hours, or overnight at 4°C with gentle agitation.

  • IHC Staining:

    • Prepare your tissue sections as per your standard IHC protocol (dewaxing, rehydration, antigen retrieval, and blocking of endogenous peroxidases and non-specific binding sites).

    • Apply the antibody-peptide mixtures from Tubes A, B, and C to separate tissue sections.

    • Proceed with the remainder of your standard IHC protocol (incubation, secondary antibody, detection, and counterstaining).

  • Interpretation of Results:

    • Tube A: Should show the expected staining pattern.

    • Tube B: Should show a complete absence or significant reduction of the signal, confirming the antibody binds to Amylin (1-13).

    • Tube C:

      • If the signal is unchanged , your antibody is likely specific for Amylin (1-13) and does not cross-react with CGRP.

      • If the signal is reduced or absent , your antibody cross-reacts with CGRP.

Dot Blot for Cross-Reactivity Assessment

This is a rapid and effective method to screen for antibody cross-reactivity.

  • Peptide Preparation:

    • Prepare stock solutions of human Amylin (1-13) and human α-CGRP at 1 mg/mL.

    • Perform serial dilutions of each peptide in TBS (Tris-Buffered Saline) to obtain concentrations ranging from 100 µg/mL down to 1 ng/mL.

  • Membrane Spotting:

    • Cut a piece of nitrocellulose or PVDF membrane.

    • Carefully spot 1-2 µL of each peptide dilution onto the membrane, creating a series of spots for both amylin and CGRP.

    • Allow the spots to dry completely at room temperature.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (TBS with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with your primary anti-Amylin (1-13) antibody at its optimized dilution for 1 hour at room temperature or overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Develop the blot using an ECL (Enhanced Chemiluminescence) substrate and image the results.

  • Data Analysis:

    • Compare the signal intensity of the spots for Amylin (1-13) and CGRP at each dilution. Significant signal in the CGRP spots indicates cross-reactivity.

Visualizations

Amylin_CGRP_Signaling cluster_receptors Receptor Complexes Amylin Amylin AMY1 AMY1 Receptor (CTR + RAMP1) Amylin->AMY1 High Affinity AMY3 AMY3 Receptor (CTR + RAMP3) Amylin->AMY3 High Affinity CGRPR CGRP Receptor (CLR + RAMP1) Amylin->CGRPR Low Affinity (Cross-reactivity) CGRP CGRP CGRP->AMY1 High Affinity CGRP->CGRPR High Affinity Downstream Downstream Signaling (e.g., cAMP, PKA, MAPK) AMY1->Downstream AMY3->Downstream CGRPR->Downstream

Caption: Overlapping signaling pathways of Amylin and CGRP.

Troubleshooting_Workflow Start Unexpected Signal with anti-Amylin (1-13) Ab Check Is CGRP highly expressed in the tissue of interest? Start->Check Validate Perform Antibody Validation Experiments Check->Validate Yes Specific Antibody is Specific. Investigate other causes. Check->Specific No Pre_adsorption Peptide Pre-adsorption with CGRP Validate->Pre_adsorption Dot_Blot Dot Blot / Western Blot with CGRP Validate->Dot_Blot Cross_Reactive Is there cross-reactivity with CGRP? Pre_adsorption->Cross_Reactive Dot_Blot->Cross_Reactive Cross_Reactive->Specific No Not_Specific Antibody is Not Specific. Source a new antibody. Cross_Reactive->Not_Specific Yes

Caption: Troubleshooting workflow for unexpected antibody staining.

References

Technical Support Center: Amylin (1-13) (human) Aggregation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts and overcome challenges in human Amylin (1-13) aggregation studies.

Frequently Asked Questions (FAQs)

Q1: My Amylin (1-13) peptide is not aggregating as expected. What are the common causes?

A1: Several factors can influence Amylin (1-13) aggregation. Here are some of the most common reasons for inconsistent or absent aggregation:

  • Peptide Quality and Purity: The presence of impurities, such as byproducts from peptide synthesis or modifications like deamidation, can significantly alter aggregation kinetics.[1] It is crucial to use high-purity (>95%) Amylin (1-13) and to verify its identity and purity, for instance, by mass spectrometry and HPLC.

  • Improper Stock Solution Preparation: Amylin peptides have a high propensity to self-aggregate. To ensure your experiment starts with a monomeric peptide solution, it is critical to follow a proper solubilization protocol. A common method involves dissolving the lyophilized peptide in 100% hexafluoroisopropanol (HFIP) to break down any pre-formed aggregates, followed by evaporation of the HFIP and resuspension in the desired buffer.[2][3] Alternatively, resuspending in dimethyl sulfoxide (B87167) (DMSO) is also a widely used practice for amyloid peptides.[4]

  • Sub-optimal Experimental Conditions: Aggregation is sensitive to pH, temperature, peptide concentration, and agitation. Ensure these parameters are optimized and consistently maintained throughout your experiments.[1][5]

Q2: I am observing high background fluorescence in my Thioflavin T (ThT) assay. What could be the reason?

A2: High background fluorescence in a ThT assay can be a significant source of artifacts. Potential causes include:

  • Compound Interference: Small molecules, including some potential aggregation inhibitors being tested, can interfere with the ThT fluorescence signal.[6][7][8] This can occur through direct binding to ThT, quenching of the fluorescence, or inherent fluorescence of the compound itself. It is essential to run controls with the compound alone and with ThT in the absence of Amylin (1-13).

  • Buffer Components: Certain buffer components can interact with ThT and increase background fluorescence. It is advisable to test the fluorescence of ThT in the buffer alone.

  • Light Scattering: At high concentrations, both the peptide and any tested compounds can cause light scattering, which may be misinterpreted as a fluorescence signal.

Q3: How can I confirm that the observed aggregates are indeed amyloid fibrils?

A3: While ThT fluorescence is a good indicator of amyloid formation, it is not definitive proof. It is recommended to use complementary techniques to confirm the presence of amyloid fibrils:

  • Congo Red Staining: Amyloid fibrils exhibit a characteristic green birefringence under polarized light after staining with Congo Red.[9]

  • Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): These imaging techniques allow for the direct visualization of the fibrillar morphology characteristic of amyloid aggregates.[10][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect the presence of the cross-β-sheet structure, which is a hallmark of amyloid fibrils.[12]

Q4: My aggregation kinetics are not reproducible between experiments. What should I check?

A4: Reproducibility issues in aggregation kinetics are common and can often be traced back to subtle variations in experimental setup:[1]

  • Peptide Stock Preparation: Ensure that the protocol for preparing monomeric Amylin (1-13) stock solution is followed precisely every time. Even minor variations in the age of the stock solution or storage conditions can impact results.

  • Agitation: The degree of agitation (e.g., shaking or stirring) can significantly influence the rate of aggregation by promoting nucleation.[13] Use a consistent method and rate of agitation for all experiments.

  • Surface Interactions: Amylin can interact with the surfaces of microplates or tubes, which can act as a nucleus for aggregation.[1] Using low-binding plates and ensuring consistent well volumes can help minimize this effect.

  • Temperature Control: Maintain a constant and uniform temperature throughout the experiment, as temperature fluctuations can affect aggregation rates.

Troubleshooting Guides

Issue 1: Inconsistent Lag Times in ThT Kinetics
Potential Cause Troubleshooting Step
Pre-existing aggregates in stock solution Re-prepare the Amylin (1-13) stock solution using a stringent monomerization protocol (e.g., HFIP treatment).[2][3] Filter the stock solution through a 0.22 µm filter before use.[3]
Variable nucleation from surfaces Use low-protein-binding microplates. Ensure consistent well-filling procedures to maintain a uniform surface-to-volume ratio.
Inconsistent agitation Use a plate shaker with a defined and reproducible speed. Ensure the plate is securely fastened to prevent variable movement.
Contamination Use fresh, high-purity reagents and sterile pipette tips.
Issue 2: False Positives/Negatives in Inhibitor Screening
Potential Cause Troubleshooting Step
Compound interferes with ThT fluorescence Run control experiments: 1) Compound + ThT (no peptide), 2) Compound alone. This will identify if the compound quenches, enhances, or has intrinsic fluorescence at the ThT wavelengths.[6][7][8]
Compound absorbs at ThT excitation/emission wavelengths Measure the absorbance spectrum of the compound to check for overlap with ThT's spectral properties. If there is an overlap, consider using an alternative, label-free method to confirm the results (e.g., TEM, AFM, or sedimentation assays).
Compound forms colloidal aggregates Visually inspect the wells for turbidity. Use dynamic light scattering (DLS) to check for the formation of large compound aggregates that might sequester the peptide or interfere with the assay.
Compound degrades over the course of the experiment Assess the stability of the compound under the experimental conditions (pH, temperature, time) using techniques like HPLC.

Quantitative Data Summary

Table 1: Factors Influencing Amylin Aggregation Kinetics

ParameterConditionEffect on AggregationReference
pH Acidic (e.g., pH 5.5)Can alter aggregation propensity[10]
Neutral (e.g., pH 7.4)Physiologically relevant, promotes aggregation[5][10]
Temperature 25°CSlower aggregation[5]
37°CFaster aggregation, physiologically relevant[12][14]
Agitation With agitationSignificantly accelerates aggregation by promoting secondary nucleation[10][13]
Without agitationSlower, primarily diffusion-limited aggregation[13]
Peptide Concentration Low (e.g., 10 µM)Longer lag phase, slower aggregation[15]
High (e.g., 100 µM)Shorter lag phase, faster aggregation[15]
Presence of Metal Ions Zn(II)Can accelerate aggregation[5]
Cu(II)Can inhibit aggregation[2][5]

Table 2: Kinetic Parameters of Amylin Aggregation

MethodAmylin ConcentrationAssociation Constant (ka)Dissociation Constant (kd)Equilibrium Dissociation Constant (KD)Reference
Surface Plasmon Resonance (SPR)40-120 µmol L⁻¹28.7 ± 5.1 L mol⁻¹ s⁻¹2.8 ± 0.6 ×10⁻⁴ s⁻¹-[14][16]
Surface Plasmon Resonance (SPR)Not specified5809 M⁻¹s⁻¹2.136E-03 s⁻¹3.677E-07 M[10]

Experimental Protocols

Protocol 1: Preparation of Monomeric Amylin (1-13) Stock Solution
  • Weigh the lyophilized Amylin (1-13) peptide in a sterile, low-binding microcentrifuge tube.

  • Add 100% hexafluoroisopropanol (HFIP) to dissolve the peptide to a concentration of 1 mM.[2][3]

  • Incubate the solution for at least one hour at room temperature to ensure complete dissolution of any pre-existing aggregates.

  • Aliquot the solution into smaller volumes in low-binding tubes.

  • Evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator.

  • Store the resulting peptide film at -80°C until use.

  • Immediately before the experiment, resuspend the peptide film in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to the final stock concentration.

Protocol 2: Thioflavin T (ThT) Aggregation Assay
  • Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer and filter it through a 0.22 µm syringe filter.

  • In a 96-well, non-binding, black, clear-bottom microplate, add the experimental buffer.

  • Add the monomeric Amylin (1-13) stock solution to each well to achieve the desired final concentration (e.g., 25 µM).

  • If testing inhibitors, add the compound to the respective wells. Include appropriate controls (peptide alone, compound alone, buffer alone).

  • Add ThT to each well to a final concentration of 10-20 µM.

  • Seal the plate to prevent evaporation.

  • Incubate the plate in a plate reader at 37°C with intermittent shaking.

  • Monitor the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm over time.[12]

Visualizations

Experimental_Workflow cluster_prep Peptide Preparation cluster_assay Aggregation Assay start Lyophilized Amylin (1-13) hfip Dissolve in HFIP start->hfip evap Evaporate HFIP hfip->evap buffer Resuspend in Buffer evap->buffer monomer Monomeric Amylin (1-13) Stock buffer->monomer setup Prepare Assay Plate (Peptide, Inhibitor, ThT) monomer->setup Add to Assay incubate Incubate at 37°C with Shaking setup->incubate measure Measure ThT Fluorescence incubate->measure data Kinetic Data measure->data

Caption: Workflow for Amylin (1-13) aggregation studies.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Aggregation Results peptide_prep Peptide Preparation issue->peptide_prep conditions Experimental Conditions issue->conditions assay_artifact Assay Artifacts issue->assay_artifact check_purity Verify Peptide Purity peptide_prep->check_purity monomerize Use HFIP/DMSO Protocol peptide_prep->monomerize control_params Standardize pH, Temp, Agitation conditions->control_params validate_assay Run Assay Controls assay_artifact->validate_assay

Caption: Troubleshooting logic for inconsistent aggregation.

References

Technical Support Center: Recombinant Human Amylin (1-13) Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers expressing recombinant human Amylin (1-13).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when expressing the Amylin (1-13) fragment in E. coli?

A1: While the full-length human amylin peptide is prone to aggregation and can be toxic to E. coli, the Amylin (1-13) fragment is less likely to form fibrils on its own[1]. However, challenges common to the expression of short peptides still apply. These include:

  • Low expression levels: Short peptides can be susceptible to proteolytic degradation within the host cell.[2]

  • Purification difficulties: The small size of the peptide can make it challenging to separate from other cellular components.

  • Poor solubility of fusion constructs: While Amylin (1-13) itself is reported to be soluble in solvents like DMSO, its expression as a fusion protein might still lead to solubility issues.[3]

Q2: Is a fusion tag necessary for expressing Amylin (1-13)?

A2: Yes, using a fusion tag is highly recommended for expressing short peptides like Amylin (1-13). Fusion tags can significantly improve expression levels by protecting the peptide from proteolysis, and they can also aid in purification.[4][5][6] Common choices include solubility-enhancing tags like Glutathione-S-Transferase (GST) or Maltose-Binding Protein (MBP), or smaller affinity tags like a polyhistidine (His) tag.[4][5][6][7]

Q3: Should I aim for soluble expression or inclusion bodies?

A3: For a short, non-aggregating peptide like Amylin (1-13), aiming for soluble expression is generally the preferred strategy as it simplifies downstream processing. However, if high expression levels lead to the formation of inclusion bodies with a fusion partner, this can also be a viable strategy.[8][9] Expressing the fusion protein in inclusion bodies can protect the peptide from degradation and simplify initial purification steps.[10][11]

Q4: What is the best method for cleaving the fusion tag from Amylin (1-13)?

A4: The choice of cleavage method depends on the fusion tag and the desired final product.

  • Enzymatic Cleavage: Site-specific proteases like TEV protease, thrombin, or Factor Xa are commonly used.[12][13][14][15] It is crucial to select a protease that does not have cleavage sites within the Amylin (1-13) sequence.

  • Chemical Cleavage: Reagents like cyanogen (B1215507) bromide (CNBr) can be used if a methionine residue is engineered at the cleavage site.[9] This method is often less expensive but can be harsh and may lead to side reactions.

Troubleshooting Guides

Problem 1: Low or No Expression of the Amylin (1-13) Fusion Protein
Possible Cause Suggested Solution
Codon Bias The human Amylin (1-13) gene sequence may contain codons that are rare in E. coli, leading to inefficient translation.[16][17] Solution: Synthesize a codon-optimized version of the gene for expression in E. coli.[17][18][19]
mRNA Instability or Secondary Structure The secondary structure of the mRNA transcript might hinder ribosome binding and translation initiation. Solution: Use online tools to predict the mRNA secondary structure and, if necessary, make silent mutations to the gene sequence to reduce stable hairpin loops.
Toxicity of the Fusion Protein Although Amylin (1-13) is not known to be toxic, the fusion protein might be. Solution: Use a tightly regulated promoter system (e.g., pBAD) and consider lowering the induction temperature (e.g., 18-25°C) and inducer concentration.
Plasmid Instability The expression plasmid may be unstable in the host cells. Solution: Ensure that the antibiotic concentration in the growth media is appropriate and that the culture is not overgrown before induction.
Problem 2: The Amylin (1-13) Fusion Protein is Insoluble (Inclusion Bodies)
Possible Cause Suggested Solution
High Expression Rate Rapid, high-level expression can overwhelm the cellular folding machinery. Solution: Lower the induction temperature (e.g., 16-20°C), reduce the inducer concentration (e.g., IPTG), and/or use a weaker promoter.
Fusion Tag Properties Some fusion tags are prone to forming inclusion bodies at high concentrations. Solution: Test different solubility-enhancing fusion tags such as MBP or SUMO.[5][6]
Improper Disulfide Bond Formation (if applicable) If the fusion partner contains disulfide bonds, the reducing environment of the E. coli cytoplasm can lead to misfolding. Solution: Target the expression to the periplasm or use engineered E. coli strains that facilitate cytoplasmic disulfide bond formation.
Problem 3: Difficulty in Purifying Amylin (1-13) After Tag Cleavage
Possible Cause Suggested Solution
Inefficient Tag Cleavage The protease cleavage site may be sterically hindered. Solution: Optimize cleavage conditions (e.g., protease concentration, incubation time, temperature). Consider re-engineering the construct to include a longer linker between the tag and the peptide.
Co-purification of Cleaved Tag and Peptide The cleaved tag and the small peptide may have similar chromatographic properties. Solution: Use a multi-step purification strategy. For example, after affinity purification of the fusion protein and subsequent cleavage, use a different chromatography method like reverse-phase HPLC or ion-exchange chromatography to separate the peptide from the tag.[20]
Peptide Degradation The liberated peptide may be susceptible to degradation by co-purified proteases. Solution: Add protease inhibitors to the buffers after cell lysis and during purification.
Peptide Precipitation The peptide may precipitate after removal of the solubilizing fusion tag. Solution: Perform cleavage and subsequent purification in buffers containing stabilizing agents or organic solvents (e.g., DMSO, acetonitrile).[3]

Quantitative Data Summary

Table 1: Comparison of Expression Systems for Short Peptides

Fusion Tag Typical Yield (mg/L of culture) Solubility Purification Method Reference
GST1-10Moderate to HighGlutathione Affinity Chromatography[21]
MBP5-20HighAmylose Affinity Chromatography[21]
His-tag (6xHis)1-5VariableImmobilized Metal Affinity Chromatography (IMAC)[7]
SUMO10-50HighIMAC (if His-tagged)[6]
KSI (inclusion bodies)10-100 (of inclusion bodies)InsolubleDenaturing IMAC, followed by refolding[10]

Note: Yields are highly dependent on the specific peptide, expression conditions, and host strain.

Experimental Protocols

Protocol 1: Expression of GST-Amylin (1-13) in E. coli
  • Transformation: Transform E. coli BL21(DE3) cells with a pGEX vector containing the codon-optimized sequence for human Amylin (1-13). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Harvesting: Incubate for 16-18 hours at 20°C with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

Protocol 2: Purification and Cleavage of GST-Amylin (1-13)
  • Affinity Purification: Apply the clarified lysate to a pre-equilibrated Glutathione-Sepharose column. Wash the column with lysis buffer until the absorbance at 280 nm returns to baseline.

  • Elution: Elute the GST-Amylin (1-13) fusion protein with elution buffer (50 mM Tris-HCl, pH 8.0, 10 mM reduced glutathione).

  • Buffer Exchange: Immediately perform buffer exchange into a cleavage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT) using a desalting column or dialysis to remove the glutathione.

  • Enzymatic Cleavage: Add a site-specific protease (e.g., TEV protease) to the purified fusion protein at an optimized ratio (e.g., 1:100 w/w). Incubate at 4°C for 16 hours.

  • Separation of Cleaved Peptide:

    • Option A (GST-tagged protease): Pass the cleavage reaction mixture back over the Glutathione-Sepharose column. The cleaved GST tag and the GST-tagged protease will bind, while the Amylin (1-13) peptide will be in the flow-through.

    • Option B (His-tagged protease): Pass the reaction mixture through a Ni-NTA column to remove the His-tagged protease. Then, use reverse-phase HPLC to separate the Amylin (1-13) peptide from the GST tag.

  • Final Purification: Further purify the Amylin (1-13) peptide using reverse-phase HPLC on a C18 column.

  • Verification: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Visualizations

Expression_Workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Protein Expression cluster_purification Purification & Cleavage codon_optimization Codon Optimization of Amylin (1-13) gene cloning Cloning into Expression Vector (e.g., pGEX) codon_optimization->cloning transformation Transformation into E. coli BL21(DE3) cloning->transformation culture Cell Culture transformation->culture induction Induction (e.g., IPTG) culture->induction cell_lysis Cell Lysis induction->cell_lysis affinity_purification Affinity Chromatography (e.g., Glutathione Resin) cell_lysis->affinity_purification cleavage Proteolytic Cleavage (e.g., TEV Protease) affinity_purification->cleavage final_purification Final Purification (e.g., RP-HPLC) cleavage->final_purification analysis analysis final_purification->analysis MS & HPLC Analysis Troubleshooting_Logic start Start Troubleshooting no_expression Low or No Expression? start->no_expression insoluble Protein Insoluble? no_expression->insoluble No check_codons Check Codon Usage no_expression->check_codons Yes purification_issue Purification Difficulty? insoluble->purification_issue No lower_temp Lower Induction Temp insoluble->lower_temp Yes optimize_cleavage Optimize Cleavage purification_issue->optimize_cleavage Yes end Problem Solved purification_issue->end No check_mrna Analyze mRNA Structure check_codons->check_mrna check_toxicity Assess Toxicity check_mrna->check_toxicity check_toxicity->end change_tag Change Fusion Tag lower_temp->change_tag refold Develop Refolding Protocol change_tag->refold refold->end add_step Add Purification Step optimize_cleavage->add_step check_stability Check Peptide Stability add_step->check_stability check_stability->end

References

Amylin (1-13) (human) protocol modifications for improved reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amylin (1-13) (human) Protocols

This guide provides troubleshooting advice and standardized protocols to enhance the reproducibility of experiments involving the human Amylin (1-13) fragment. Given that this N-terminal fragment is generally considered non-amyloidogenic and represents the flexible portion of the full-length Amylin peptide, this guide focuses on ensuring consistency in experiments such as receptor binding assays, cellular treatments, and its use as a non-aggregating control.

Frequently Asked Questions (FAQs)

Q1: My Amylin (1-13) solution is not forming aggregates or fibrils in a Thioflavin T (ThT) assay. Is my peptide bad?

A1: No, this is the expected behavior. The Amylin (1-13) fragment corresponds to the flexible N-terminal region of the full-length human Islet Amyloid Polypeptide (hIAPP).[1] This segment is not involved in the stable β-sheet core of the amyloid fibril and does not form fibrils on its own.[1] The primary amyloidogenic region of hIAPP is located in the C-terminal portion (residues approx. 20-29).[2] Therefore, Amylin (1-13) is an excellent negative control for aggregation studies involving full-length Amylin.

Q2: What is the most critical step to ensure reproducibility in my experiments with Amylin (1-13)?

A2: The most crucial step is ensuring the peptide is in a consistent, monomeric state before starting any experiment.[3] The presence of even small amounts of pre-existing aggregates can drastically alter experimental outcomes, a common issue in all peptide research.[3] This is achieved by following a strict solubilization and pre-treatment protocol, typically involving solvents like hexafluoroisopropanol (HFIP) to break down any existing oligomers before reconstitution in your final experimental buffer.[4][5][6]

Q3: How should I properly dissolve and store Amylin (1-13) to maintain its stability?

A3: Proper handling is key. A generalized protocol is provided below, but always start by preparing a validated stock solution.

  • Initial Solubilization: To ensure a monomeric state, dissolve the lyophilized peptide powder in 100% HFIP.[4][6]

  • Aliquoting & Storage: After dissolving, aliquot the peptide solution into low-protein-binding tubes. Lyophilize the aliquots to remove the HFIP. Store these dry, monomeric aliquots at -80°C for long-term stability.

  • Reconstitution: Just before your experiment, reconstitute a single aliquot in your desired aqueous buffer (e.g., PBS, Tris, cell culture medium). Avoid repeated freeze-thaw cycles of aqueous stocks.

Q4: Can Amylin (1-13) interact with cell membranes or receptors?

A4: While the C-terminus of full-length Amylin is essential for full biological activity, N-terminal fragments may retain some function.[7] For instance, fragments like Amylin (1-8) have shown a reduced ability to perform some of the peptide's native functions.[7] The full-length Amylin peptide interacts with the Amylin receptor, a complex of the Calcitonin Receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP).[8][9] Amylin (1-13) could be used in competitive binding studies or to investigate the role of the N-terminus in receptor engagement, though it is expected to have significantly lower affinity than the full-length peptide.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between experimental replicates. 1. Inconsistent starting material (presence of oligomers).2. Peptide adsorption to plasticware.3. Repeated freeze-thaw cycles of aqueous stock solutions.1. Implement the standardized HFIP pre-treatment protocol (see below) for all peptide batches to ensure a monomeric start.2. Use low-protein-binding microcentrifuge tubes and pipette tips.3. Prepare single-use aliquots from the HFIP stock. Reconstitute a fresh aliquot for each experiment.
Low or no cellular response in bioassays. 1. Peptide degradation.2. Incorrect peptide concentration.3. Low biological activity of the fragment compared to full-length Amylin.1. Ensure proper storage (-80°C for dry aliquots). Avoid storing in aqueous buffers for extended periods.2. Re-quantify the peptide concentration after reconstitution using a method like a BCA assay or by UV absorbance at 280 nm if the sequence contains Trp or Tyr.3. Use full-length, biologically active Amylin as a positive control to confirm the assay is working. Recognize that Amylin (1-13) is expected to have reduced or no activity in many functional assays.[7]
Precipitation observed after reconstituting in buffer. 1. Buffer incompatibility (pH, ionic strength).2. High peptide concentration.1. Test solubility in a small volume of your target buffer first. The isoelectric point (pI) of the peptide can affect its solubility at different pH values.2. Try reconstituting at a lower concentration. If a high concentration is needed, consider a different buffer system.

Detailed Experimental Protocols

Protocol 1: Preparation of Monomeric Amylin (1-13) Stock

This protocol is designed to disaggregate any pre-existing peptide oligomers to ensure a consistent, monomeric starting material for reproducible experiments.[3][4][6]

Materials:

  • Lyophilized Amylin (1-13) (human)

  • Hexafluoroisopropanol (HFIP)

  • Low-protein-binding microcentrifuge tubes

  • SpeedVac or Lyophilizer

Methodology:

  • Carefully weigh the lyophilized peptide or use the entire amount from a pre-weighed vial.

  • Add 100% HFIP to dissolve the peptide completely, aiming for a concentration of approximately 1 mg/mL.

  • Incubate the solution at room temperature for 1-4 hours to allow for complete disaggregation.

  • Filter the solution through a 0.22 µm filter suitable for organic solvents to remove any insoluble matter.

  • Aliquot the HFIP-peptide solution into single-use amounts in low-protein-binding tubes.

  • Evaporate the HFIP from the aliquots using a SpeedVac or by lyophilization until the peptide forms a dry film.

  • Store the sealed, dry aliquots at -80°C. These are your monomeric stocks.

  • For experiments, reconstitute one aliquot directly in the final experimental buffer immediately before use.

Protocol 2: General Thioflavin T (ThT) Assay for Aggregation Monitoring

This protocol is provided as a reference for setting up a negative control experiment using Amylin (1-13).

Materials:

  • Monomeric Amylin (1-13) stock (from Protocol 1)

  • Full-length human Amylin (positive control)

  • ThT stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[4]

  • 96-well black, clear-bottom plate

  • Plate reader with fluorescence capability (Excitation: ~440 nm, Emission: ~485 nm)

Methodology:

  • Prepare the final reaction mixture in the 96-well plate. For each well, add:

    • Assay buffer

    • ThT to a final concentration of 10-20 µM

    • Peptide (Amylin (1-13) or full-length Amylin) to the desired final concentration (e.g., 15 µM).[4]

  • Include controls: buffer + ThT only (blank), Amylin (1-13) + ThT, and full-length Amylin + ThT.

  • Seal the plate to prevent evaporation.

  • Incubate the plate in the plate reader at 37°C, with intermittent shaking.

  • Measure fluorescence intensity every 15-30 minutes for up to 36-48 hours.[4]

  • Expected Result: You should observe a sigmoidal fluorescence increase for the full-length Amylin positive control, while the Amylin (1-13) and blank wells should show no significant increase in fluorescence.

Visualizations

Experimental Workflow

The following workflow diagram illustrates the critical steps for preparing Amylin (1-13) to ensure reproducible experimental results.

G cluster_prep Peptide Preparation cluster_exp Experiment Day start Lyophilized Amylin (1-13) Powder dissolve Dissolve in 100% HFIP to Disaggregate start->dissolve aliquot Aliquot into Low-Bind Tubes dissolve->aliquot dry Lyophilize to Remove HFIP aliquot->dry store Store Dry Aliquots at -80°C dry->store reconstitute Reconstitute Single Aliquot in Experimental Buffer store->reconstitute Start of Experiment run_assay Perform Experiment (e.g., Binding Assay, Cellular Treatment) reconstitute->run_assay analyze Data Analysis run_assay->analyze G cluster_membrane Cell Membrane receptor Amylin Receptor (CTR + RAMP Complex) g_protein G-Protein Activation (Gs) receptor->g_protein Activates amylin Full-Length Amylin (hIAPP 1-37) amylin->receptor Binds ac Adenylate Cyclase g_protein->ac camp ↑ cAMP ac->camp pka Protein Kinase A (PKA) camp->pka response Cellular Responses (e.g., Apoptosis, Gene Expression) pka->response Phosphorylates Targets

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Full-Length Amylin and its N-Terminal Fragment, Amylin (1-13)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of full-length human Amylin (also known as Islet Amyloid Polypeptide, IAPP) and its N-terminal fragment, Amylin (1-13). We will objectively examine their structural differences, receptor interactions, signaling pathways, and physiological effects, supported by experimental data and detailed methodologies.

Introduction to Amylin

Amylin is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells in response to nutrient intake[1]. It plays a crucial role in glycemic regulation through several mechanisms, including slowing gastric emptying, promoting satiety (a feeling of fullness), and suppressing the post-prandial secretion of glucagon[2][3][4]. These actions work in concert with insulin to prevent sharp spikes in blood glucose levels after meals[1][3]. The full biological activity of amylin is dependent on its specific three-dimensional structure, which includes a disulfide bridge between cysteine residues at positions 2 and 7, and an amidated C-terminus[1].

Core Comparison: Full-Length Amylin vs. Amylin (1-13)

The primary difference between full-length amylin and the Amylin (1-13) fragment lies in their structural integrity, which dictates their biological function. Full-length amylin is a fully functional hormone, while Amylin (1-13) is a fragment that lacks the key structural components necessary for significant biological activity.

While some studies have noted that N-terminal fragments of amylin, such as amylin (1-8), may retain a very small fraction of biological activity with markedly reduced potency, the C-terminus is considered necessary for full biological function[2][5]. The Amylin (1-13) fragment is primarily studied as a component within the amyloid cores that form in the pancreas of individuals with type 2 diabetes[6]. It is reported to not form fibrils by itself and has no significant effect on fibril formation[6].

Data Presentation: Quantitative Comparison
FeatureFull-Length Amylin (Human)Amylin (1-13) (Human)
Amino Acid Length 37 residues[1]13 residues
Key Structural Features Disulfide bridge (Cys2-Cys7), Amidated C-terminus[1]Contains Cys2 and Cys7 but lacks the rest of the peptide chain and the amidated C-terminus.
Receptor Binding High-affinity agonist for Amylin receptors (AMY1, AMY2, AMY3), which are complexes of the Calcitonin Receptor (CTR) and Receptor Activity-Modifying Proteins (RAMPs)[2][7].Significantly reduced or no meaningful binding to Amylin receptors. The C-terminus is critical for receptor activation[5].
Signaling Pathway Activation Activates G-protein signaling cascades, leading to cAMP production, intracellular Ca2+ mobilization, and activation of Protein Kinase A (PKA) and MAPK pathways[5].Not reported to activate canonical amylin receptor signaling pathways.
Physiological Effects Glycemic Control: Slows gastric emptying, suppresses glucagon (B607659) secretion[3][4]. Energy Balance: Acts as a satiety signal to reduce food intake and body weight[3][4].Lacks the significant physiological effects of the full-length peptide. Some N-terminal fragments show weak activity in inhibiting gastric acid secretion, but with drastically reduced potency[2][5].
Amyloid Fibril Formation Capable of forming amyloid fibrils, which are associated with β-cell toxicity in type 2 diabetes[1].Does not form fibrils by itself and has no effect on overall fibril formation[6].

Signaling Pathways and Logical Relationships

The biological activity of amylin is initiated by its binding to a complex receptor system. The diagrams below illustrate the signaling pathway of full-length amylin and the logical relationship between the structure of the two peptides and their resulting activity.

G cluster_receptor Amylin Receptor Complex CTR Calcitonin Receptor (CTR) G_Protein G-Protein Activation CTR->G_Protein RAMP RAMP (1, 2, or 3) RAMP->G_Protein Amylin Full-Length Amylin Amylin->CTR AC Adenylyl Cyclase G_Protein->AC Ca ↑ Intracellular Ca²⁺ G_Protein->Ca cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Physiological_Effects Physiological Effects (↓ Gastric Emptying, ↓ Glucagon, Satiety) PKA->Physiological_Effects Ca->Physiological_Effects

Caption: Signaling pathway of full-length amylin.

G cluster_structure Structural Features Full_Amylin Full-Length Amylin (37 AAs) Fragment Amylin (1-13) Fragment Bridge Disulfide Bridge (Cys2-Cys7) Full_Amylin->Bridge C_Terminus Amidated C-Terminus Full_Amylin->C_Terminus Fragment->Bridge incomplete context No_Activity No Significant Biological Activity Fragment->No_Activity Full_Activity Full Biological Activity Bridge->Full_Activity C_Terminus->Full_Activity

Caption: Structural requirements for amylin's biological activity.

Experimental Protocols

To quantitatively assess the biological activity of amylin and its analogues, the following experimental protocols are commonly employed.

Receptor Binding Assay (Competitive Binding)

This assay determines the affinity of a peptide for the amylin receptor.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of Amylin (1-13) in displacing a radiolabeled full-length amylin ligand from the AMY1 or AMY3 receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably co-expressing human Calcitonin Receptor (CTR) and either RAMP1 (for AMY1) or RAMP3 (for AMY3).

    • Radiolabeled ligand (e.g., ¹²⁵I-labeled rat amylin).

    • Unlabeled peptides: full-length human amylin (positive control) and Amylin (1-13).

    • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Procedure:

    • Incubate a fixed concentration of cell membranes and radiolabeled ligand with increasing concentrations of the unlabeled test peptides.

    • Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Plot the percentage of specific binding against the log concentration of the unlabeled peptide and determine the IC50 value using non-linear regression.

Intracellular cAMP Accumulation Assay

This functional assay measures the ability of a peptide to activate the Gs-protein signaling pathway downstream of receptor binding.

  • Objective: To measure the half-maximal effective concentration (EC50) of the peptides for stimulating cAMP production.

  • Materials:

    • Whole cells (e.g., HEK293) expressing the desired amylin receptor subtype (e.g., AMY3).

    • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Test peptides: full-length amylin and Amylin (1-13).

    • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Procedure:

    • Plate cells in a suitable microplate and allow them to adhere.

    • Replace the culture medium with stimulation buffer containing increasing concentrations of the test peptides.

    • Incubate for a defined period (e.g., 30 minutes at 37°C).

    • Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

    • Plot the cAMP response against the log concentration of the peptide to determine the EC50 and maximum response (Emax).

In Vivo Assay: Gastric Emptying in Rats

This assay measures the physiological effect of the peptides on the rate at which stomach contents are emptied into the small intestine.

  • Objective: To compare the effect of full-length amylin and Amylin (1-13) on the rate of gastric emptying.

  • Materials:

    • Fasted male Sprague-Dawley rats.

    • Test peptides administered via an appropriate route (e.g., subcutaneous or intraperitoneal injection).

    • A non-absorbable, colored marker meal (e.g., 1.5 ml of 1.5% methylcellulose (B11928114) containing 0.5% phenol (B47542) red).

  • Procedure:

    • Administer the test peptide or vehicle control to the fasted rats.

    • After a set time (e.g., 15 minutes), administer the phenol red meal via oral gavage.

    • After another set time (e.g., 20 minutes), euthanize the animals and clamp the stomach at the pylorus and cardia.

    • Remove the stomach, rinse the exterior, and homogenize it in a known volume of alkaline solution (e.g., 0.1 N NaOH) to recover the phenol red.

    • Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.

    • Calculate the amount of phenol red remaining in the stomach as a percentage of the total amount administered. A higher percentage indicates slower gastric emptying.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Peptides Synthesize/Acquire Peptides (Full-Length Amylin & Amylin 1-13) Binding Receptor Binding Assay (Determine IC50) Peptides->Binding cAMP cAMP Accumulation Assay (Determine EC50) Peptides->cAMP Gastric Gastric Emptying (Measure % remaining) Binding->Gastric Food Food Intake (Measure consumption) cAMP->Food Data Data Analysis & Comparison Gastric->Data Food->Data

References

A Functional Showdown: Unraveling the Contrasting Bioactivities of Amylin (1-13) and Pramlintide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the synthetic amylin analogue, pramlintide, and the N-terminal fragment of human amylin, Amylin (1-13). We delve into their structural differences, receptor interactions, signaling pathways, and in vivo physiological effects, supported by experimental data and detailed methodologies.

Human amylin, a 37-amino acid peptide hormone co-secreted with insulin, is a key player in glucose homeostasis. However, its therapeutic potential is hampered by its propensity to aggregate and form amyloid fibrils. Pramlintide, a stable analogue of human amylin, was developed to overcome this limitation and is an approved adjunct therapy for diabetes. In contrast, Amylin (1-13) is a fragment of the native hormone, and its functional significance is a subject of scientific inquiry. This guide will illuminate the profound functional differences between a clinically effective synthetic analogue and a truncated native sequence.

Structural and Physicochemical Properties: Stability is Key

The primary difference between human amylin and pramlintide lies in three amino acid substitutions in the 25-29 region, which is prone to aggregation. Pramlintide incorporates proline residues at positions 25, 28, and 29, disrupting the secondary structure that leads to fibril formation and enhancing its physical stability.[1][2] Human amylin, and by extension its fragments like Amylin (1-13), retains the native sequence that is susceptible to misfolding and aggregation.[1]

While full-length human amylin readily forms amyloid fibrils, the isolated N-terminal fragment, Amylin (1-8), has been shown to form non-amyloidogenic fibers.[3] There is a lack of specific data on the fibril-forming propensity of Amylin (1-13).

Receptor Binding and Activation: A Tale of Two Affinities

Amylin and its analogues exert their effects through a family of G protein-coupled receptors known as amylin receptors (AMY1, AMY2, and AMY3). These receptors are heterodimers, composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs 1, 2, or 3).[4][5][6]

Pramlintide is a potent agonist at all three amylin receptor subtypes, binding with high affinity and activating downstream signaling pathways.[5][7] In contrast, studies on the structure-activity relationship of amylin reveal that the N-terminal region, while contributing to receptor activation, is not sufficient for high-affinity binding. The C-terminal portion of amylin is crucial for receptor engagement.[8][9]

Experimental data on the direct binding of Amylin (1-13) to amylin receptors is not available in the reviewed literature. However, studies on the shorter N-terminal fragment, Amylin (1-8), demonstrate that it possesses some biological activity but with significantly reduced potency compared to the full-length hormone.[4][9] This strongly suggests that Amylin (1-13) would have very low affinity and efficacy at amylin receptors compared to pramlintide.

Quantitative Comparison of Receptor Activation
CompoundReceptorAssay TypeEC50 (pM)Reference
PramlintidehAMY3RLuciferase Assay5[1]
PramlintidehCTRLuciferase Assay70[1]
PramlintiderAMY3RcAMP Assay4[1]
PramlintiderCTRcAMP Assay1822[1]
Human AmylinhAMY1RcAMP Assay-[8]
Human AmylinhAMY3RcAMP Assay-[8]
Human AmylinhCTRcAMP Assay-[8]
Amylin (1-13) (human) - - No data available

Note: Direct comparative EC50 values for human amylin were not explicitly stated in the provided search results in the same format as for pramlintide.

Signaling Pathways: From Receptor to Cellular Response

The activation of amylin receptors by agonists like pramlintide primarily initiates a Gs-coupled signaling cascade, leading to the production of cyclic AMP (cAMP).[6][7] This intracellular messenger then triggers a series of downstream events that mediate the physiological effects of amylin.

Pramlintide Pramlintide Amylin_Receptor Amylin Receptor (CTR/RAMP) Pramlintide->Amylin_Receptor Binds to G_Protein Gs Protein Amylin_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased glucagon (B607659) secretion, increased satiety) PKA->Cellular_Response Phosphorylates targets leading to cluster_Amylin_1_13 Amylin (1-13) (human) cluster_Pramlintide Pramlintide A1_13_Structure N-terminal fragment of human amylin A1_13_Function Predicted low/no receptor affinity and biological activity A1_13_Structure->A1_13_Function Leads to Conclusion Conclusion: Pramlintide is a fully functional therapeutic. Amylin (1-13) is likely a biologically inactive fragment. A1_13_Function->Conclusion Pramlintide_Structure Stable, synthetic analogue of human amylin Pramlintide_Function Potent amylin receptor agonist with proven in vivo efficacy Pramlintide_Structure->Pramlintide_Function Leads to Pramlintide_Function->Conclusion

References

Comparative Analysis of Amylin (1-13) Cross-Reactivity with other Amylin Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the physiological roles and therapeutic potential of amylin and its analogues, understanding the specificity of interactions with antibodies and receptors is paramount. This guide provides a comparative overview of the cross-reactivity of the N-terminal fragment, Amylin (1-13), with other fragments of the human amylin peptide. While direct quantitative comparative data for Amylin (1-13) against a comprehensive panel of other amylin fragments is limited in publicly available literature, this guide synthesizes findings from structure-activity relationship studies to provide insights into expected cross-reactivity.

Understanding Amylin and its Fragments

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells. It plays a role in glycemic regulation by slowing gastric emptying and promoting satiety. The full biological activity of amylin is dependent on its full-length structure, including a disulfide bridge between cysteine residues at positions 2 and 7 and a C-terminally amidated tyrosine.

Various fragments of amylin are used in research to understand the contributions of different domains to its overall function. Amylin (1-13) represents the N-terminal region containing the disulfide bridge, which is crucial for receptor activation. Other commonly studied fragments include C-terminal fragments like Amylin (8-37), which have been shown to act as antagonists.

Immunoassay Cross-Reactivity

The specificity of immunoassays, such as ELISA and radioimmunoassay (RIA), is critical for the accurate quantification of amylin and its fragments. An antibody designed to detect a specific fragment like Amylin (1-13) should ideally not recognize other fragments. However, cross-reactivity can occur if other fragments share structural similarities at the epitope recognized by the antibody.

A patent for an antibody assay for amylin also describes monoclonal antibodies that specifically bind to the C-terminal end of human amylin, highlighting the ability to generate region-specific antibodies.[2]

Receptor Binding and Functional Activity

The cross-reactivity of amylin fragments at the receptor level determines their biological effects. Amylin receptors are complex heterodimers of the calcitonin receptor (CTR) and one of three Receptor Activity-Modifying Proteins (RAMPs).[3][4]

Structure-activity relationship studies have shown that the N-terminal region of amylin is essential for receptor activation.[3] Cyclized fragments of human Amylin (1-8) have been shown to retain some biological activity, though at much higher concentrations than the full-length peptide.[3] In contrast, N-terminal deletions, such as in the fragment Amylin (8-37), result in antagonists that can bind to the receptor but fail to activate it.[5]

A comprehensive review by Bower and Hay (2016) summarizes that while N-terminal fragments retain some biological activity, the C-terminus is necessary for full bioactivity.[3] This implies that while Amylin (1-13) may show some receptor interaction, its affinity and potency would be significantly different from full-length amylin and C-terminal fragments.

Experimental Protocols

To definitively determine the cross-reactivity of Amylin (1-13) with other amylin fragments, a competitive immunoassay or a receptor binding assay would be employed. Below are generalized protocols for these key experiments.

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps to determine the cross-reactivity of an antibody raised against Amylin (1-13) with other amylin fragments.

1. Coating of Microplate:

  • A microplate is coated with a fixed concentration of Amylin (1-13) peptide.

  • The plate is incubated to allow the peptide to adhere to the well surface.

  • The plate is then washed to remove any unbound peptide.

2. Blocking:

  • A blocking buffer (e.g., BSA or non-fat milk solution) is added to each well to prevent non-specific binding of antibodies.

  • The plate is incubated and then washed.

3. Competitive Binding:

  • A fixed, limited concentration of the primary antibody specific to Amylin (1-13) is pre-incubated with varying concentrations of either the standard Amylin (1-13) or the test amylin fragments (e.g., Amylin (8-37), Amylin (20-29), full-length Amylin).

  • These mixtures are then added to the coated wells.

  • The plate is incubated, allowing the free antibody (not bound to the fragment in solution) to bind to the Amylin (1-13) coated on the plate.

4. Detection:

  • The plate is washed to remove unbound antibodies and fragments.

  • A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added to each well.

  • The plate is incubated and washed again.

5. Signal Generation and Measurement:

  • A substrate for the enzyme is added, which generates a colorimetric signal.

  • The reaction is stopped, and the absorbance is read using a microplate reader.

6. Data Analysis:

  • A standard curve is generated by plotting the absorbance versus the concentration of the Amylin (1-13) standard.

  • The concentrations of the test fragments that cause a 50% reduction in signal (IC50) are determined.

  • The percent cross-reactivity is calculated using the formula: (% Cross-reactivity = [IC50 of Amylin (1-13) / IC50 of test fragment] x 100).

ELISA_Workflow cluster_preparation Preparation cluster_assay Competitive Binding cluster_detection Detection Coat_Plate Coat Plate with Amylin (1-13) Block_Plate Block Non-specific Sites Coat_Plate->Block_Plate Wash Pre_incubation Pre-incubate Antibody with Amylin Fragments Add_to_Plate Add Mixture to Coated Plate Pre_incubation->Add_to_Plate Add_Secondary_Ab Add Enzyme-linked Secondary Antibody Add_to_Plate->Add_Secondary_Ab Wash Add_Substrate Add Substrate & Develop Signal Add_Secondary_Ab->Add_Substrate Wash Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance Stop Reaction

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Amylin Signaling Pathway

Amylin exerts its effects by binding to its receptor, which triggers a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting the functional consequences of cross-reactivity at the receptor level.

The amylin receptor is a G-protein coupled receptor (GPCR). Upon amylin binding, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to the physiological effects of amylin, such as decreased gastric emptying and promotion of satiety.

Amylin_Signaling cluster_membrane Cell Membrane Receptor Amylin Receptor (CTR/RAMP) G_Protein G-Protein Receptor->G_Protein Activates Amylin Amylin or Fragment Amylin->Receptor Binds AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Satiety Signal) PKA->Response Phosphorylates Targets

Caption: Simplified amylin receptor signaling pathway.

Conclusion

While a direct quantitative comparison of the cross-reactivity of Amylin (1-13) with a broad spectrum of other amylin fragments is not extensively documented, the available evidence from structure-activity relationships provides a strong basis for predicting low cross-reactivity, particularly for antibodies targeting the N-terminus and for C-terminal fragments at the receptor level. The N-terminal domain, represented by Amylin (1-13), is critical for receptor activation, whereas C-terminal fragments tend to be antagonists. For definitive cross-reactivity data, researchers should perform competitive immunoassays and receptor binding studies using the specific fragments and antibodies or receptor preparations relevant to their research. The provided experimental framework can guide the design of such validation studies.

References

Unveiling the Interaction: Amylin (1-13) (human) and the Calcitonin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the binding affinity and signaling pathways associated with the interaction of the N-terminal fragment of human amylin with calcitonin receptors, supported by experimental data and protocols.

For Immediate Release

Researchers in the fields of endocrinology, pharmacology, and drug development are continually exploring the nuanced interactions between peptide hormones and their receptors. A key area of interest is the binding of amylin and its analogues to the calcitonin receptor (CTR), a class B G protein-coupled receptor (GPCR). This guide provides a comparative analysis of the binding of the N-terminal fragment, Amylin (1-13) (human), to calcitonin receptors, contextualized with data from full-length amylin and other relevant ligands.

The calcitonin family of peptides, which includes calcitonin, amylin, and calcitonin gene-related peptide (CGRP), exhibits a degree of cross-reactivity with each other's receptors. The calcitonin receptor can also associate with Receptor Activity-Modifying Proteins (RAMPs) to form amylin receptors (AMY), which generally show higher affinity for amylin.[1] Understanding the binding characteristics of specific fragments of these peptides is crucial for the development of targeted therapeutics for metabolic diseases such as diabetes and obesity.

Comparative Binding Affinity at the Calcitonin Receptor

LigandReceptor/Cell LineBinding Affinity (Ki/Kd)Reference
Rat AmylinRat Hindlimb Muscle MembranesKi = 2 nM[1]
Salmon Calcitonin (sCT)Rat Hindlimb Muscle MembranesKd = 0.47 pM[1]
Human Calcitonin (hCT)Human T-47D Breast Cancer CellsIC50 > 0.021 µM[3]
Rat α-CGRPRat Hindlimb Muscle MembranesKi = 8 nM[1]

Note: The table above showcases the high affinity of salmon calcitonin and the comparatively lower affinity of human calcitonin for the calcitonin receptor. Rat amylin demonstrates nanomolar affinity, suggesting that while it binds, it is less potent than salmon calcitonin. The lack of specific data for Amylin (1-13) in such assays suggests its interaction is likely weak and may not be readily quantifiable using standard competitive binding protocols.

Experimental Protocol: Radioligand Binding Assay

The determination of binding affinities for ligands to the calcitonin receptor is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled ligand (the "competitor," e.g., Amylin (1-13)) to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of Amylin (1-13) (human) for the calcitonin receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human calcitonin receptor (e.g., T-47D breast cancer cells).

  • Radioligand: 125I-labeled salmon calcitonin ([125I]sCT) or another high-affinity radiolabeled ligand.

  • Competitor Ligands: Unlabeled Amylin (1-13) (human), full-length human amylin, salmon calcitonin (for positive control), and a negative control.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the calcitonin receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.

  • Competition: Add increasing concentrations of the unlabeled competitor ligand (Amylin (1-13)) to the wells. Include wells with buffer only (total binding) and wells with a high concentration of unlabeled salmon calcitonin (non-specific binding).

  • Radioligand Addition: Add a fixed, low concentration of the radioligand ([125I]sCT) to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with Calcitonin Receptors) incubation Incubate Membranes with Radioligand and Competitor prep_membranes->incubation prep_ligands Prepare Radiolabeled and Unlabeled Ligands prep_ligands->incubation filtration Separate Bound and Free Ligand (Vacuum Filtration) incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting calc_binding Calculate Specific Binding counting->calc_binding plot_data Plot Competition Curve calc_binding->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Caption: Experimental workflow for a radioligand binding assay.

Calcitonin Receptor Signaling Pathways

Upon agonist binding, the calcitonin receptor primarily couples to two major G protein signaling pathways: the Gs alpha subunit (Gαs) and the Gq alpha subunit (Gαq).

  • Gαs Pathway: Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

  • Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).

signaling_pathway cluster_receptor Cell Membrane cluster_gs_pathway Gs Pathway cluster_gq_pathway Gq Pathway ligand Amylin Analogue receptor Calcitonin Receptor (CTR) ligand->receptor gs Gαs receptor->gs gq Gαq receptor->gq ac Adenylyl Cyclase gs->ac activates plc Phospholipase C (PLC) gq->plc activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response pka->cellular_response phosphorylates targets pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc activates ca2->cellular_response pkc->cellular_response phosphorylates targets

Caption: Calcitonin receptor signaling pathways.

References

Confirming the Identity of Amylin (1-13) (Human) with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise identity of synthetic or purified peptides is a critical step in ensuring experimental validity and therapeutic safety. This guide provides a comparative overview of mass spectrometry techniques for the identity confirmation of Amylin (1-13) (human), a significant fragment of the full-length amylin peptide. We present supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical approach.

Amylin (1-13) (human) is a peptide fragment with the sequence Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala, including a disulfide bridge between the two cysteine residues. Its accurate identification is paramount for research into its physiological roles and potential therapeutic applications. Mass spectrometry stands as the gold standard for this purpose, offering high sensitivity and specificity. This guide focuses on two of the most prevalent mass spectrometry techniques: Electrospray Ionization (ESI) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry.

Comparison of Mass Spectrometry Techniques for Amylin (1-13) Analysis

The choice between LC-ESI-MS/MS and MALDI-TOF-MS often depends on the specific experimental needs, including the required level of detail, sample complexity, and desired throughput. Below is a summary of their performance characteristics for the analysis of Amylin (1-13).

FeatureLC-ESI-MS/MSMALDI-TOF-MS
Ionization Principle Soft ionization of liquid-phase analytes, producing multiply charged ions.Soft ionization of solid-phase analytes co-crystallized with a matrix, typically producing singly charged ions.
Instrumentation Combines the separation power of liquid chromatography with the mass analysis of tandem mass spectrometry.A simpler setup where ions are accelerated in a flight tube, and their mass-to-charge ratio is determined by their time of flight.
Information Obtained Provides accurate mass of the intact peptide, its retention time, and detailed fragmentation patterns (MS/MS) for sequence confirmation.Primarily provides the accurate mass of the intact peptide. Fragmentation for sequencing (Post-Source Decay) is possible but often less straightforward than with ESI-MS/MS.
Sensitivity Generally offers higher sensitivity, especially for complex mixtures, due to the separation step.High sensitivity for purified samples.
Throughput Lower throughput due to the time required for chromatographic separation.Higher throughput, allowing for rapid analysis of multiple samples.
Sample Purity More tolerant to complex sample matrices due to the chromatographic separation.Requires relatively pure samples to avoid ion suppression effects.
Confirmation Level High confidence in identity through matching of precursor mass, retention time, and fragmentation pattern.High confidence in identity based on accurate mass matching.

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for the analysis of Amylin (1-13) using both LC-ESI-MS/MS and MALDI-TOF-MS.

LC-ESI-MS/MS Protocol

This method is ideal for obtaining detailed structural information and confirming the amino acid sequence of Amylin (1-13).

1. Sample Preparation:

  • Reconstitute the lyophilized Amylin (1-13) peptide in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for peptide separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 15 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS Scan Range: m/z 300-1500.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the most abundant precursor ions. For Amylin (1-13), expect to see multiply charged precursor ions (e.g., [M+2H]²⁺, [M+3H]³⁺). A previously reported study on full-length human amylin identified a 4+ ion with an m/z of 976.23[1]. The fragmentation of these precursor ions will generate a series of b- and y-ions that can be used to confirm the peptide sequence.

MALDI-TOF-MS Protocol

This method is well-suited for rapid, high-throughput confirmation of the molecular weight of Amylin (1-13).

1. Sample Preparation:

  • Reconstitute the Amylin (1-13) peptide in 0.1% trifluoroacetic acid (TFA) in 50% acetonitrile/water to a concentration of 1-10 pmol/µL.

2. Matrix Preparation:

  • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile / 0.1% TFA.

3. Target Plate Spotting:

  • Mix the peptide solution and the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely to form co-crystals.

4. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive ion mode.

  • Laser: Nitrogen laser (337 nm).

  • Mass Analyzer: Reflector mode for higher mass accuracy.

  • Calibration: Calibrate the instrument using a standard peptide mixture with masses bracketing the expected mass of Amylin (1-13) (Theoretical MW = 1377.6 Da).

Data Presentation and Visualization

Clear presentation of data is essential for interpretation and comparison.

Quantitative Data Summary
ParameterLC-ESI-MS/MSMALDI-TOF-MS
Observed m/z (example) [M+2H]²⁺ ≈ 689.8[M+H]⁺ ≈ 1378.6
Mass Accuracy < 5 ppm< 10 ppm
Sequence Coverage (from MS/MS) > 90%N/A (without PSD)
Experimental Workflow

The logical flow of the experimental process can be visualized to enhance understanding.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_esi_ms LC-ESI-MS/MS cluster_maldi_tof MALDI-TOF-MS Amylin_Peptide Amylin (1-13) Peptide Reconstitution Reconstitution Amylin_Peptide->Reconstitution Dilution Dilution Reconstitution->Dilution LC_Separation LC Separation Dilution->LC_Separation Matrix_Mixing Mixing with Matrix Dilution->Matrix_Mixing ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Mass) ESI->MS1_Scan MS2_Scan MS/MS Scan (Fragmentation) MS1_Scan->MS2_Scan Spotting Spotting on Target Plate Matrix_Mixing->Spotting Laser_Desorption Laser Desorption/Ionization Spotting->Laser_Desorption TOF_Analysis TOF Mass Analysis Laser_Desorption->TOF_Analysis

Caption: Experimental workflows for LC-ESI-MS/MS and MALDI-TOF-MS analysis of Amylin (1-13).

Amylin Receptor Signaling Pathway

Understanding the biological context of Amylin (1-13) involves knowledge of the full-length amylin's signaling pathway. Amylin binding to its receptor, a heterodimer of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP), initiates a cascade of intracellular events.

amylin_signaling Amylin Amylin Amylin_Receptor Amylin Receptor (CTR + RAMP) Amylin->Amylin_Receptor Binding G_Protein G Protein (Gs) Amylin_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Satiety) Gene_Expression->Cellular_Response

Caption: Simplified Amylin receptor signaling pathway via the Gs-cAMP-PKA axis.

Conclusion

Both LC-ESI-MS/MS and MALDI-TOF-MS are powerful techniques for confirming the identity of Amylin (1-13) (human). LC-ESI-MS/MS provides a more comprehensive analysis, including sequence confirmation through fragmentation, making it the preferred method for initial, in-depth characterization. MALDI-TOF-MS, with its high throughput and simplicity, is an excellent choice for rapid screening and quality control of multiple samples once the identity has been rigorously established. The choice of technique should be guided by the specific analytical requirements of the research or development stage.

References

A Researcher's Guide to Assessing the Purity of Synthetic Amylin (1-13) (human)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in preclinical and clinical studies. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthetic human Amylin (1-13), with a primary focus on High-Performance Liquid Chromatography (HPLC). Experimental protocols and supporting data are included to aid in the selection of the most appropriate analytical strategy.

Introduction to Amylin (1-13) and the Importance of Purity

Amylin, a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells, plays a role in glycemic control. The N-terminal fragment, Amylin (1-13), is of significant interest in research for its biological activities. In the synthesis of this peptide, impurities can arise from various sources, including incomplete reactions (truncated or deletion sequences) and the persistence of protecting groups used during solid-phase peptide synthesis (SPPS).[1] These impurities can significantly impact the peptide's biological activity, safety, and stability, making rigorous purity assessment essential.

Comparison of Analytical Techniques for Purity Assessment

While reversed-phase HPLC (RP-HPLC) is the gold standard for peptide purity analysis, other techniques offer complementary information. The choice of method depends on the specific requirements of the analysis, such as the need for impurity identification or precise quantification.

Technique Principle Primary Use Advantages Limitations
RP-HPLC Separation based on hydrophobicity.Purity determination and quantification of the main peptide and impurities.High resolution, robust, reproducible, and well-established for peptide analysis.[2][3]May not separate all co-eluting impurities; does not provide mass information for impurity identification.
UPLC Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.High-throughput purity screening and analysis of complex samples.Increased peak capacity, higher sensitivity, and reduced analysis time compared to HPLC.Higher backpressure requires specialized equipment.
LC-MS Combines the separation power of LC with the mass identification capabilities of MS.Impurity identification and confirmation of the main peptide's molecular weight.[4][5]Provides mass information for unambiguous peak identification.[4][5] Highly sensitive for detecting trace impurities.Quantitative accuracy can be lower than UV-based methods without the use of internal standards.[6]
Amino Acid Analysis (AAA) Hydrolysis of the peptide into its constituent amino acids, followed by their quantification.Accurate determination of peptide concentration and confirmation of amino acid composition.[3][7][8]Provides an absolute measure of peptide content.[3]Destructive to the sample; does not provide information on sequence or impurities with the correct amino acid composition.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthetic Amylin (1-13).

G cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis cluster_results Results & Reporting Synthesis Solid-Phase Peptide Synthesis of Amylin (1-13) Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Crude_Purification Crude Purification Cleavage->Crude_Purification RP_HPLC RP-HPLC Analysis (Primary Purity Assessment) Crude_Purification->RP_HPLC LC_MS LC-MS Analysis (Impurity Identification) Crude_Purification->LC_MS AAA Amino Acid Analysis (Quantification) Crude_Purification->AAA Purity_Report Purity Report (>95% required for most research) RP_HPLC->Purity_Report Impurity_Profile Impurity Profile LC_MS->Impurity_Profile Quantification_Report Peptide Content Report AAA->Quantification_Report

Figure 1. Experimental workflow for the purity assessment of synthetic Amylin (1-13).

Detailed Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for the purity analysis of Amylin (1-13). Optimization may be required based on the specific instrumentation and peptide batch.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size) is a good starting point for short peptides.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide backbone).

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Purity Calculation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The LC conditions for LC-MS analysis are often similar to the RP-HPLC method. The key difference is the use of a mass spectrometer as the detector.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.

  • Data Analysis: The mass spectrum of the main peak should correspond to the theoretical molecular weight of Amylin (1-13). The masses of impurity peaks can be used to identify potential side products such as truncated or deletion sequences.

Amino Acid Analysis (AAA)

AAA provides an accurate measure of the net peptide content.

  • Procedure:

    • An accurately weighed amount of the peptide is hydrolyzed to its constituent amino acids, typically using 6N HCl at 110°C for 24 hours.

    • The resulting amino acid mixture is then separated and quantified, often by ion-exchange chromatography or reversed-phase chromatography after derivatization.

  • Data Analysis: The amount of each amino acid is measured, and the sum is used to calculate the total peptide content in the original sample. This value is typically in the range of 70-90% for lyophilized peptides due to the presence of water and counter-ions.

Conclusion

The purity of synthetic Amylin (1-13) is a critical parameter that can significantly influence research outcomes. While RP-HPLC remains the primary method for routine purity assessment, a multi-faceted approach employing complementary techniques such as LC-MS and AAA provides a more complete picture of the peptide's quality. By implementing the robust analytical strategies outlined in this guide, researchers can ensure the integrity of their synthetic peptides and the reliability of their experimental data.

References

A Methodological and Control Guide for Functional Assays of Amylin and its Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for conducting functional assays of human Amylin (1-13) and its analogues. It details established experimental controls, protocols for key functional assays, and summarizes available quantitative data for well-characterized Amylin receptor agonists. This guide also addresses the current landscape of publicly available functional data for the Amylin (1-13) fragment itself.

Introduction to Amylin and its Receptors

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells. It plays a significant role in glucose homeostasis by slowing gastric emptying, promoting satiety, and suppressing glucagon (B607659) secretion. The biological effects of amylin are mediated through a family of G protein-coupled receptors (GPCRs). These receptors are unique in that they are heterodimers, composed of the calcitonin receptor (CTR) complexed with one of three receptor activity-modifying proteins (RAMPs). This association gives rise to three distinct amylin receptor subtypes:

  • AMY1 Receptor: CTR + RAMP1

  • AMY2 Receptor: CTR + RAMP2

  • AMY3 Receptor: CTR + RAMP3

Activation of these receptors initiates downstream signaling cascades, primarily through the Gs and Gq pathways, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and activation of the extracellular signal-regulated kinase (ERK) pathway.

Control Experiments for Amylin Functional Assays

The selection of appropriate positive and negative controls is critical for the validation and interpretation of functional assay data.

Positive Controls

Positive controls are essential to confirm that the assay system is functioning correctly and is capable of detecting a response. For Amylin receptor functional assays, several well-characterized agonists are commonly used:

  • Human Amylin (full-length): The endogenous ligand for the amylin receptors. It serves as the primary benchmark for potency and efficacy.

  • Pramlintide: A synthetic analogue of human amylin, approved for therapeutic use. It has a similar pharmacological profile to native amylin.

  • Salmon Calcitonin (sCT): A potent agonist at both amylin and calcitonin receptors. Due to its high potency, it is often used to elicit a maximal response in assay systems.

Negative Controls

Negative controls are crucial to establish a baseline and to ensure that the observed effects are specific to the test compound.

  • Vehicle Control: The solvent in which the test compounds are dissolved (e.g., DMSO, PBS). This control accounts for any effects of the vehicle on the assay system.

  • Inactive Peptide Fragments: Peptide fragments of amylin that have been shown to be devoid of agonist activity can be used to control for non-specific peptide effects. While specific data on Amylin (1-13) is limited, the C-terminal fragment Amylin (8-37) has been reported to have very low affinity and is often considered an antagonist or to have weak partial agonist activity at high concentrations, making it a potential negative control for full agonist activity.

Quantitative Comparison of Positive Controls

The following tables summarize the reported potencies (EC50 values) of common positive controls in key functional assays for Amylin receptor activation. It is important to note that EC50 values can vary depending on the specific cell line, receptor expression levels, and assay conditions.

Table 1: Potency of Positive Controls in cAMP Accumulation Assays

LigandReceptor SubtypeReported EC50 (nM)
Human AmylinAMY1~1-10
AMY3~1-10
PramlintideAMY1~1-10
AMY3~1-10
Salmon Calcitonin (sCT)AMY1~0.1-1
AMY3~0.1-1

Table 2: Potency of Positive Controls in ERK1/2 Phosphorylation (pERK) Assays

LigandReceptor SubtypeReported EC50 (nM)
Human AmylinAMY1~1-15
AMY3~1-15
PramlintideAMY1~1-15
AMY3~1-15
Salmon Calcitonin (sCT)AMY1~0.1-5
AMY3~0.1-5

Table 3: Potency of Positive Controls in CREB Phosphorylation (pCREB) Assays

LigandReceptor SubtypeReported EC50 (nM)
Human AmylinAMY1~0.5-5
AMY3~0.5-5
PramlintideAMY1~0.5-5
AMY3~0.5-5
Salmon Calcitonin (sCT)AMY1~0.05-1
AMY3~0.05-1

Functional Activity of Amylin (1-13)

The N-terminal region of amylin, which includes the (1-13) fragment, is known to interact with the transmembrane domain of the calcitonin receptor[1]. However, a comprehensive search of the scientific literature reveals a notable lack of quantitative functional data (e.g., EC50, Emax) for the human Amylin (1-13) fragment in standard functional assays such as cAMP accumulation, ERK phosphorylation, or CREB phosphorylation.

Some studies on N-terminal fragments, such as Amylin (1-8), have reported a lack of agonist activity[2]. This suggests that the N-terminal region alone may be insufficient to induce the conformational changes required for full receptor activation and subsequent downstream signaling. Therefore, when designing experiments with Amylin (1-13), it is crucial to consider the possibility that it may act as a very weak partial agonist, an antagonist, or be functionally inactive. Researchers should include a wide range of concentrations in their assays and consider performing receptor binding assays to determine if the fragment interacts with the receptor without eliciting a functional response.

Signaling Pathways and Experimental Workflows

Amylin Receptor Signaling Pathway

Amylin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amylin Amylin / Analogue Receptor Amylin Receptor (CTR + RAMP) Amylin->Receptor Binding G_protein Gαs / Gαq Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK Phosphorylates CREB CREB PKA->CREB Phosphorylates pERK pERK1/2 ERK->pERK pERK->CREB Phosphorylates PKC PKC DAG->PKC Activates PKC->ERK Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene Initiates

Caption: Amylin receptor signaling cascade.

Experimental Workflow for a cAMP Assay

cAMP_Workflow start Start cell_culture Seed cells expressing Amylin Receptor start->cell_culture starvation Serum starve cells cell_culture->starvation treatment Treat with Amylin (1-13) and controls starvation->treatment incubation Incubate at 37°C treatment->incubation lysis Lyse cells incubation->lysis detection Measure cAMP levels (e.g., HTRF, ELISA) lysis->detection analysis Data analysis (EC50, Emax) detection->analysis end End analysis->end

Caption: Workflow for a typical cAMP functional assay.

Detailed Experimental Protocols

cAMP Accumulation Assay

This assay measures the intracellular concentration of cyclic AMP, a second messenger produced upon activation of Gs-coupled receptors.

Materials:

  • Cells stably or transiently expressing the desired Amylin receptor subtype (e.g., HEK293, CHO).

  • Cell culture medium (e.g., DMEM) with serum and supplements.

  • Serum-free medium.

  • Assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Amylin (1-13), positive controls (Human Amylin, Pramlintide, sCT), and vehicle control.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Microplate reader compatible with the chosen detection method.

Protocol:

  • Cell Seeding: Seed cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells overnight at 37°C in a humidified 5% CO2 incubator.

  • Serum Starvation: On the day of the assay, remove the culture medium and wash the cells with serum-free medium. Add fresh serum-free medium and incubate for 1-2 hours to reduce basal signaling.

  • Compound Preparation: Prepare serial dilutions of Amylin (1-13) and positive controls in assay buffer containing IBMX. Also, prepare a vehicle control.

  • Cell Treatment: Remove the serum-free medium and add the prepared compound dilutions and controls to the cells.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis: Aspirate the treatment solutions and add cell lysis buffer to each well. Incubate as per the lysis buffer manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Following the instructions of the chosen cAMP detection kit, add the detection reagents to the cell lysates.

  • Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength or setting.

  • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the concentration-response curves and calculate EC50 and Emax values using a suitable software (e.g., GraphPad Prism).

ERK1/2 Phosphorylation (pERK) Assay

This assay quantifies the phosphorylation of ERK1/2, a key downstream effector in the MAPK signaling pathway, which can be activated by Amylin receptors.

Materials:

  • Cells expressing the Amylin receptor subtype.

  • Cell culture medium and serum-free medium.

  • Amylin (1-13), positive controls, and vehicle control.

  • Cell lysis buffer containing phosphatase and protease inhibitors.

  • pERK detection kit (e.g., AlphaLISA, HTRF, or Western blot reagents).

  • Microplate reader or Western blot imaging system.

Protocol:

  • Cell Seeding and Culture: Follow steps 1 and 2 from the cAMP assay protocol.

  • Serum Starvation: On the day of the assay, replace the culture medium with serum-free medium and incubate for at least 4 hours or overnight to minimize basal ERK phosphorylation.

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in serum-free medium.

  • Cell Treatment: Add the compound dilutions and controls to the cells.

  • Incubation: Incubate the plate at 37°C for a predetermined optimal time (typically 5-15 minutes, which should be determined empirically for the specific cell system).

  • Cell Lysis: Place the plate on ice, aspirate the treatment solutions, and add ice-cold lysis buffer.

  • pERK Detection:

    • For plate-based assays (AlphaLISA, HTRF): Follow the kit manufacturer's protocol for adding detection reagents to the cell lysates.

    • For Western Blot: Collect the lysates, determine protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pERK and total ERK, followed by secondary antibody incubation and detection.

  • Data Acquisition: Read the plate on a compatible microplate reader or image the Western blot.

  • Data Analysis: For plate-based assays, normalize the pERK signal to a total protein or total ERK signal. For Western blots, quantify band intensities. Plot concentration-response curves and determine EC50 and Emax values.

CREB Phosphorylation (pCREB) Assay

This assay measures the phosphorylation of the transcription factor CREB, which is downstream of both the cAMP/PKA and ERK pathways.

Materials:

  • Cells expressing the Amylin receptor subtype.

  • Cell culture medium and serum-free medium.

  • Amylin (1-13), positive controls, and vehicle control.

  • Cell lysis buffer with phosphatase and protease inhibitors.

  • pCREB detection kit (e.g., AlphaLISA, HTRF, or Western blot reagents).

  • Microplate reader or Western blot imaging system.

Protocol:

  • Cell Seeding, Culture, and Serum Starvation: Follow steps 1-3 from the pERK assay protocol.

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in serum-free medium.

  • Cell Treatment: Add the compound dilutions and controls to the cells.

  • Incubation: Incubate the plate at 37°C for an optimized time (typically 15-30 minutes).

  • Cell Lysis: Follow step 6 from the pERK assay protocol.

  • pCREB Detection: Follow the chosen detection method's protocol, similar to the pERK assay, using antibodies specific for pCREB and total CREB.

  • Data Acquisition: Read the plate or image the blot.

  • Data Analysis: Normalize the pCREB signal to total CREB or total protein. Plot concentration-response curves and calculate EC50 and Emax values.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Amylin (1-13) (human)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological effects of the human Amylin (1-13) fragment against the well-characterized full-length human Amylin (1-37). The data presented is intended to support research and drug development efforts by offering a side-by-side view of their activities, supported by experimental data and detailed methodologies.

Introduction

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells. It plays a significant role in glycemic regulation and energy homeostasis. The N-terminal fragment, Amylin (1-13), has been investigated to understand the structure-activity relationship of the full-length peptide. This guide summarizes the current understanding of the in vitro and in vivo effects of this fragment.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for human Amylin (1-37) and its (1-13) fragment. Data for Amylin (1-13) is limited in the current scientific literature.

Table 1: In Vitro Biological Activities

ParameterHuman Amylin (1-37)Human Amylin (1-13)Reference
Receptor Binding Affinity (Kd) High affinity for Amylin receptors (AMY1, AMY2, AMY3), which are heterodimers of the calcitonin receptor (CTR) and Receptor Activity-Modifying Proteins (RAMPs)[1][2]. Specific Kd values vary depending on the receptor subtype and experimental system. For example, high-affinity binding sites in the rat renal cortex have a Kd of 7.15 ± 0.77 x 10⁻¹¹ M[3].Data not available
Receptor Activation (EC50) Potently activates Amylin receptors, leading to downstream signaling. For example, the EC50 for cAMP production in MCF-7 cells is 35.2 ± 7.5 nM[4].Data not available
Amyloid Fibril Formation Readily forms amyloid fibrils in vitro, a process that can be monitored by Thioflavin T fluorescence assays[5].Does not form fibrils by itself and has no effect on fibril formation[6].
Intracellular Calcium Mobilization Stimulates intracellular calcium mobilization in various cell types, including pancreatic acinar cells[7].Data not available

Table 2: In Vivo Biological Activities

ParameterHuman Amylin (1-37)Human Amylin (1-13)Reference
Reduction in Food Intake Potently reduces food intake in a dose-dependent manner in rodents[8][9][10][11].Data not available
Slowing of Gastric Emptying A potent inhibitor of gastric emptying in humans and rats[1][12][13].Data for the (1-8) fragment shows reduced potency in inhibiting gastric acid secretion[14]. Specific data for the (1-13) fragment on gastric emptying is not available.
Effect on Blood Glucose Suppresses postprandial glucagon (B607659) secretion, contributing to the regulation of blood glucose levels[14][15][16].Data not available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are primarily based on studies of the full-length Amylin but are applicable for the investigation of the Amylin (1-13) fragment.

In Vitro Assays

1. Receptor Binding Assay (Radioligand Competition)

  • Objective: To determine the binding affinity of the peptide to Amylin receptors.

  • Method:

    • Membranes are prepared from cells expressing the Amylin receptor subtype of interest (e.g., COS-7 cells transfected with CTR and a RAMP)[1].

    • A constant concentration of a radiolabeled Amylin analog (e.g., ¹²⁵I-Amylin) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor peptide (Amylin (1-13) or full-length Amylin) are added to the incubation mixture.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound complex is measured.

    • The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

2. cAMP Accumulation Assay

  • Objective: To measure the ability of the peptide to activate Gs-protein coupled Amylin receptors, leading to the production of cyclic AMP (cAMP).

  • Method:

    • Cells expressing the Amylin receptor (e.g., MCF-7 cells) are seeded in multi-well plates[4].

    • The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

    • The cells are then stimulated with various concentrations of the test peptide for a defined period.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit[17][18][19].

    • The EC50 value, the concentration of the peptide that produces 50% of the maximal response, is calculated.

3. Intracellular Calcium Mobilization Assay

  • Objective: To measure the ability of the peptide to activate Gq-protein coupled receptors, leading to an increase in intracellular calcium concentration.

  • Method:

    • Cells expressing the Amylin receptor (e.g., pancreatic acinar AR42J cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[7][20][21].

    • The cells are washed to remove excess dye and then placed in a fluorometer or a fluorescence microscope.

    • A baseline fluorescence reading is taken.

    • The test peptide is added to the cells, and the change in fluorescence intensity is monitored over time.

    • The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

In Vivo Assays

1. Food Intake Measurement in Rodents

  • Objective: To assess the effect of the peptide on appetite and food consumption.

  • Method:

    • Rats or mice are individually housed and acclimatized to the experimental conditions[10][11].

    • The animals are fasted for a set period before the experiment.

    • The test peptide or vehicle is administered via a specific route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular injection).

    • A pre-weighed amount of food is provided to the animals.

    • Food intake is measured at various time points after administration by weighing the remaining food.

2. Gastric Emptying Measurement

  • Objective: To determine the effect of the peptide on the rate at which stomach contents are emptied into the small intestine.

  • Method (Phenol Red Meal Assay):

    • Rats are fasted overnight but allowed access to water.

    • The test peptide or vehicle is administered.

    • A non-nutrient, non-absorbable meal containing a colored marker (e.g., phenol (B47542) red in methylcellulose) is given by oral gavage.

    • After a specific time interval, the animal is euthanized, and the stomach is clamped and removed.

    • The amount of phenol red remaining in the stomach is quantified spectrophotometrically.

    • Gastric emptying is calculated as the percentage of the meal that has emptied from the stomach compared to a control group euthanized immediately after gavage.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for Amylin and a typical experimental workflow for its characterization.

Amylin_Signaling_Pathway Amylin Amylin / Amylin (1-13) Amylin_Receptor Amylin Receptor (CTR + RAMP) Amylin->Amylin_Receptor Binds to G_Protein G-Protein (Gs/Gq) Amylin_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates (Gs) PLC Phospholipase C G_Protein->PLC Stimulates (Gq) cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Glucagon Secretion, ↑ Satiety) PKA->Cellular_Response Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C DAG->PKC Activates Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Amylin receptor signaling pathway.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis & Purification (Amylin (1-13)) In_Vitro_Studies In Vitro Characterization Peptide_Synthesis->In_Vitro_Studies Binding_Assay Receptor Binding Assay In_Vitro_Studies->Binding_Assay Functional_Assays Functional Assays In_Vitro_Studies->Functional_Assays In_Vivo_Studies In Vivo Evaluation In_Vitro_Studies->In_Vivo_Studies Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis cAMP_Assay cAMP Assay Functional_Assays->cAMP_Assay Ca_Assay Ca²⁺ Mobilization Assay Functional_Assays->Ca_Assay cAMP_Assay->Data_Analysis Ca_Assay->Data_Analysis Food_Intake Food Intake Studies In_Vivo_Studies->Food_Intake Gastric_Emptying Gastric Emptying Studies In_Vivo_Studies->Gastric_Emptying Glucose_Metabolism Glucose Metabolism Studies In_Vivo_Studies->Glucose_Metabolism Food_Intake->Data_Analysis Gastric_Emptying->Data_Analysis Glucose_Metabolism->Data_Analysis

Caption: Workflow for characterizing Amylin (1-13).

References

validating the source and quality of commercial Amylin (1-13) (human)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and purity of synthetic peptides are paramount for reproducible and reliable experimental outcomes. This guide provides a framework for validating the source and quality of commercially available Amylin (1-13) (human), a fragment of the full-length Amylin peptide. We offer a comparative overview of key quality control parameters, detailed experimental protocols for validation, and a look into the peptide's signaling pathway.

Amylin (1-13), with the amino acid sequence Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala, is a non-amyloidogenic fragment of the human islet amyloid polypeptide (IAPP). While it does not form fibrils itself, its quality is critical for research into Amylin's biological functions and its role in type 2 diabetes. When selecting a commercial source for this peptide, it is essential to scrutinize the provided quality control data and, if necessary, perform independent validation.

Comparative Quality Control Parameters for Commercial Amylin (1-13)

Sourcing high-quality Amylin (1-13) requires a careful review of the supplier's Certificate of Analysis (CofA). While direct head-to-head comparisons from independent studies are scarce, researchers should look for the following key quality attributes. The table below summarizes typical specifications for a high-quality commercial batch of Amylin (1-13) (human).

ParameterTypical SpecificationMethodPurpose
Purity ≥95%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Determines the percentage of the target peptide relative to impurities.
Identity Conforms to expected molecular weight (1378.6 Da)Mass Spectrometry (MS), e.g., ESI-MS or MALDI-TOFConfirms the correct molecular mass of the synthesized peptide.
Appearance White to off-white lyophilized powderVisual InspectionBasic quality check for consistency and absence of foreign matter.
Solubility Soluble in waterAs specified by the vendorEnsures the peptide can be readily prepared for experimental use.
Peptide Content Typically >70%Amino Acid Analysis or UV SpectrometryQuantifies the amount of peptide in the lyophilized powder, accounting for counter-ions and water.
Counter-ion Content Specified (e.g., TFA <15%)Ion Chromatography or NMRIdentifies and quantifies the counter-ion used during purification (commonly Trifluoroacetic Acid).
Water Content <10%Karl Fischer TitrationDetermines the amount of residual water in the lyophilized product.
Endotoxin Level <1 EU/μgLimulus Amebocyte Lysate (LAL) AssayCritical for in vivo and cell-based assays to avoid inflammatory responses.

Key Experimental Protocols for Validation

Researchers can independently verify the quality of commercial Amylin (1-13) using standard analytical techniques.

Purity Determination by RP-HPLC

Objective: To separate and quantify the target peptide from any synthesis-related impurities.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 280 nm.

  • Sample Preparation: Reconstitute the lyophilized peptide in water to a concentration of 1 mg/mL. Inject 10-20 µL.

  • Analysis: The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the peptide.

Methodology:

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.

  • Sample Preparation: Dilute the peptide solution from the HPLC analysis or a freshly prepared solution to approximately 0.1 mg/mL in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS).

  • Analysis: The resulting spectrum should show a major peak corresponding to the theoretical monoisotopic mass of Amylin (1-13) (C₅₄H₉₅N₁₉O₁₉S₂), which is 1377.65 Da, or its protonated forms (e.g., [M+H]⁺ at m/z 1378.65).

Experimental and Logical Workflows

A systematic approach is crucial for validating a commercial peptide. The following diagram illustrates a typical workflow.

G cluster_procurement Procurement & Initial Assessment cluster_validation Independent Validation cluster_decision Decision supplier Select Commercial Supplier(s) cofa Review Certificate of Analysis supplier->cofa hplc Purity Analysis (RP-HPLC) cofa->hplc Proceed if CofA meets initial criteria ms Identity Confirmation (MS) hplc->ms reject Reject Lot hplc->reject If purity <95% activity Biological Activity Assay (Optional) ms->activity ms->reject If mass is incorrect qualify Qualify for Experimental Use activity->qualify If all tests pass activity->reject If no biological effect

A typical workflow for validating a commercial peptide.

Amylin Signaling Pathway

Amylin exerts its biological effects through a G protein-coupled receptor (GPCR) complex. The core component is the calcitonin receptor (CTR), which associates with a receptor activity-modifying protein (RAMP).[1][2] This association confers specificity for Amylin. Upon binding, the receptor complex activates downstream signaling cascades, most notably the adenylyl cyclase pathway leading to the production of cyclic AMP (cAMP).[3][4]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular amylin Amylin (1-13) receptor_complex Amylin Receptor (CTR + RAMP) amylin->receptor_complex Binds g_protein G Protein receptor_complex->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates targets leading to

Simplified Amylin receptor signaling pathway.

By following this guide, researchers can make informed decisions when sourcing Amylin (1-13) (human) and ensure the integrity of their experimental data. Independent validation remains the gold standard for guaranteeing the quality of critical reagents.

References

A Comparative Guide to Human Amylin and its Analogs: A Statistical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of human Amylin (islet amyloid polypeptide, IAPP) and its therapeutic analog, pramlintide. While the primary focus is on the full-length 37-amino acid peptide, this document also incorporates available data on the N-terminal fragment, Amylin (1-13), to offer a broader understanding of structure-function relationships. The information presented is intended to support research and development efforts in metabolic diseases by providing a clear comparison of these peptides based on experimental data.

Quantitative Performance Data

The following tables summarize key quantitative data for human Amylin and its analog, pramlintide, focusing on their interaction with amylin receptors (AMY) and their primary downstream signaling event, the production of cyclic AMP (cAMP). Amylin receptors are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs), designated as AMY1 (CTR+RAMP1), AMY2 (CTR+RAMP2), and AMY3 (CTR+RAMP3)[1][2].

Table 1: Receptor Binding Affinity of Amylin and Pramlintide

PeptideReceptor SubtypeBinding Affinity (pIC50 / IC50)Cell LineReference
Human AmylinAMY1Not explicitly found--
Human AmylinAMY3Not explicitly found--
PramlintideAMY1Not explicitly found--
PramlintideAMY3Not explicitly found--
Rat AmylinrAMY1(a)High AffinityCOS-7[3]
Rat AmylinrAMY3(a)High AffinityCOS-7[3]

Note: Specific pIC50 or IC50 values for direct binding of human amylin and pramlintide to human AMY receptor subtypes were not consistently available in the reviewed literature. However, functional data strongly supports high-affinity interactions.

Table 2: Functional Potency (cAMP Production) of Amylin and Analogs

PeptideReceptor SubtypePotency (pEC50 / EC50)Cell LineReference
Human AmylinhCT(a)8.11 ± 0.08HEK293S[3]
Human AmylinhAMY1(a)8.52 ± 0.10HEK293S[3]
Human AmylinhAMY3(a)8.41 ± 0.10HEK293S[3]
Human AmylinEndogenous CTR1/2EC50 of 35.2 ± 7.5 nMMCF-7[4][5]
PramlintidehCT(a)7.95 ± 0.08HEK293S[3]
PramlintidehAMY1(a)8.58 ± 0.08HEK293S[3]
PramlintidehAMY3(a)8.42 ± 0.07HEK293S[3]
Rat AmylinrCT(a)7.81 ± 0.04HEK293S[3]
Rat AmylinrAMY1(a)8.97 ± 0.06HEK293S[3]
Rat AmylinrAMY3(a)8.93 ± 0.07HEK293S[3]

The Role of the N-Terminal Fragment: Amylin (1-13)

Direct quantitative functional data for the human Amylin (1-13) fragment is scarce in the literature. However, studies on N-terminal fragments, including the cyclic (disulfide-bridged) 1-8 fragment, provide valuable insights:

  • Receptor Activation: The N-terminal region of amylin is crucial for receptor activation, although the C-terminus is required for full biological activity[1].

  • Fibril Formation: Unlike the full-length human amylin, the Amylin (1-13) fragment does not form amyloid fibrils on its own[6]. Interestingly, the cyclic N-terminal loop (residues 1-8) can form non-amyloid fibers[7][8]. The N-terminal region of full-length amylin influences the kinetics and morphology of fibril formation[9].

  • Biological Activity of Fragments: Cyclized fragments of human amylin (1-8) have been shown to stimulate rat fetal osteoblast proliferation, albeit at very high concentrations[1].

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., Amylin) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Cell Membranes with Amylin Receptors Incubate Incubate mixture at room temperature Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., ¹²⁵I-sCT) Radioligand->Incubate TestPeptide Unlabeled Test Peptide (e.g., Amylin) TestPeptide->Incubate Separate Separate bound from free radioligand Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Calculate IC₅₀ and Ki values Measure->Analyze

Caption: Workflow for a radioligand competition binding assay.

Detailed Steps:

  • Membrane Preparation: Cell membranes expressing the amylin receptor subtypes are isolated.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-salmon Calcitonin) and varying concentrations of the unlabeled test peptide.

  • Separation: The reaction is terminated, and membrane-bound radioligand is separated from the unbound radioligand, often by rapid filtration.

  • Quantification: The radioactivity of the filters (representing the bound ligand) is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor peptide. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression.

cAMP Functional Assay

This assay measures the ability of a ligand to stimulate the production of cyclic AMP (cAMP), a common second messenger for Gs-coupled receptors like the amylin receptor.

Workflow:

G cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis_detection Lysis & Detection cluster_data_analysis Data Analysis Cells Cells expressing Amylin Receptors Stimulate Incubate cells with varying concentrations of test peptide Cells->Stimulate Lyse Lyse cells to release cAMP Stimulate->Lyse Detect Measure cAMP levels (e.g., HTRF, ELISA) Lyse->Detect Analyze Calculate EC₅₀ values Detect->Analyze

Caption: Workflow for a cAMP functional assay.

Detailed Steps:

  • Cell Culture: Cells stably or transiently expressing the desired amylin receptor subtype are cultured.

  • Stimulation: Cells are incubated with varying concentrations of the test peptide (e.g., Amylin, pramlintide) for a defined period. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

  • Lysis: The stimulation is stopped, and the cells are lysed to release intracellular cAMP.

  • Detection: The concentration of cAMP in the cell lysate is quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the peptide. The EC50 value (the concentration of peptide that produces 50% of the maximal response) is determined using non-linear regression.

Amylin Receptor Signaling Pathway

Amylin binding to its receptor, a G protein-coupled receptor (GPCR), primarily activates the Gs signaling pathway.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Amylin Amylin AmR Amylin Receptor (CTR + RAMP) Amylin->AmR Binding G_protein Gs Protein AmR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Response (e.g., decreased glucagon (B607659) secretion, slowed gastric emptying) PKA->CellularResponse Phosphorylation of target proteins

Caption: Simplified Amylin receptor signaling pathway.

Pathway Description:

  • Ligand Binding: Amylin binds to the extracellular domain of the amylin receptor, which is a complex of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP)[1][2].

  • G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gs. GDP is exchanged for GTP on the Gαs subunit.

  • Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and activates adenylyl cyclase, an enzyme embedded in the plasma membrane.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • Downstream Effects: cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the physiological effects of amylin, such as the inhibition of glucagon secretion and the slowing of gastric emptying[1][10].

References

peer-reviewed literature validating Amylin (1-13) (human) functions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the human Amylin (1-13) fragment against its full-length native counterpart, human Amylin (IAPP), and the clinically approved analog, Pramlintide. The information presented is collated from peer-reviewed literature to support researchers, scientists, and professionals in the field of drug development.

Introduction to Amylin and its Analogs

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells in response to nutrient intake[1][2]. Physiologically, it is a key regulator of glucose homeostasis, acting to suppress postprandial glucagon (B607659) secretion, slow gastric emptying, and promote satiety via the central nervous system[2][3]. However, human amylin possesses a high propensity to misfold and aggregate into amyloid fibrils, which are pathological hallmarks found in the pancreatic islets of over 90% of patients with type 2 diabetes[1][4].

This guide examines three related peptides:

  • Human Amylin (1-13): An N-terminal fragment of the full-length hormone.

  • Full-Length Human Amylin (IAPP): The complete, native 37-amino acid peptide.

  • Pramlintide: A synthetic, non-aggregating analog of human amylin used as an adjunct therapy to insulin for type 1 and type 2 diabetes[5].

Peptide Structure Comparison

The biological activity and pathological potential of amylin and its derivatives are intrinsically linked to their primary structure. The C-terminus is critical for full biological activity, while the region between residues 20-29 is implicated in amyloid fibril formation[4][6]. Pramlintide was developed by introducing proline substitutions from the non-aggregating rat amylin sequence to enhance stability[1]. In contrast, Amylin (1-13) represents the N-terminal portion, which structural studies show to be flexible and not part of the core of amyloid fibrils[4].

FeatureAmylin (1-13) (human)Full-Length Amylin (human)Pramlintide
Amino Acid Length 133737
Sequence KCNTATCATQRLAKCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTYKCNTATCATQRLANFLVRSSNNLGPVLPPTNVGSNTY
Key Structural Motifs Contains Cys2-Cys7 disulfide bridge regionCys2-Cys7 disulfide bridge; Amidated C-terminusCys2-Cys7 disulfide bridge; Amidated C-terminus; Proline substitutions at positions 25, 28, 29
Aggregation Propensity Does not form fibrils by itself[4][7]High; forms amyloid fibrils[1][2]Low; designed for enhanced stability and solubility[1]

Receptor Pharmacology and Signaling

Amylin and its functional analogs exert their effects by binding to a family of G protein-coupled receptors (GPCRs). These are not single proteins but heterodimeric complexes formed by the calcitonin receptor (CTR) core associated with one of three Receptor Activity-Modifying Proteins (RAMPs)[3][8][9]. This association confers the amylin-binding phenotype[3].

  • AMY1 Receptor: CTR + RAMP1

  • AMY2 Receptor: CTR + RAMP2

  • AMY3 Receptor: CTR + RAMP3

Upon agonist binding, these receptors primarily couple to the Gs alpha subunit, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Activation can also lead to signaling through other pathways, such as the mobilization of intracellular calcium (via Gq) and the activation of ERK1/2[].

The C-terminal region of amylin is essential for high-affinity receptor binding and activation, whereas studies have shown that N-terminal fragments like amylin (1-8) have significantly reduced potency[6]. The literature lacks significant data on Amylin (1-13) as a receptor agonist, with studies indicating it is largely inactive, reinforcing the concept that the full peptide length is required for biological function.

Amylin_Signaling cluster_membrane Plasma Membrane receptor Amylin Receptor (CTR + RAMP) ac Adenylyl Cyclase receptor->ac gs Gs Protein receptor->gs Activation ligand Amylin or Pramlintide ligand->receptor gs->ac Stimulation atp ATP camp cAMP atp->camp   ac pka Protein Kinase A (PKA) camp->pka Activation response Cellular Responses (e.g., Satiety, Decreased Glucagon Secretion) pka->response

Figure 1. Simplified Amylin Receptor Signaling Pathway.

Comparative Functional Data

Quantitative data consistently demonstrate that full-length amylin and Pramlintide are potent agonists at amylin receptors, while fragments lacking the C-terminus are not. Amylin (1-13) is largely considered inactive and is not typically profiled in functional assays for agonism. The table below summarizes representative potency data for full-length amylin and Pramlintide at human amylin receptors, measured by cAMP production.

PeptideReceptor SubtypepEC50 (-log M) for cAMP Production[9]
Full-Length Human Amylin hAMY1 (hCTR+hRAMP1)9.4 ± 0.1
hAMY2 (hCTR+hRAMP2)9.0 ± 0.1
hAMY3 (hCTR+hRAMP3)9.6 ± 0.1
Pramlintide hAMY1 (hCTR+hRAMP1)9.4 ± 0.1
hAMY2 (hCTR+hRAMP2)9.0 ± 0.1
hAMY3 (hCTR+hRAMP3)9.5 ± 0.1
Amylin (1-13) AllNot active / Data not available

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Higher values indicate greater potency.

Experimental Protocols

The validation of amylin analog function relies on standardized in vitro assays. Below are outlines of common experimental protocols used to generate the data cited in this guide.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., Amylin (1-13)) to compete with a radiolabeled ligand for binding to the amylin receptor.

Methodology:

  • Cell Culture: HEK293 cells are transiently co-transfected with plasmids encoding the human Calcitonin Receptor (CTR) and a human RAMP (1, 2, or 3) to express the desired amylin receptor subtype.

  • Membrane Preparation: After 48 hours, cells are harvested, and crude membrane preparations are isolated by centrifugation.

  • Binding Reaction: Membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled antagonist (e.g., ¹²⁵I-AC187) and varying concentrations of the unlabeled competitor peptide (full-length amylin, Pramlintide, or Amylin (1-13)).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: Data are fitted to a one-site competition model using non-linear regression to determine the inhibitory constant (Ki) or IC50 value for each competitor.

cAMP Accumulation Assay

This functional assay quantifies the ability of a peptide to stimulate the production of intracellular cyclic AMP (cAMP) following receptor activation.

Methodology:

  • Cell Culture: HEK293 cells stably or transiently expressing the desired amylin receptor subtype are seeded into 96- or 384-well plates.

  • Peptide Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with a range of concentrations of the test peptide for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: The stimulation is stopped, and cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or similar detection technology.

  • Data Analysis: The signal is converted to cAMP concentration, and dose-response curves are generated. Non-linear regression is used to calculate the EC50 and Emax values for each peptide.

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed receptor-expressing cells in multi-well plate B 2. Culture cells (e.g., 24 hours) A->B C 3. Add phosphodiesterase inhibitor B->C D 4. Stimulate with varying concentrations of peptide C->D E 5. Incubate (37°C) D->E F 6. Lyse cells to release cAMP E->F G 7. Quantify cAMP (e.g., HTRF) F->G H 8. Generate dose-response curve G->H I 9. Calculate pEC50/EC50 H->I

Figure 2. Experimental Workflow for a cAMP Accumulation Assay.

Conclusion

The peer-reviewed data overwhelmingly indicate that the N-terminal Amylin (1-13) fragment is not a functional agonist of amylin receptors. Full biological activity is dependent on the complete 37-amino acid sequence, particularly the C-terminal region, which is critical for receptor binding and activation[6].

  • Amylin (1-13) serves as a useful negative control or a tool in structural biology to study the non-aggregating domains of the native peptide[4]. It does not possess the therapeutic functions of its parent molecule.

  • Full-Length Human Amylin is the potent, physiologically active hormone, but its utility is hampered by its strong tendency to form cytotoxic amyloid aggregates[1][2].

  • Pramlintide represents a successful drug design strategy, preserving the therapeutic functions of native amylin while mitigating the risk of aggregation through targeted amino acid substitutions, resulting in a stable and effective therapeutic agent[1][5].

For researchers in drug development, this comparison underscores the critical importance of the entire peptide structure for amylin's function and highlights how targeted modifications, as seen in Pramlintide, can overcome the pathological liabilities of a native hormone.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.